molecular formula C8H9N3O B1331516 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine CAS No. 5117-94-2

5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine

Cat. No.: B1331516
CAS No.: 5117-94-2
M. Wt: 163.18 g/mol
InChI Key: BCCQRVLPINNELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153309. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethylfuro[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCQRVLPINNELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC=NC(=C12)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302743
Record name 5,6-dimethylfuro[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5117-94-2
Record name 5117-94-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153309
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-dimethylfuro[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethylfuro[2,3-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine: Properties, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine. Due to the limited availability of experimental data for this specific molecule, this document also presents predicted properties and relevant experimental protocols for structurally similar compounds to serve as a valuable resource for researchers. The guide further explores the biological significance of the broader furo[2,3-d]pyrimidine scaffold, particularly its role in kinase inhibition, and outlines a general workflow for the synthesis and evaluation of such compounds.

Core Chemical Properties of this compound

Identification and Structure
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 5117-94-2[1]
Molecular Formula C₈H₉N₃O[1]
Molecular Weight 163.18 g/mol ChemSpider
Canonical SMILES CC1=C(OC2=C1C(=NC=N2)N)CPubChem
InChI Key BCCQRVLPINNELE-UHFFFAOYSA-NPubChem
Synonyms (5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)amine, 5,6-Dimethyl-furo[2,3-d]pyrimidin-4-ylamine, BAS 00448051, NSC153309[1]
Predicted Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties of this compound. These values are intended for estimation purposes and have not been experimentally verified.

PropertyPredicted ValueSource
XLogP3 1.1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 0PubChem
Topological Polar Surface Area 69.9 ŲPubChem
Henry's Law Constant 1.11 x 10⁻¹² atm-m³/molChemSpider
Refractivity 45.73 m³·mol⁻¹ChemSpider
Polarizability 16.9 ųChemSpider

Experimental Protocols: Synthesis of a Structurally Related Analogue

While a specific experimental protocol for the synthesis of this compound is not available, the following detailed methodology for the synthesis of the closely related compound, 2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one , provides a valuable reference for researchers working with similar scaffolds. The key difference lies in the starting furan or thiophene precursor.

Synthesis of 2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

This synthesis involves a multi-step process starting with the Gewald reaction to form the thiophene ring, followed by cyclization to the thieno[2,3-d]pyrimidine core.

Step 1: Synthesis of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • To a mixture of 2-butanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL), add diethylamine (0.2 mol) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux for 2 hours.

  • Cool the mixture to room temperature and pour it into ice-water (200 mL).

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the desired thiophene derivative.

Step 2: Synthesis of 2-amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

  • A mixture of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (0.05 mol) and cyanamide (0.1 mol) in N,N-dimethylformamide (DMF, 30 mL) is prepared.

  • Add sodium ethoxide (0.06 mol) portion-wise to the mixture at room temperature.

  • Heat the reaction mixture at 100°C for 6 hours.

  • After cooling, pour the reaction mixture into acidic water (pH 5-6).

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield the final product.

Biological Activity and Therapeutic Potential

The furo[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities. Numerous derivatives have been investigated as potent inhibitors of various protein kinases, making them attractive candidates for the development of targeted cancer therapies.

Kinase Inhibition

Substituted furo[2,3-d]pyrimidines have been reported to inhibit several key kinases involved in cancer cell signaling pathways, including:

  • Epidermal Growth Factor Receptor (EGFR): Several studies have demonstrated that 6-aryl-furo[2,3-d]pyrimidin-4-amines can act as potent EGFR inhibitors, with some compounds showing activity comparable to the approved drug Erlotinib.

  • Vascular Endothelial Growth Factor Receptor (VEGFR-2): Inhibition of VEGFR-2 is a crucial strategy in anti-angiogenic cancer therapy. Furo[2,3-d]pyrimidine derivatives have been designed and synthesized as effective VEGFR-2 inhibitors.

  • Platelet-Derived Growth Factor Receptor (PDGFR): Similar to VEGFR-2, PDGFR is another important target in cancer therapy, and furo[2,3-d]pyrimidines have shown inhibitory activity against this kinase.

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade that promotes cell proliferation, survival, and angiogenesis.

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of furo[2,3-d]pyrimidine derivatives, based on the methodologies reported for related compounds.

G A Starting Materials (e.g., Substituted Furan Precursor) B Ring Formation (Cyclization Reaction) A->B C Purification (e.g., Recrystallization, Chromatography) B->C D Structural Characterization (NMR, MS, IR) C->D E In Vitro Biological Screening (e.g., Kinase Assays) D->E F Lead Compound Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H H->E Iterative Design I In Vivo Efficacy Studies H->I J Preclinical Development I->J

A generalized workflow for the synthesis and evaluation of furo[2,3-d]pyrimidine derivatives.
Kinase Inhibition Signaling Pathway

The diagram below depicts a simplified signaling pathway illustrating the role of receptor tyrosine kinases (RTKs) like EGFR and VEGFR in cancer, and the point of intervention for furo[2,3-d]pyrimidine-based inhibitors.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activates Response Cell Proliferation, Angiogenesis, Survival Downstream->Response Promotes Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK Binds Inhibitor This compound (or derivative) Inhibitor->RTK Inhibits

Simplified RTK signaling pathway and the inhibitory action of furo[2,3-d]pyrimidines.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology. While specific experimental data for this compound remains elusive, this guide provides the foundational chemical information, predictive data, and relevant experimental context through structurally related analogues. The provided workflows and pathway diagrams serve as a conceptual framework for researchers aiming to synthesize and evaluate novel furo[2,3-d]pyrimidine derivatives for therapeutic applications. Further experimental investigation is warranted to fully characterize the chemical and biological properties of this compound.

References

An In-depth Technical Guide to the Synthesis of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, four-step synthetic pathway for the preparation of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis commences with the construction of a 2-amino-4,5-dimethylfuran-3-carbonitrile intermediate, followed by cyclization to form the core furo[2,3-d]pyrimidin-4-one structure. Subsequent chlorination and amination steps yield the final target molecule. This document provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the replication and potential optimization of this process. While the biological activity of this compound is a subject of ongoing investigation, its structural similarity to known kinase inhibitors suggests it may be a valuable scaffold for the development of new therapeutic agents.

Proposed Synthetic Pathway

The synthesis of this compound (IV) is proposed to proceed through a four-step sequence, starting from commercially available 3-hydroxy-2-butanone (acetoin) and malononitrile. The pathway involves the initial formation of a substituted aminofuran, followed by the construction of the pyrimidine ring and subsequent functional group interconversions.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Step 1: Furan Formation cluster_2 Step 2: Pyrimidine Ring Formation cluster_3 Step 3: Chlorination cluster_4 Step 4: Amination Acetoin 3-Hydroxy-2-butanone (Acetoin) (I) Intermediate_A 2-Amino-4,5-dimethylfuran- 3-carbonitrile (II) Acetoin->Intermediate_A + Malononitrile Base Catalyst Malononitrile Malononitrile Intermediate_B 5,6-Dimethylfuro[2,3-d]pyrimidin- 4(3H)-one (III) Intermediate_A->Intermediate_B Formamide Heat Intermediate_C 4-Chloro-5,6-dimethylfuro [2,3-d]pyrimidine Intermediate_B->Intermediate_C POCl3 Heat Final_Product 5,6-Dimethylfuro[2,3-d]pyrimidin- 4-amine (IV) Intermediate_C->Final_Product NH3 / Solvent Heat

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous furo[2,3-d]pyrimidine and related heterocyclic systems. Researchers should exercise standard laboratory safety precautions.

Step 1: Synthesis of 2-Amino-4,5-dimethylfuran-3-carbonitrile (II)

This step involves a modified Gewald-type reaction for the synthesis of a 2-aminofuran from an α-hydroxyketone and an active methylene compound.

Methodology:

  • To a stirred solution of 3-hydroxy-2-butanone (acetoin) (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of a suitable base (e.g., piperidine or triethylamine, ~0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-amino-4,5-dimethylfuran-3-carbonitrile (II).

Step 2: Synthesis of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one (III)

The pyrimidine ring is constructed by the cyclization of the aminofuran intermediate with formamide.

Methodology:

  • A mixture of 2-amino-4,5-dimethylfuran-3-carbonitrile (II) (1.0 eq) and an excess of formamide (used as both reactant and solvent) is heated to a high temperature (typically 150-180 °C).

  • Maintain the temperature and stir the reaction mixture for several hours, monitoring for completion by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry to obtain 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one (III).

Step 3: Synthesis of 4-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine

The hydroxyl group at the 4-position is converted to a chloro group, a good leaving group for the subsequent amination step.

Methodology:

  • Carefully add 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one (III) (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously quench the residue by pouring it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Collect the solid by filtration, wash with water, and dry to yield 4-chloro-5,6-dimethylfuro[2,3-d]pyrimidine.

Step 4: Synthesis of this compound (IV)

The final step involves the nucleophilic substitution of the 4-chloro group with an amino group.

Methodology:

  • Suspend 4-chloro-5,6-dimethylfuro[2,3-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or dioxane).

  • Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the chosen solvent.

  • Heat the reaction mixture in a sealed vessel to a temperature typically ranging from 100 to 150 °C.

  • Monitor the reaction by TLC until the starting material is no longer detectable.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound (IV).

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactantsProductReagents & SolventsTemperature (°C)Reaction Time (h)Expected Yield (%)
13-Hydroxy-2-butanone, Malononitrile2-Amino-4,5-dimethylfuran-3-carbonitrileEthanol, Piperidine (cat.)Reflux4-870-85
22-Amino-4,5-dimethylfuran-3-carbonitrile5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-oneFormamide150-1806-1260-75
35,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one4-Chloro-5,6-dimethylfuro[2,3-d]pyrimidinePOCl₃, N,N-dimethylaniline (cat.)Reflux3-680-95
44-Chloro-5,6-dimethylfuro[2,3-d]pyrimidineThis compoundAmmonia, Ethanol100-1508-1650-70

Logical Relationships in Synthesis

The synthesis of the target molecule follows a logical progression of chemical transformations, where the product of each step serves as the reactant for the next. This sequential approach allows for the systematic construction of the complex heterocyclic system.

Logical_Relationships Start Acyclic Precursors (Acetoin & Malononitrile) Furan Substituted Furan (2-Amino-4,5-dimethylfuran-3-carbonitrile) Start->Furan Ring Formation (C-O & C-C bond formation) Furopyrimidinone Fused Heterocycle Core (5,6-Dimethylfuro[2,3-d]pyrimidin-4-one) Furan->Furopyrimidinone Ring Annulation (Pyrimidine synthesis) Chloro_Intermediate Activated Intermediate (4-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine) Furopyrimidinone->Chloro_Intermediate Functional Group Interconversion (OH to Cl) Final_Product Target Molecule (this compound) Chloro_Intermediate->Final_Product Nucleophilic Substitution (Cl to NH2)

Figure 2: Logical progression of the synthetic strategy.

Conclusion and Future Directions

This technical guide provides a viable and detailed synthetic route to this compound. The described methodologies are based on well-established and robust chemical transformations, offering a high probability of success for researchers in the field.

Future work should focus on the experimental validation and optimization of this proposed pathway. Furthermore, the biological evaluation of this compound is warranted to explore its potential as a novel therapeutic agent, particularly in the context of kinase inhibition. Structure-activity relationship (SAR) studies, initiated from this core scaffold, could lead to the discovery of new and potent drug candidates.

In-depth Technical Guide: 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine (CAS 5117-94-2)

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine

Executive Summary

This document provides a technical overview of the chemical compound this compound, identified by the CAS number 5117-94-2. Extensive searches of scientific literature and patent databases indicate that while this specific molecule is commercially available as a research chemical, there is a notable absence of published in-depth studies detailing its synthesis, biological activity, mechanism of action, or associated experimental protocols.

The furo[2,3-d]pyrimidine core is, however, a well-recognized scaffold in medicinal chemistry, with numerous derivatives investigated for a range of therapeutic applications, particularly as kinase inhibitors. This guide will summarize the available physicochemical data for the target compound and provide context by discussing the known biological activities of structurally related furo[2,3-d]pyrimidine derivatives. This contextual information may inform potential research directions for this compound.

Physicochemical Properties

The fundamental properties of this compound are compiled from various chemical supplier databases.

PropertyValueSource
CAS Number 5117-94-2Chemical Supplier Catalogs
Molecular Formula C₈H₉N₃OChemical Supplier Catalogs
Molecular Weight 163.18 g/mol Calculated
IUPAC Name This compoundChemical Supplier Catalogs
Canonical SMILES CC1=C(C2=C(O1)N=CN=C2N)CChemical Supplier Catalogs
Appearance White to off-white solid (typical)Chemical Supplier Catalogs

Synthesis and Manufacturing

Caption: Plausible synthetic workflow for furo[2,3-d]pyrimidine derivatives.

This generalized pathway often involves the construction of the fused ring system from a suitably substituted furan precursor, followed by modifications to introduce the 4-amino group. Specific reagents and conditions would need to be optimized for the synthesis of the 5,6-dimethyl substituted target molecule.

Biological Activity and Potential Applications (Inferred from Analogs)

While no specific biological data has been published for this compound, the furo[2,3-d]pyrimidine scaffold is a "privileged" structure in drug discovery, known to interact with a variety of biological targets. Research on closely related analogs suggests potential areas of investigation for this compound.

4.1. Kinase Inhibition

The most prominent activity of the furo[2,3-d]pyrimidine class is the inhibition of protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in cancer and inflammatory diseases.

  • Receptor Tyrosine Kinases (RTKs): Derivatives of furo[2,3-d]pyrimidine have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor beta (PDGFR-β).[1][2] These RTKs are key drivers of angiogenesis and tumor cell proliferation.

  • Other Kinases: The broader pyrimidine scaffold is central to numerous approved and investigational kinase inhibitors. For instance, related pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Polo-like kinase 4 (PLK4), and Cyclin-Dependent Kinases (CDKs).[3][4][5]

The diagram below illustrates the general role of RTKs in cell signaling, a common target area for this class of compounds.

Signaling_Pathway Ligand Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->RTK Binds and Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT Cell_Response Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response Inhibitor Furo[2,3-d]pyrimidine Derivative (Potential) Inhibitor->RTK Inhibits

Caption: General RTK signaling pathway potentially targeted by furo[2,3-d]pyrimidines.

4.2. Other Potential Activities

Derivatives of the related thieno[2,3-d]pyrimidine scaffold have been investigated as selective Cyclooxygenase-2 (COX-2) inhibitors, suggesting a potential anti-inflammatory application.[6] Furthermore, some pyrrolo[2,3-d]pyrimidine analogs have been explored as inhibitors of Dihydrofolate Reductase (DHFR), an enzyme involved in nucleotide synthesis, indicating potential as antimicrobial or anticancer agents.[7]

Experimental Protocols

As there are no published experimental studies for this compound, no specific protocols for its biological evaluation can be provided. Researchers interested in this molecule would need to develop and validate their own assays based on the intended biological target. A generic workflow for screening a novel compound against a protein kinase is outlined below.

Experimental_Workflow Start Compound Synthesis & QC Biochem_Assay Biochemical Assay In vitro kinase assay Determine IC₅₀ Start->Biochem_Assay Cell_Assay Cell-based Assay Test for antiproliferative activity Determine GI₅₀ Biochem_Assay->Cell_Assay MoA Mechanism of Action Western blot for pathway modulation Cell cycle analysis Cell_Assay->MoA In_Vivo In Vivo Model Test in xenograft models MoA->In_Vivo

Caption: Generic workflow for the evaluation of a potential kinase inhibitor.

Conclusion and Future Directions

This compound (CAS 5117-94-2) is a chemical entity with a core scaffold that is of significant interest in medicinal chemistry. While this specific compound remains uncharacterized in the scientific literature, the extensive research on its structural analogs strongly suggests its potential as a biologically active molecule, most likely as a kinase inhibitor.

Future research should focus on:

  • Definitive Synthesis and Characterization: Publishing a robust and scalable synthesis protocol.

  • Broad Biological Screening: Profiling the compound against a panel of kinases and other relevant biological targets to identify its primary mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Using this compound as a starting point for the synthesis of new derivatives to optimize potency and selectivity.

This document serves as a foundational guide based on available data and logical inference from related compounds. It is intended to highlight the potential of this compound and to provide a starting point for researchers and drug developers interested in exploring its therapeutic utility.

References

Unveiling the Therapeutic Potential: A Technical Overview of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific biological activity data for 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine. This technical guide, therefore, summarizes the biological activities of structurally related furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives to provide a potential profile for the target compound. The data presented herein is for these analogous compounds and not for this compound itself.

The furo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. Research into analogs of this compound suggests significant potential in oncology and anti-inflammatory applications. This guide consolidates the existing data on these related compounds, presenting their quantitative biological activities, the experimental methods used for their evaluation, and the signaling pathways they modulate.

Anticipated Biological Activities of the Furo[2,3-d]pyrimidine Core

Based on the analysis of its structural analogs, this compound is predicted to exhibit activities primarily in the following areas:

  • Kinase Inhibition: A predominant activity of furo[2,3-d]pyrimidine derivatives is the inhibition of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. Key targets for analogs include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β)[1][2].

  • Anti-Angiogenic Effects: By inhibiting kinases like VEGFR-2, these compounds can interfere with the formation of new blood vessels, a critical process for tumor growth and metastasis[1][2].

  • Antiproliferative and Cytotoxic Activity: Derivatives of the furo[2,3-d]pyrimidine and the closely related thieno[2,3-d]pyrimidine core have shown potent antiproliferative effects against various cancer cell lines[3][4].

  • Anti-inflammatory Properties: The thieno[2,3-d]pyrimidine analogs, which are structurally very similar, have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain[5].

Quantitative Biological Data of Analogous Compounds

The following tables summarize the quantitative data for various furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives, highlighting their potency as kinase inhibitors and antiproliferative agents.

Table 1: Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives

Compound ID (Reference)Target KinaseIC₅₀ (nM)
Compound 3f [4]EGFR121 ± 4
Analog 1 [2]VEGFR-2≤ Sunitinib
Analog 1 [2]PDGFR-β> Sunitinib
Analogs 6-10 [2]EGFRSingle-digit nM
Analogs 6-10 [2]VEGFR-2≤ Sunitinib
Analogs 3-10 [2]PDGFR-β> Sunitinib

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates greater potency. Sunitinib is a known multi-kinase inhibitor used as a reference compound.

Table 2: Antiproliferative Activity of Furo[2,3-d]pyrimidine Derivatives against T-47D Breast Cancer Cells [4]

Compound IDGI₅₀ (µM)TGI (µM)LC₅₀ (µM)
3f 0.090.826.7
  • GI₅₀: Concentration for 50% growth inhibition.

  • TGI: Concentration for total growth inhibition.

  • LC₅₀: Concentration for 50% cell killing.

Table 3: COX Inhibitory Activity of 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives [5]

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Compound 5 202.9642.194.81
Indomethacin 0.6818.30.04

The Selectivity Index (SI) is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A higher SI indicates greater selectivity for COX-2.

Experimental Protocols

This section details the methodologies for the key experiments cited in the quantitative data tables.

In Vitro Kinase Inhibition Assay[2]
  • Enzyme and Substrate Preparation: Recombinant human kinase enzymes (EGFR, VEGFR-2, PDGFR-β) are used. A suitable substrate for each kinase is prepared in a buffer solution.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP are combined in the wells of a microplate. The test compound at various concentrations is added to the wells. A control reaction without the inhibitor is also run.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period to allow for phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. This is often done using a method like ELISA, where a specific antibody binds to the phosphorylated substrate, and a secondary antibody conjugated to an enzyme provides a detectable signal (e.g., colorimetric or fluorescent).

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay[4]
  • Cell Seeding: Human cancer cells (e.g., T-47D) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: After a few hours of incubation with MTT, the medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The GI₅₀, TGI, and LC₅₀ values are calculated from the dose-response curves.

In Vitro COX Inhibition Assay[5]
  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., indomethacin) in a buffer solution.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination and Measurement: After a set incubation time, the reaction is terminated. The amount of prostaglandin E₂ (PGE₂) produced is measured using a specific enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of COX activity inhibition is calculated for each concentration of the test compound. The IC₅₀ values for both COX-1 and COX-2 are then determined from the dose-response curves.

Signaling Pathways and Mechanisms of Action

The biological effects of furo[2,3-d]pyrimidine analogs are exerted through the modulation of specific cellular signaling pathways.

EGFR Signaling Pathway

Several furo[2,3-d]pyrimidine derivatives are potent inhibitors of EGFR. By binding to the ATP-binding site of the EGFR tyrosine kinase domain, these compounds block its activation. This prevents the downstream signaling cascade that promotes cell proliferation, survival, and metastasis.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds P P EGFR->P Autophosphorylation Compound Furo[2,3-d]pyrimidine Inhibitor Compound->EGFR Inhibits RAS RAS P->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling cascade by a furo[2,3-d]pyrimidine analog.

VEGFR-2 Signaling in Angiogenesis

Inhibition of VEGFR-2 by furo[2,3-d]pyrimidine derivatives is a key mechanism for their anti-angiogenic effects. By blocking the binding of VEGF to its receptor on endothelial cells, these compounds prevent the activation of pathways that lead to endothelial cell proliferation, migration, and the formation of new blood vessels.

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Compound Furo[2,3-d]pyrimidine Inhibitor Compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Endothelial Endothelial Cell Proliferation, Migration, Survival PKC->Endothelial AKT Akt PI3K->AKT AKT->Endothelial

Caption: Anti-angiogenic mechanism via VEGFR-2 signaling inhibition.

Experimental Workflow for Compound Evaluation

The process of evaluating a novel compound like a this compound analog follows a structured workflow from initial screening to more detailed cellular and mechanistic studies.

Experimental_Workflow Start Compound Synthesis PrimaryScreen Primary Screening (e.g., Kinase Panel) Start->PrimaryScreen HitIdent Hit Identification PrimaryScreen->HitIdent DoseResponse Dose-Response Assays (IC₅₀ Determination) HitIdent->DoseResponse Active LeadOpt Lead Optimization HitIdent->LeadOpt Inactive CellularAssays Cellular Assays (e.g., MTT, Apoptosis) DoseResponse->CellularAssays Mechanism Mechanism of Action Studies (e.g., Western Blot for Pathway Analysis) CellularAssays->Mechanism Mechanism->LeadOpt

Caption: A typical workflow for the preclinical evaluation of a novel therapeutic compound.

References

The Architectural Precision of Furo[2,3-d]pyrimidines: A Technical Guide to Their Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Molecular Mechanisms of a Promising Class of Therapeutic Agents

This technical guide offers an in-depth exploration of the mechanism of action of furo[2,3-d]pyrimidine compounds, a versatile class of heterocyclic molecules demonstrating significant potential in therapeutic applications, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core signaling pathways modulated by these compounds, detailed experimental protocols for their evaluation, and a summary of key quantitative data.

Furo[2,3-d]pyrimidines have emerged as privileged scaffolds in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with a wide array of biological targets. Their primary mechanism of action often revolves around the competitive inhibition of key enzymes involved in cellular signaling, proliferation, and survival. This guide will dissect these interactions, offering a granular view of their therapeutic potential.

Core Mechanism: Kinase Inhibition and Beyond

The predominant mechanism of action for many furo[2,3-d]pyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Furo[2,3-d]pyrimidines have been shown to target several important classes of kinases.

Furthermore, a subset of these compounds exhibits antifolate activity, targeting enzymes essential for nucleotide synthesis and offering an alternative therapeutic strategy.

The following sections will delve into the specific molecular targets and the resultant downstream cellular effects.

Target Profile 1: Epidermal Growth Factor Receptor (EGFR) Inhibition

A significant number of furo[2,3-d]pyrimidine compounds have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Overexpression or activating mutations of EGFR are common in various cancers, making it a prime therapeutic target.

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream substrates. This blockade of EGFR signaling leads to cell cycle arrest and apoptosis. For instance, compound 3f has been identified as a potent EGFR inhibitor with an IC50 of 0.121 ± 0.004 μM, comparable to the known inhibitor erlotinib[1]. The inhibition of EGFR by these compounds has been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis, as evidenced by a significant increase in active caspase-3 levels[1]. Another series of pyrrolo[2,3-d]pyrimidine derivatives has demonstrated selective inhibition of mutant EGFR, with compound 12i showing up to 493-fold increased efficacy in HCC827 cells harboring an EGFR activating mutation compared to normal cells[2]. This compound also selectively inhibits the T790M mutant EGFR with an IC50 value of 0.21 nM, a 104-fold higher potency compared to the wild-type EGFR[2].

Signaling Pathway:

EGFR_Pathway Ligand EGF EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Furo_pyrimidine Furo[2,3-d]pyrimidine Compound Furo_pyrimidine->EGFR AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 Furo_pyrimidine_PI3K Furo[2,3-d]pyrimidine (PI3K inhibitor) Furo_pyrimidine_PI3K->PI3K PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Furo_pyrimidine_AKT Furo[2,3-d]pyrimidine (AKT inhibitor) Furo_pyrimidine_AKT->AKT Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Furo_pyrimidine Furo[2,3-d]pyrimidine Compound Furo_pyrimidine->VEGFR2 PKC PKC PLCg->PKC MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Endothelial_Cell Endothelial Cell Proliferation, Migration & Survival MAPK_Pathway->Endothelial_Cell Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis Experimental_Workflow Start Synthesis of Furo[2,3-d]pyrimidine Compounds Screening In Vitro Antiproliferative Screening (e.g., NCI-60) Start->Screening Kinase_Assay In Vitro Kinase Inhibition Assay Screening->Kinase_Assay  Identify lead compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Kinase_Assay->Cell_Cycle Apoptosis Apoptosis Assays (Annexin V, Caspase) Kinase_Assay->Apoptosis Western_Blot Western Blotting for Downstream Signaling Kinase_Assay->Western_Blot Docking Molecular Docking & Dynamics Simulations Kinase_Assay->Docking Lead_Optimization Lead Optimization Cell_Cycle->Lead_Optimization Apoptosis->Lead_Optimization Western_Blot->Lead_Optimization Docking->Lead_Optimization

References

The Furo[2,3-d]pyrimidine Scaffold: A Promising Core for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

While specific research on 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine as a kinase inhibitor is not extensively available in the public domain, the broader family of furo[2,3-d]pyrimidine derivatives has emerged as a significant and versatile scaffold in the design and development of novel kinase inhibitors. This technical guide consolidates findings on related furo[2,3-d]pyrimidine compounds, offering insights into their mechanism of action, biological activity, and the experimental methodologies used to evaluate them. The data presented herein, derived from various substituted furo[2,3-d]pyrimidines, highlights the potential of this heterocyclic system as a foundational structure for targeting a range of kinases implicated in cancer and other diseases.

Kinase Inhibitory Profile of Furo[2,3-d]pyrimidine Derivatives

Research into substituted furo[2,3-d]pyrimidines has revealed their capacity to inhibit several important receptor tyrosine kinases (RTKs) involved in oncogenic signaling pathways. These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor beta (PDGFR-β).

Quantitative Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activities of various substituted furo[2,3-d]pyrimidine derivatives as reported in the literature. It is important to note that the substitutions on the furo[2,3-d]pyrimidine core are critical for potency and selectivity.

Compound ClassTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
4-Substituted 5-methyl-furo[2,3-d]pyrimidinesEGFRSingle-digit nM--
4-Substituted 5-methyl-furo[2,3-d]pyrimidinesVEGFR-2Better than or equal to SunitinibSunitinib-
4-Substituted 5-methyl-furo[2,3-d]pyrimidinesPDGFR-βMore potent than SunitinibSunitinib-
Novel furo[2,3-d]pyrimidine derivativesVEGFR-241.40 ± 1.8Sorafenib-
Other novel furo[2,3-d]pyrimidine derivativesVEGFR-243.31 - 98.31--

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Mechanism of Action: Targeting Key Signaling Pathways

Furo[2,3-d]pyrimidine-based inhibitors typically exert their effects by competing with ATP for the binding site in the kinase domain of the target receptor. This competitive inhibition prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades that are crucial for cell proliferation, survival, angiogenesis, and metastasis.

Below is a generalized diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway that is often targeted by furo[2,3-d]pyrimidine inhibitors.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor (e.g., VEGF, EGF) Ligand->RTK Binding Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Dimerization->Downstream Activation Inhibitor Furo[2,3-d]pyrimidine Inhibitor Inhibitor->Dimerization Inhibition Cellular_Response Gene Expression & Cellular Responses (Proliferation, Survival, Angiogenesis) Downstream->Cellular_Response

Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway Inhibition.

Experimental Protocols

The evaluation of furo[2,3-d]pyrimidine derivatives as kinase inhibitors involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments typically cited in the literature.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration at which a compound inhibits 50% of the target kinase activity (IC50).

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, EGFR).

  • Kinase-specific substrate (e.g., a peptide or protein).

  • Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP).

  • Test compounds (furo[2,3-d]pyrimidine derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂).

  • Phosphocellulose paper or other capture medium.

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, the specific kinase, and its substrate.

  • Add varying concentrations of the test compound to the reaction mixture. A control with no inhibitor is also prepared.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

  • Stop the reaction (e.g., by adding a stop solution like phosphoric acid).

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated radiolabeled ATP.

  • Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Chicken Embryo Chorioallantoic Membrane (CAM) Assay

Objective: To assess the anti-angiogenic potential of the test compounds in a living system.

Materials:

  • Fertilized chicken eggs.

  • Test compounds dissolved in a biocompatible solvent.

  • Thermostatically controlled incubator.

  • Stereomicroscope.

Procedure:

  • Incubate fertilized chicken eggs at 37°C in a humidified incubator.

  • On day 3 of incubation, create a small window in the eggshell to expose the chorioallantoic membrane (CAM).

  • On day 8 or 9, place a sterile filter paper disc or a gelatin sponge containing the test compound onto the CAM. A vehicle control is also applied to a separate set of eggs.

  • Reseal the window and continue incubation for another 48-72 hours.

  • Observe the CAM under a stereomicroscope and quantify the degree of angiogenesis inhibition by measuring the length and number of blood vessels in the treated area compared to the control.

Synthesis of the Furo[2,3-d]pyrimidine Core

The synthesis of furo[2,3-d]pyrimidine derivatives often involves multi-step reaction sequences. A common strategy is the Ullmann coupling of a 5-methyl-furo[2,3-d]pyrimidine with various aryl iodides to introduce diversity at the 4-position.

Below is a generalized workflow for the synthesis and evaluation of furo[2,3-d]pyrimidine-based kinase inhibitors.

Experimental_Workflow Start Starting Materials (e.g., 5-methyl-furo[2,3-d]pyrimidine, Aryl Iodides) Synthesis Chemical Synthesis (e.g., Ullmann Coupling) Start->Synthesis Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Library Library of Furo[2,3-d]pyrimidine Derivatives Purification->Library InVitro In Vitro Kinase Inhibition Assays Library->InVitro CellBased Cell-Based Assays (e.g., Proliferation, Apoptosis) InVitro->CellBased InVivo In Vivo Models (e.g., Xenografts, CAM Assay) CellBased->InVivo Lead Lead Compound Identification & Optimization InVivo->Lead

Caption: General workflow for the development of furo[2,3-d]pyrimidine kinase inhibitors.

Conclusion and Future Directions

The furo[2,3-d]pyrimidine scaffold represents a highly promising core structure for the development of potent and selective kinase inhibitors. The existing body of research on its derivatives demonstrates significant activity against key oncogenic kinases such as VEGFR-2, EGFR, and PDGFR-β. While direct data on this compound is currently limited, the established structure-activity relationships within this chemical class provide a strong rationale for its synthesis and evaluation as a potential kinase inhibitor. Future research should focus on the systematic exploration of substitutions at various positions of the furo[2,3-d]pyrimidine ring to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of novel drug candidates for the treatment of cancer and other kinase-driven diseases.

Potential Therapeutic Targets of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic targets of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine. Due to the limited publicly available data on this specific molecule, this document extrapolates potential targets and mechanisms of action based on the well-documented activities of structurally similar furo[2,3-d]pyrimidine, thieno[2,3-d]pyrimidine, and pyrrolo[2,3-d]pyrimidine derivatives. The primary focus of this class of compounds is the inhibition of various protein kinases implicated in cancer and inflammatory diseases. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and drug development efforts.

Introduction

The furo[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, known to interact with a variety of biological targets. Derivatives of this and related scaffolds, such as thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, have demonstrated significant potential as inhibitors of protein kinases and other key enzymes. This guide explores the potential therapeutic applications of this compound by analogical analysis of its structural congeners.

Potential Therapeutic Targets

Based on extensive research on analogous compounds, the primary potential therapeutic targets for this compound are protein kinases involved in cell signaling pathways that regulate cell proliferation, differentiation, survival, and angiogenesis. Other potential targets include enzymes involved in nucleotide synthesis and inflammation.

Receptor Tyrosine Kinases (RTKs)

Several studies have highlighted the potent inhibitory activity of furo[2,3-d]pyrimidine derivatives against various RTKs.

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.[1]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis.[1][2]

  • Platelet-Derived Growth Factor Receptor β (PDGFR-β): Involved in cell growth and angiogenesis.[1][2]

  • Fibroblast Growth Factor Receptors (FGFRs): Implicated in various cancers, including gastric cancer.[3]

Non-Receptor Tyrosine Kinases
  • Janus Kinases (JAKs): The JAK family of tyrosine kinases are crucial for immune modulation, making them targets for inflammatory diseases like rheumatoid arthritis.[4]

Serine/Threonine Kinases
  • Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, its overexpression is linked to various cancers.[5]

  • LIM Kinase 1 (LIMK1): Involved in the regulation of the actin cytoskeleton and implicated in cancer cell invasion and metastasis.

  • Akt Kinases: A key node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[6]

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, with inhibitors being a major focus in oncology.

Other Potential Targets
  • Dihydrofolate Reductase (DHFR): A target for both antimicrobial and anticancer therapies.[2][7]

  • Cyclooxygenase (COX): Specifically COX-2, which is involved in inflammation and pain.[8]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various furo[2,3-d]pyrimidine and related heterocyclic derivatives against their respective targets. This data provides a benchmark for the potential potency of this compound.

Table 1: Inhibitory Activity against Receptor Tyrosine Kinases

Compound ClassTargetIC50 (nM)Reference
5-methyl-furo[2,3-d]pyrimidinesEGFRSingle-digit nM[1]
5-methyl-furo[2,3-d]pyrimidinesVEGFR-2Comparable to Sunitinib[1]
5-methyl-furo[2,3-d]pyrimidinesPDGFR-βMore potent than Sunitinib[1]
2,4-diaminofuro[2,3-d]pyrimidinesVEGFR-2Potent Inhibition[2]
2,4-diaminofuro[2,3-d]pyrimidinesPDGFR-βPotent Inhibition[2]
pyrazolo[3,4-d]pyrimidin-4-aminesFGFRsDominant Inhibition[3]

Table 2: Inhibitory Activity against Other Kinases

Compound ClassTargetIC50 (µM)Reference
pyrimidin-2-amine derivativesPLK40.0067[5]
4-aminothieno[2,3-d]pyrimidinesLIMK1Low µM[9]
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-onesCDK2Highly Selective[10]
4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-aminesJAKsStrong Inhibition[4]

Table 3: Antiproliferative Activity

Compound ClassCell LineIC50 (µM)Reference
pyrimidin-2-amine derivatives (PLK4 Inhibitor)MCF-7 (Breast Cancer)Data in Reference[5]
pyrimidin-2-amine derivatives (PLK4 Inhibitor)BT474 (Breast Cancer)Data in Reference[5]
pyrimidin-2-amine derivatives (PLK4 Inhibitor)MDA-MB-231 (Breast Cancer)Data in Reference[5]
N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivativesBaf3-EGFR L858R/T790M/C797S0.008 - 0.009[11]
N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivativesBaf3-EGFR Del19/T790M/C797S0.008 - 0.009[11]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is a generalized representation of methods used to determine the IC50 values of kinase inhibitors.

  • Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide), ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and assay buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiproliferative Assay (MTT or Sulforhodamine B Assay)

This protocol outlines a common method for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Cell Culture: Plate cells (e.g., MCF-7, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at a specific wavelength.

    • SRB Assay: Fix the cells with trichloroacetic acid, stain with Sulforhodamine B, wash, and solubilize the bound dye. Measure the absorbance.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Chicken Chorioallantoic Membrane (CAM) Assay for Angiogenesis

This in vivo assay is used to evaluate the anti-angiogenic potential of a compound.[1][2]

  • Fertilized Eggs: Use fertilized chicken eggs and incubate them for 3-4 days.

  • Windowing: Create a small window in the eggshell to expose the CAM.

  • Compound Application: Place a sterile filter paper disc soaked with the test compound or vehicle control on the CAM.

  • Incubation: Reseal the window and incubate the eggs for another 48-72 hours.

  • Observation and Quantification: Observe the formation of new blood vessels around the filter paper disc. Quantify the anti-angiogenic effect by measuring the avascular zone or by counting the number of branching blood vessels.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling pathway, a common target for furo[2,3-d]pyrimidine derivatives. Inhibition of EGFR blocks downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, leading to reduced cell proliferation and survival.

EGFR_Signaling cluster_membrane Cell Membrane EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 5,6-Dimethylfuro[2,3-d] pyrimidin-4-amine Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of the compound.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing kinase inhibitors.

Kinase_Inhibitor_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models HTS High-Throughput Screening IC50 IC50 Determination HTS->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Antiproliferative Antiproliferative Assays Selectivity->Antiproliferative Pathway Target Pathway Modulation (e.g., Western Blot) Antiproliferative->Pathway Xenograft Xenograft Tumor Models Pathway->Xenograft PKPD Pharmacokinetics/ Pharmacodynamics Xenograft->PKPD

Caption: A standard workflow for the preclinical evaluation of kinase inhibitors.

Conclusion

While direct experimental data for this compound is not extensively available, the analysis of structurally related compounds strongly suggests its potential as a multi-targeted kinase inhibitor. The primary targets are likely to be receptor and non-receptor tyrosine kinases, as well as serine/threonine kinases that are critical for cancer cell proliferation and survival. The provided data and protocols offer a solid foundation for initiating preclinical studies to validate these potential therapeutic targets and to explore the full therapeutic potential of this compound. Further investigation into its kinase selectivity profile and in vivo efficacy is warranted.

References

In Vitro Efficacy and Mechanism of Action of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its similarity to the purine nucleus. This structural feature allows compounds based on this scaffold to interact with a wide range of biological targets, particularly protein kinases. This technical guide provides a comprehensive overview of the in vitro studies conducted on 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine and its closely related analogs. The document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways and experimental workflows to support further research and development in this area. The versatility of this scaffold has been demonstrated through the discovery of derivatives with potent antiviral and anticancer activities.

Antiviral Activity of this compound Derivatives

A key area of investigation for the this compound core has been in the development of antiviral agents, specifically against pathogenic henipaviruses like Nipah virus (NiV) and Hendra virus (HeV).

Quantitative Antiviral Potency

A hit compound, N-(2-chlorobenzyl)-1-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)piperidine-3-carboxamide, was identified from a high-throughput screen using a recombinant Cedar virus (rCedV) expressing firefly luciferase. Subsequent dose-response titration assays demonstrated its potent antiviral activity against pathogenic henipaviruses with minimal cytotoxicity.

Compound IDVirusAssay Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
1 NiV-BangladeshVero E6Value not specified>100Value not specified
1 HeVVero E6Value not specified>100Value not specified

Note: Specific EC50 values for the lead compound were not available in the provided search results, but its potent activity was highlighted. Further studies on analogs were conducted to improve metabolic stability.

Anticancer Activity of Furo[2,3-d]pyrimidine Analogs

Numerous analogs of the furo[2,3-d]pyrimidine scaffold have been synthesized and evaluated as potent inhibitors of various protein kinases and tubulin polymerization, demonstrating significant potential as anticancer agents.

Kinase Inhibition

Furo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against several receptor tyrosine kinases (RTKs) implicated in cancer progression, such as VEGFR-2, EGFR, and PI3K/AKT.

Table 2.1: In Vitro Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine Analogs

Compound Class/ExampleTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Furo[2,3-d]pyrimidine derivative 4c VEGFR-257.1Sorafenib41.1
Furo[2,3-d]pyrimidine derivative 7b VEGFR-242.5Sorafenib41.1
Thieno[2,3-d]pyrimidine derivative 21e VEGFR-221--
Furo[2,3-d]pyrimidine derivative 3f EGFR121ErlotinibComparable
Furo[2,3-d]pyrimidine derivative 15 EGFRL858R/T790M38--
Furo[2,3-d]pyrimidine derivative 10b PI3Kα175--
Furo[2,3-d]pyrimidine derivative 10b PI3Kβ71--
Furo[2,3-d]pyrimidine derivative 10b AKT411--
Inhibition of Tubulin Polymerization

Certain furo[2,3-d]pyrimidine analogs have been identified as microtubule-targeting agents that inhibit tubulin polymerization.

Table 2.2: In Vitro Tubulin Polymerization Inhibitory Activity

Compound Class/ExampleAssay TypeParameterValue (µM)
2,6-dimethylfuro[2,3-d]pyrimidinesTubulin PolymerizationIC50Potent inhibition reported
Antiproliferative Activity

The kinase and tubulin inhibitory activities of these compounds translate to potent antiproliferative effects in various cancer cell lines.

Table 2.3: In Vitro Antiproliferative Activity of Furo[2,3-d]pyrimidine Analogs

Compound Class/ExampleCell LineCancer TypeGI50 / IC50 (µM)
Furo[2,3-d]pyrimidine chalcone 5d MCF-7Breast1.39
Furo[2,3-d]pyrimidine chalcone 5e MCF-7Breast0.505
Furo[2,3-d]pyrimidine derivative 7b A549Lung6.66
Furo[2,3-d]pyrimidine derivative 7b HT-29Colon8.51
Furo[2,3-d]pyrimidine derivative 10b HS 578TBreast1.51

Experimental Protocols

Henipavirus Antiviral Assay (Luciferase-Based)

This protocol is adapted from methods using a recombinant Cedar virus encoding firefly luciferase (rCedV-Luc) as a BSL-2 surrogate for pathogenic henipaviruses.[1][2]

  • Cell Seeding: Seed HEK 293T or Vero E6 cells (1.5–2 x 104 cells/well) in a 96-well white opaque plate and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 3-fold dilutions from 100 µM to 15 nM) in the appropriate cell culture medium.

  • Infection: Remove the medium from the cells and add 50 µL of the diluted compound, followed by 50 µL of rCedV-Luc virus stock (MOI of 0.05). Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Reading: Add 50 µL of a luciferase substrate (e.g., Neolite or CellTiter-Glo) to each well. Rock the plate for 10 minutes at room temperature to ensure cell lysis.

  • Data Analysis: Measure the luminescence signal using a plate reader. Normalize the data to the DMSO control wells and calculate the 50% effective concentration (EC50) using a suitable software. A parallel cytotoxicity assay (e.g., CellTiter-Glo) should be run to determine the 50% cytotoxic concentration (CC50).

VEGFR-2 Kinase Inhibition Assay

This is a representative protocol for determining the in vitro inhibitory potency of a compound against VEGFR-2 kinase.[3][4][5][6]

  • Reagents: Recombinant human VEGFR-2 kinase, kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).

  • Compound Dilution: Prepare a serial dilution of the test inhibitor in a suitable solvent (e.g., DMSO) and then dilute further in kinase buffer.

  • Assay Plate Preparation: In a 96-well plate, add the kinase buffer, the diluted test inhibitor, and the substrate.

  • Kinase Reaction Initiation: Add the VEGFR-2 enzyme to all wells except the blank control. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using a luminescence-based assay kit (e.g., Kinase-Glo™). The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Subtract the blank reading from all other measurements. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This protocol measures the effect of compounds on the polymerization of purified tubulin by monitoring the change in turbidity.[7][8][9][10]

  • Reagents: Purified bovine tubulin (>99%), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2), GTP, and the test compound.

  • Reaction Setup: On ice, prepare the reaction mixture containing tubulin in polymerization buffer and GTP.

  • Compound Addition: Add the test compound or vehicle control (e.g., DMSO) to the reaction mixture. Control compounds like paclitaxel (stabilizer) and nocodazole (destabilizer) should be included.

  • Measurement: Transfer the reaction mixtures to a pre-warmed 96-well plate in a spectrophotometer set to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

  • Data Analysis: Plot the absorbance versus time. The rate of polymerization and the maximum polymer mass can be determined. The concentration of the compound that inhibits polymerization by 50% (IC50) is calculated.

Visualizations: Signaling Pathways and Workflows

VEGFR-2 Signaling Pathway

The diagram below illustrates the VEGFR-2 signaling cascade, a key pathway in angiogenesis that is targeted by several furo[2,3-d]pyrimidine analogs.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Receptor Dimerization VEGFR2->Dimerization Compound Furo[2,3-d]pyrimidine Inhibitor Autophosphorylation Autophosphorylation Compound->Autophosphorylation Inhibits Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K Activates PLCg PLCγ Autophosphorylation->PLCg Activates Ras Ras Autophosphorylation->Ras Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Migration Cell Migration AKT->Migration Survival Cell Survival AKT->Survival PKC PKC PLCg->PKC PKC->Proliferation PKC->Migration PKC->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration ERK->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: VEGFR-2 signaling pathway and the point of inhibition by furo[2,3-d]pyrimidine derivatives.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is another critical signaling cascade in cancer cell survival and proliferation that is targeted by furo[2,3-d]pyrimidine derivatives.[11][12][13]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Survival mTOR->CellGrowth Compound Furo[2,3-d]pyrimidine Inhibitor Compound->PI3K Inhibits Compound->AKT Inhibits

Caption: PI3K/AKT signaling pathway, a target for dual-inhibitor furo[2,3-d]pyrimidine analogs.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the in vitro characterization of novel furo[2,3-d]pyrimidine-based compounds.

Experimental_Workflow Synthesis Compound Synthesis & Purification PrimaryScreen Primary Screening (e.g., Single-dose kinase assay) Synthesis->PrimaryScreen DoseResponse Dose-Response (IC50/EC50 Determination) PrimaryScreen->DoseResponse Active Hits CellularAssays Cell-Based Assays (Antiproliferative, Cytotoxicity) DoseResponse->CellularAssays ADME In Vitro ADME (Metabolic Stability) DoseResponse->ADME Mechanism Mechanism of Action (e.g., Western Blot, Cell Cycle) CellularAssays->Mechanism Lead Lead Candidate Mechanism->Lead ADME->Lead

Caption: A typical experimental workflow for the in vitro evaluation of furo[2,3-d]pyrimidine derivatives.

References

Navigating the Preliminary Cytotoxicity of Furo[2,3-d]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furo[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Its derivatives have garnered considerable attention for their potential as anticancer agents, often exhibiting cytotoxicity against a range of cancer cell lines. This guide provides a comprehensive overview of the preliminary cytotoxicity screening of furo[2,3-d]pyrimidine derivatives, with a focus on providing a framework for evaluating novel compounds such as 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine. While specific data for this particular amine is not extensively available in the public domain, this document synthesizes findings from structurally related analogs to offer a representative technical guide.

Quantitative Cytotoxicity Data of Furo[2,3-d]pyrimidine Derivatives

The cytotoxic potential of various furo[2,3-d]pyrimidine derivatives has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key parameters to quantify a compound's potency. The following table summarizes representative data from the literature for a selection of these derivatives.

Compound ClassCell LineAssay TypeIC50 / GI50 (µM)Reference CompoundReference IC50 / GI50 (µM)
Furo[2,3-d]pyrimidine ChalconesMCF-7 (Breast)Not Specified1.20 ± 0.21Doxorubicin3.30 ± 0.18
Furo[2,3-d]pyrimidine ChalconesNCI 59 Cell Line PanelNot SpecifiedMean GI50: 1.23Not SpecifiedNot Specified
Thiazole-Furo[2,3-d]pyrimidine HybridsOvarian Cancer OVCAR-4Not Specified1.569 ± 0.06Not SpecifiedNot Specified
Furo[2,3-d]pyrimidine DerivativesA549 (Lung), HT-29 (Colon)Not Specified6.66, 8.51Sorafenib6.60, 8.78
Furo[2,3-d]pyrimidine DerivativesHepG2 (Liver)Not Specified7.28Sorafenib5.09
Furo[2,3-d]pyrimidine-1,3,4-thiadiazoleMV4-11, MOLM-13 (AML)Not SpecifiedGI50: 0.087, 0.165Not SpecifiedNot Specified

Experimental Protocols for Cytotoxicity Screening

A standardized and reproducible protocol is crucial for the preliminary assessment of a compound's cytotoxic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.

MTT Assay Protocol

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compound are prepared in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • The culture medium from the seeded plates is replaced with the medium containing the different concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin) are included.

3. Incubation:

  • The plates are incubated for a specified period, typically 48 or 72 hours, under standard cell culture conditions.

4. MTT Addition and Formazan Solubilization:

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.

  • The medium is then carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

5. Data Acquisition and Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Visualizing the Experimental Workflow and Potential Signaling Pathways

Graphical representations are invaluable for understanding complex experimental processes and biological mechanisms. The following diagrams, created using the DOT language, illustrate the workflow of a typical cytotoxicity screening and a potential signaling pathway that furo[2,3-d]pyrimidine derivatives may modulate.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis cell_culture Cell Line Culture seeding Seeding in 96-well Plates cell_culture->seeding compound_prep Compound Dilution treatment Cell Treatment compound_prep->treatment incubation_48h 48h Incubation treatment->incubation_48h mtt_addition MTT Addition incubation_48h->mtt_addition formazan_sol Formazan Solubilization mtt_addition->formazan_sol read_absorbance Read Absorbance formazan_sol->read_absorbance calc_ic50 IC50 Calculation read_absorbance->calc_ic50

Caption: Experimental workflow for MTT-based cytotoxicity screening.

signaling_pathway compound Furo[2,3-d]pyrimidine Derivative rtk Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) compound->rtk Inhibition pi3k PI3K rtk->pi3k akt Akt pi3k->akt cell_survival Cell Survival & Proliferation akt->cell_survival apoptosis Apoptosis akt->apoptosis

Caption: Potential PI3K/Akt signaling pathway inhibition.

Discussion of Potential Mechanisms

The cytotoxic effects of furo[2,3-d]pyrimidine derivatives are often linked to the inhibition of key signaling pathways that are dysregulated in cancer.[1][2][3] Based on studies of related compounds, a primary mechanism of action for novel derivatives like this compound could involve the inhibition of protein kinases.

Several members of the furo[2,3-d]pyrimidine class have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[1] By blocking VEGFR-2, these compounds can disrupt the formation of new blood vessels that tumors need to grow and metastasize.

Another critical pathway often targeted is the PI3K/Akt signaling cascade, which plays a central role in cell survival, proliferation, and resistance to apoptosis.[2] Some furo[2,3-d]pyrimidine derivatives have demonstrated the ability to dually inhibit PI3K and Akt, leading to cell cycle arrest and induction of apoptosis.[2]

Furthermore, inhibition of the Epidermal Growth Factor Receptor (EGFR) has been observed with certain furo[2,3-d]pyrimidine compounds.[3] Overexpression of EGFR is common in many cancers and is associated with increased cell proliferation and survival.

Given these precedents, a thorough preliminary cytotoxicity screening of this compound should not only determine its IC50 across various cancer cell lines but also include initial mechanistic studies to explore its effects on these well-established cancer-related signaling pathways. This comprehensive approach will provide a solid foundation for its further development as a potential anticancer agent.

References

The Furo[2,3-d]pyrimidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the SAR of Furo[2,3-d]pyrimidines for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the structure-activity relationships (SAR) of furo[2,3-d]pyrimidine derivatives, a promising class of heterocyclic compounds in modern medicinal chemistry. Due to their structural resemblance to endogenous purines, these scaffolds serve as versatile platforms for the design of potent kinase inhibitors, demonstrating significant potential in the development of targeted anticancer therapies. This document outlines key structural modifications influencing biological activity, summarizes quantitative data, provides detailed experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Core Structure-Activity Relationship Insights

The biological activity of furo[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Key positions for modification that significantly impact potency and selectivity include the C2, C4, C5, and C6 positions.

  • C2 Position: Substitution at the C2 position with various aryl or heteroaryl groups plays a crucial role in modulating the kinase inhibitory activity. The electronic and steric properties of these substituents can influence binding affinity within the ATP-binding pocket of target kinases.

  • C4 Position: Modifications at the C4 position, often involving the introduction of substituted anilines or other amine-containing moieties, are critical for establishing key hydrogen bond interactions with the hinge region of many kinases. The nature of the substituent on the aniline ring can fine-tune the inhibitory profile.

  • C5 and C6 Positions: The furan ring of the scaffold, specifically at the C5 and C6 positions, offers further opportunities for structural diversification. Introduction of small alkyl or aryl groups at these positions can enhance potency and influence selectivity. For instance, some studies have shown that the presence of a methyl group at C6 and a thienyl group at C5 can significantly improve potency against certain kinases.

Quantitative Analysis of Furo[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro biological activity of representative furo[2,3-d]pyrimidine derivatives against various cancer cell lines and specific kinase targets.

Table 1: In Vitro Anticancer Activity of Furo[2,3-d]pyrimidine Derivatives

Compound IDTarget Cell LineIC50 / GI50 (µM)Reference
4a HepG20.70[1][2]
5h HEp-21.8
5j HEp-20.8
8c HeLa7.37 - 13.72
8e HT-297.37 - 13.72
10b Breast Cancer (HS 578T)1.51[3][4]
3f Breast Cancer (T-47D)Not Specified[5]
5d Breast Cancer (MCF-7)1.20 ± 0.21[6]
5e Breast Cancer (MCF-7)1.90 ± 0.32[6]

Table 2: Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
3a Akt124[4][7]
10b PI3Kα0.175 ± 0.007[3][4]
10b PI3Kβ0.071 ± 0.003[3][4]
10b AKT0.411 ± 0.02[3][4]
3f EGFR0.121 ± 0.004[5]
8b VEGFR-238.72 ± 1.7 (nM)[8]
10c VEGFR-241.40 ± 1.8 (nM)[8]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of furo[2,3-d]pyrimidine derivatives are provided below.

General Synthesis of the Furo[2,3-d]pyrimidine Core

A common synthetic route to the furo[2,3-d]pyrimidine scaffold involves the initial construction of a substituted furan ring followed by cyclization to form the pyrimidine ring.

  • Synthesis of the Furan Intermediate: Acetylacetone is reacted with sulfuryl chloride to yield α-chloro acetylacetone. This intermediate is then reacted with malononitrile in the presence of a base like sodium ethoxide to form a multisubstituted furan derivative.[6][9]

  • Formation of the Furo[2,3-d]pyrimidine Ring: The furan intermediate is then treated with a reagent such as acetic anhydride to facilitate the cyclization and formation of the fused pyrimidine ring, yielding a key intermediate like 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one.[9] This intermediate can then be further functionalized at various positions.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).

  • Reaction Setup: Recombinant kinase, a suitable substrate, and varying concentrations of the test compound are added to the wells of a microplate.

  • Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).

  • Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are commonly used, where the amount of ADP is converted to a luminescent signal.

  • Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the furo[2,3-d]pyrimidine derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570-590 nm. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[4][10]

In Vivo Tumor Xenograft Model

This model is used to evaluate the anticancer efficacy of lead compounds in a living organism.

  • Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Mice are randomized into control and treatment groups. The test compound is administered (e.g., intraperitoneally or orally) at various doses for a specified duration.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

Visualizing Mechanisms and Workflows

The following diagrams illustrate key signaling pathways targeted by furo[2,3-d]pyrimidine derivatives and a general experimental workflow for their discovery and evaluation.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT activates Furo_pyrimidine Furo[2,3-d]pyrimidine Derivative Furo_pyrimidine->PI3K inhibits Furo_pyrimidine->AKT inhibits

Caption: PI3K/AKT Signaling Pathway Inhibition.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT STAT STAT Pathway Dimerization->STAT Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation Furo_pyrimidine Furo[2,3-d]pyrimidine Derivative Furo_pyrimidine->EGFR inhibits

Caption: EGFR Signaling Pathway Inhibition.

Experimental_Workflow Design Compound Design & Synthesis In_Vitro_Kinase In Vitro Kinase Inhibition Assays Design->In_Vitro_Kinase Cell_Based Cell-Based Assays (e.g., MTT) In_Vitro_Kinase->Cell_Based SAR_Analysis SAR Analysis & Lead Optimization Cell_Based->SAR_Analysis SAR_Analysis->Design iterative cycle In_Vivo In Vivo Xenograft Models SAR_Analysis->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: Drug Discovery Workflow.

Conclusion

Furo[2,3-d]pyrimidine derivatives represent a highly adaptable and promising scaffold for the development of novel kinase inhibitors. The extensive research into the SAR of these compounds has provided a solid foundation for the rational design of potent and selective anticancer agents. Further optimization of pharmacokinetic and pharmacodynamic properties will be crucial in advancing these promising molecules into clinical development.

References

Methodological & Application

Synthesis of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The furo[2,3-d]pyrimidine scaffold is a key structural motif in various biologically active molecules. This protocol is based on established synthetic methodologies for analogous compounds and is intended for use by qualified researchers in a laboratory setting.

Introduction

Furo[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. They are structurally related to purines and can act as mimics of endogenous nucleobases, leading to interactions with various enzymes and receptors. This protocol outlines a three-step synthesis of this compound, commencing with the cyclization of a pyrimidine precursor, followed by chlorination and subsequent amination.

Overall Reaction Scheme

The synthesis proceeds through the following key steps:

  • Cyclization: Formation of the furo[2,3-d]pyrimidine core by reacting 2,4-diamino-6-hydroxypyrimidine with 3-chloro-2-butanone.

  • Chlorination: Conversion of the resulting furo[2,3-d]pyrimidin-4-one to the 4-chloro derivative using phosphorus oxychloride.

  • Amination: Nucleophilic substitution of the 4-chloro group with an amino group to yield the final product.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 2-amino-5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one

This step involves the condensation of 2,4-diamino-6-hydroxypyrimidine with 3-chloro-2-butanone to form the fused furan ring.

  • Reagents:

    • 2,4-diamino-6-hydroxypyrimidine

    • 3-chloro-2-butanone

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Sodium hydride (NaH) or other suitable base

  • Procedure:

    • To a stirred suspension of 2,4-diamino-6-hydroxypyrimidine (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add 3-chloro-2-butanone (1.1 eq) dropwise.

    • The reaction mixture is then heated to 80-90 °C and stirred for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

    • The resulting precipitate is collected by filtration, washed with water and a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum to afford 2-amino-5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one.

Step 2: Synthesis of 4-chloro-5,6-dimethylfuro[2,3-d]pyrimidin-2-amine

The 4-oxo group of the furo[2,3-d]pyrimidin-4(3H)-one is converted to a 4-chloro group in this step.

  • Reagents:

    • 2-amino-5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline (as a catalyst, optional)

  • Procedure:

    • A mixture of 2-amino-5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one (1.0 eq) and phosphorus oxychloride (5-10 eq) is heated at reflux (approximately 110 °C) for 4-6 hours.[1]

    • The progress of the reaction should be monitored by TLC.

    • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

    • The residue is cooled in an ice bath and carefully quenched by the slow addition of crushed ice and then neutralized with a saturated sodium bicarbonate solution or dilute ammonium hydroxide.

    • The resulting solid is collected by filtration, washed thoroughly with water, and dried to give 4-chloro-5,6-dimethylfuro[2,3-d]pyrimidin-2-amine. Further purification can be achieved by recrystallization or column chromatography.

Step 3: Synthesis of this compound

The final step is the amination of the 4-chloro intermediate to yield the target compound.

  • Reagents:

    • 4-chloro-5,6-dimethylfuro[2,3-d]pyrimidin-2-amine

    • Ammonia solution (e.g., 7N ammonia in methanol) or aqueous ammonia

    • A suitable solvent such as 1,4-dioxane or ethanol

  • Procedure:

    • The 4-chloro-5,6-dimethylfuro[2,3-d]pyrimidin-2-amine (1.0 eq) is dissolved in a suitable solvent like 1,4-dioxane.

    • The solution is saturated with ammonia gas at 0 °C, or a solution of ammonia in methanol is added.

    • The reaction mixture is then heated in a sealed vessel at 100-120 °C for 12-24 hours.

    • After cooling to room temperature, the solvent is evaporated under reduced pressure.

    • The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.

Data Presentation

StepStarting MaterialProductReagentsTypical Yield (%)
12,4-diamino-6-hydroxypyrimidine2-amino-5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one3-chloro-2-butanone, NaH, DMF60-75
22-amino-5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one4-chloro-5,6-dimethylfuro[2,3-d]pyrimidin-2-aminePOCl₃70-85
34-chloro-5,6-dimethylfuro[2,3-d]pyrimidin-2-amineThis compoundAmmonia, 1,4-dioxane50-65

Note: Yields are estimates based on analogous reactions and may vary.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow A 2,4-Diamino-6- hydroxypyrimidine C 2-amino-5,6-dimethylfuro[2,3-d] pyrimidin-4(3H)-one A->C Cyclization (NaH, DMF) B 3-chloro-2-butanone D 4-chloro-5,6-dimethylfuro[2,3-d] pyrimidin-2-amine C->D Chlorination (POCl3) E 5,6-Dimethylfuro[2,3-d] pyrimidin-4-amine D->E Amination (Ammonia)

Caption: Synthetic route for this compound.

Disclaimer: This protocol is intended for informational purposes only and should be used by trained professionals. The user assumes all risks associated with the implementation of these procedures. It is crucial to conduct a thorough literature search and risk assessment before commencing any chemical synthesis.

References

Application Notes and Protocols for 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities, including significant potential as anticancer agents.[1][2][3][4] Derivatives of this and similar fused pyrimidine systems have been shown to target a variety of key pathways implicated in cancer progression, such as receptor tyrosine kinases (RTKs), dihydrofolate reductase (DHFR), and cell cycle regulators.[1][2][5][6][7] While specific data on 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine is not extensively available in the public domain, this document provides a comprehensive overview of the potential applications and detailed experimental protocols based on the known activities of structurally related furo[2,3-d]pyrimidine and other fused pyrimidine derivatives. These notes are intended to guide researchers in the investigation of this compound as a potential anticancer agent.

Potential Anticancer Applications and Mechanisms

Based on the activities of analogous compounds, this compound could potentially exhibit anticancer effects through several mechanisms:

  • Receptor Tyrosine Kinase (RTK) Inhibition: Many furo[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against RTKs such as VEGFR-2, EGFR, and PDGFR-β.[1][2] These kinases are crucial for tumor angiogenesis, proliferation, and metastasis.

  • Dihydrofolate Reductase (DHFR) Inhibition: Some fused pyrimidines act as DHFR inhibitors, disrupting the synthesis of nucleotides and thereby inhibiting DNA replication and cell proliferation.[1][7]

  • Induction of Apoptosis: Several related compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[4][8]

  • Cell Cycle Arrest: Inhibition of key cell cycle regulators, such as cyclin-dependent kinases (CDKs), by similar pyrimidine-based compounds can lead to cell cycle arrest and prevent tumor growth.[6][9][10]

Quantitative Data Summary of Related Furo[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro activities of various furo[2,3-d]pyrimidine and related fused pyrimidine derivatives against different cancer cell lines and molecular targets. This data can serve as a benchmark for evaluating the potency of this compound.

Table 1: Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference Compound
4-substituted 5-methyl-furo[2,3-d]pyrimidinesEGFRSingle-digit nM-
4-substituted 5-methyl-furo[2,3-d]pyrimidinesVEGFR-2Comparable to SunitinibSunitinib
4-substituted 5-methyl-furo[2,3-d]pyrimidinesPDGFR-βMore potent than SunitinibSunitinib
2,4-diamino-5-substituted furo[2,3-d]pyrimidinesVEGFR-2PotentStandard compounds
2,4-diamino-5-substituted furo[2,3-d]pyrimidinesPDGFR-βPotentStandard compounds

Data compiled from multiple sources.[1][2]

Table 2: Antiproliferative Activity of Fused Pyrimidine Derivatives in Cancer Cell Lines

Compound ClassCancer Cell LineIC50 / GI50 (µM)Notes
4-aminopyrazolo[3,4-d]pyrimidine derivativesRenal Cancer (UO-31)Potent, some better than Sunitinib and SorafenibExhibited broad-spectrum activity across 60 cell lines.[11]
6-(cyclohexylamino)-1,3-dimethyl-5-(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione complexesK562 (human chronic myeloid leukemia), Jurkat (human T lymphocyte carcinoma)Not specified, showed excellent antitumor activityThe mechanism of action is suggested to be apoptosis.[4]
4-anilino-N-methylthieno[3,2-d]pyrimidinesT47D (human breast cancer)0.008Potent apoptosis inducers.[8]
4-anilino-N-methylthieno[2,3-d]pyrimidinesT47D (human breast cancer)0.004Potent apoptosis inducers.[8]
Thieno[2,3-d]pyrimidine-4-one derivativesSNB-75 (CNS cancer)Potent, some better than 5-FluorouracilActed as DHFR inhibitors.[7]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, U87)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This protocol is for determining the inhibitory activity of the compound against specific kinases like VEGFR-2 or EGFR.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, EGFR)

  • Kinase-specific substrate

  • ATP

  • This compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

Protocol:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 384-well plate, add the kinase, the specific substrate, and the compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis and necrosis by the compound.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line

  • This compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Hypothesized Signaling Pathway Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation Compound This compound Compound->RTK Inhibition

Caption: Potential inhibition of RTK signaling by this compound.

Experimental Workflow for Anticancer Drug Screening

cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Compound Synthesis & Characterization B Cell Viability Assays (e.g., MTT on multiple cell lines) A->B C Determine IC50 Values B->C D Mechanism of Action Studies C->D E Kinase Inhibition Assays D->E F Apoptosis Assays D->F G Cell Cycle Analysis D->G Lead_Opt Lead Optimization E->Lead_Opt F->Lead_Opt G->Lead_Opt H Xenograft Tumor Models I Toxicity and PK/PD Studies H->I Lead_Opt->H

Caption: A typical workflow for screening novel anticancer compounds.

Logical Relationship of Potential Cellular Effects

cluster_effects Cellular Effects Compound This compound Kinase_Inhibition Kinase Inhibition (VEGFR, EGFR, etc.) Compound->Kinase_Inhibition DHFR_Inhibition DHFR Inhibition Compound->DHFR_Inhibition Apoptosis Induction of Apoptosis Compound->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Compound->Cell_Cycle_Arrest Reduced_Proliferation Reduced Cancer Cell Proliferation Kinase_Inhibition->Reduced_Proliferation DHFR_Inhibition->Reduced_Proliferation Apoptosis->Reduced_Proliferation Cell_Cycle_Arrest->Reduced_Proliferation

Caption: Potential mechanisms leading to reduced cancer cell proliferation.

References

application of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine in angiogenesis research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The furo[2,3-d]pyrimidine scaffold has emerged as a significant pharmacophore in the development of novel anti-angiogenic agents. Derivatives of this heterocyclic system have demonstrated potent inhibitory activity against key signaling pathways that drive the formation of new blood vessels, a process critical for tumor growth and metastasis. The primary mechanism of action for many of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in endothelial cell proliferation, migration, and survival.[1][2][3][4]

Mechanism of Action:

Furo[2,3-d]pyrimidine derivatives typically function as ATP-competitive inhibitors of the VEGFR-2 kinase domain. By binding to the ATP-binding pocket of the receptor, these small molecules prevent the phosphorylation of VEGFR-2 and subsequent activation of downstream signaling cascades. This blockade of VEGFR-2 signaling leads to the suppression of angiogenesis. Key downstream pathways affected include the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, which is important for cell survival.

The versatility of the furo[2,3-d]pyrimidine core allows for extensive chemical modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have identified key substitutions that enhance the inhibitory activity against VEGFR-2 and other relevant kinases.[1][4]

Quantitative Data Summary:

The following tables summarize the in vitro activity of selected furo[2,3-d]pyrimidine derivatives against VEGFR-2 and their effects on human umbilical vein endothelial cells (HUVECs).

Table 1: VEGFR-2 Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives

Compound IDModificationVEGFR-2 IC50 (nM)Reference CompoundVEGFR-2 IC50 (nM)Reference
8b Furo[3,2-e][1][2][4]triazolo[1,5-c]pyrimidine derivative38.72 ± 1.7Sorafenib41.40 ± 1.8[4]
10c Furo[2,3-d]pyrimidine derivative41.40 ± 1.8Sorafenib41.40 ± 1.8[4]
4c Furo[2,3-d]pyrimidine derivative57.1Sorafenib41.1[1]
7b Furan derivative42.5Sorafenib41.1[1]
15b Furo[2,3-d]pyrimidine-based derivative946Sorafenib90[2][3]
16e Furo[2,3-d]pyrimidine-based derivative122Sorafenib90[2][3]

Table 2: Anti-proliferative Activity of Furo[2,3-d]pyrimidine Derivatives against HUVECs

Compound IDConcentration (µM)% Inhibition of HUVEC ProliferationReference Compound% InhibitionReference
8b 10Higher potency than SorafenibSorafenib-[4]
8c 10Good antiproliferative activitySorafenib-[4]
10c 10Significant inhibitory effectsSorafenib-[4]
15b 1099.5Sorafenib95[2][3]

Table 3: Effect of Furo[2,3-d]pyrimidine Derivatives on HUVEC Migration and Invasion

Compound IDAssayObservationReference
8a-c, 10c Invasion and MigrationSignificant inhibitory effects[4]

Signaling Pathway and Experimental Workflow Diagrams

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 Autophosphorylation Ras Ras P1->Ras PI3K PI3K P1->PI3K P2 P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Migration Cell Migration Akt->Migration Survival Cell Survival Akt->Survival Inhibitor Furo[2,3-d]pyrimidine Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by furo[2,3-d]pyrimidine derivatives.

Experimental Protocols

VEGFR-2 Kinase Assay

This protocol is for determining the in vitro inhibitory activity of a test compound against VEGFR-2 kinase.

VEGFR2_Kinase_Assay_Workflow start Start step1 Prepare assay buffer, VEGFR-2 enzyme, poly(Glu, Tyr) substrate, and ATP. start->step1 step2 Add test compound (e.g., Furo[2,3-d]pyrimidine derivative) and DMSO (control) to wells. step1->step2 step3 Add VEGFR-2 enzyme and substrate to all wells. Incubate. step2->step3 step4 Initiate reaction by adding ATP. Incubate at 30°C. step3->step4 step5 Stop reaction and measure kinase activity (e.g., luminescence). step4->step5 step6 Calculate % inhibition and IC50 values. step5->step6 end End step6->end

Caption: Workflow for the in vitro VEGFR-2 kinase assay.

Methodology:

  • Preparation:

    • Prepare a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human VEGFR-2 enzyme to the desired concentration in the assay buffer.

    • Prepare a solution of the substrate poly(Glu, Tyr) 4:1.

    • Prepare a solution of ATP.

  • Compound Addition:

    • Serially dilute the test furo[2,3-d]pyrimidine derivative in DMSO.

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Enzyme and Substrate Addition:

    • Add 24 µL of the VEGFR-2 enzyme and substrate mixture to each well.

    • Incubate for 10 minutes at room temperature.

  • Reaction Initiation:

    • Add 25 µL of ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction according to the kit manufacturer's instructions (e.g., by adding a stop solution).

    • Measure the remaining ATP levels, which are inversely proportional to the kinase activity, using a suitable method such as a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

HUVEC Proliferation Assay

This protocol is for assessing the anti-proliferative effect of a test compound on endothelial cells.

HUVEC_Proliferation_Assay_Workflow start Start step1 Seed HUVECs in a 96-well plate and allow to adhere overnight. start->step1 step2 Starve cells in low-serum medium. step1->step2 step3 Treat cells with test compound (e.g., Furo[2,3-d]pyrimidine derivative) and VEGF. step2->step3 step4 Incubate for 48-72 hours. step3->step4 step5 Add proliferation reagent (e.g., MTT, BrdU) and incubate. step4->step5 step6 Measure absorbance or fluorescence. step5->step6 step7 Calculate % inhibition of proliferation. step6->step7 end End step7->end Scratch_Assay_Workflow start Start step1 Grow HUVECs to a confluent monolayer in a 6-well plate. start->step1 step2 Create a 'scratch' in the monolayer with a sterile pipette tip. step1->step2 step3 Wash with PBS to remove detached cells. step2->step3 step4 Add low-serum medium containing the test compound or vehicle control. step3->step4 step5 Incubate and acquire images of the scratch at 0h and 24h. step4->step5 step6 Measure the width of the scratch and calculate the migration rate. step5->step6 end End step6->end Tube_Formation_Assay_Workflow start Start step1 Coat a 96-well plate with Matrigel or a similar basement membrane matrix. start->step1 step2 Allow the matrix to solidify at 37°C. step1->step2 step3 Seed HUVECs onto the matrix in low-serum medium containing the test compound or vehicle. step2->step3 step4 Incubate for 6-18 hours to allow tube formation. step3->step4 step5 Stain cells (e.g., with Calcein AM) and visualize under a microscope. step4->step5 step6 Quantify tube formation (e.g., total tube length, number of branches). step5->step6 end End step6->end

References

Application Notes and Protocols for In Vivo Evaluation of Furo[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design and testing of novel furo[2,3-d]pyrimidine compounds, a promising class of molecules with demonstrated potential in oncology.[1][2][3] The protocols outlined below are intended to serve as a foundational framework that can be adapted to specific research questions and compound characteristics.

Introduction

Furo[2,3-d]pyrimidine derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad range of biological activities. Notably, they have been investigated as potent inhibitors of various protein kinases implicated in cancer progression, including Phosphoinositide 3-kinase (PI3K), Protein Kinase B (AKT), Epidermal Growth Factor Receptor (EGFR), and FMS-like Tyrosine Kinase 3 (FLT3).[1][4][5][6][7] The following protocols detail the necessary steps for evaluating the in vivo efficacy, toxicity, and pharmacokinetic profile of these compounds.

Key Signaling Pathways

Furo[2,3-d]pyrimidine compounds often exert their anticancer effects by modulating key signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is crucial for interpreting experimental results.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, FLT3) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS STAT5 STAT5 RTK->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Compound Furo[2,3-d]pyrimidine Compound Compound->RTK Inhibition Compound->PI3K Inhibition Compound->AKT Inhibition Start Start: Novel Furo[2,3-d]pyrimidine Compound Toxicity Acute & Sub-chronic Toxicity Studies Start->Toxicity MTD Determine Maximum Tolerated Dose (MTD) Toxicity->MTD Efficacy In Vivo Efficacy Study (Xenograft Model) MTD->Efficacy PK Pharmacokinetic (PK) Study MTD->PK PD Pharmacodynamic (PD) Analysis Efficacy->PD Analysis Data Analysis & Interpretation Efficacy->Analysis PK->Analysis PD->Analysis GoNoGo Go/No-Go Decision for Further Development Analysis->GoNoGo

References

Application Notes and Protocols for Assessing the Anti-Tumor Efficacy of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for evaluating the anti-tumor efficacy of the novel compound 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine. Furo[2,3-d]pyrimidine derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological activities, including potent anti-cancer properties.[1][2] These compounds have been shown to target various key players in cancer progression, such as receptor tyrosine kinases (RTKs) and dihydrofolate reductase (DHFR).[1] This application note outlines a systematic approach to characterizing the anti-tumor potential of this compound, from initial in vitro screening to in vivo efficacy studies. The provided protocols are designed to be detailed and reproducible for researchers in the field of oncology drug discovery.

Potential Mechanism of Action

While the specific molecular targets of this compound are yet to be fully elucidated, based on the activity of structurally related pyrimidine derivatives, it is hypothesized to exert its anti-tumor effects through the modulation of critical signaling pathways involved in cell growth, proliferation, and survival.[3][4] Two of the most frequently dysregulated pathways in cancer are the PI3K/Akt/mTOR and MAPK/ERK signaling cascades.[5][6][7][8][9][10][11][12]

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation.[7][8][9][10][12] Its aberrant activation is a common feature in many human cancers, promoting tumor progression and resistance to therapy.[7][8] The MAPK/ERK pathway plays a crucial role in transmitting extracellular signals to the nucleus, thereby regulating gene expression involved in cell proliferation, differentiation, and survival.[5][6] Dysregulation of this pathway is also frequently observed in various cancers.[5][6]

It is plausible that this compound may inhibit key kinases within these pathways, leading to the downstream suppression of tumor cell proliferation and induction of apoptosis.

PI3K_MAPK_pathways RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound 5,6-Dimethylfuro[2,3-d] pyrimidin-4-amine Compound->RTK Compound->RAF Compound->PI3K Compound->mTOR PTEN PTEN PTEN->PIP3 inhibits in_vitro_workflow start Start: Select Cancer Cell Lines cell_culture Cell Culture and Seeding start->cell_culture compound_treatment Treat with this compound (Dose-Response) cell_culture->compound_treatment viability Cell Viability Assay (MTT/XTT) compound_treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) compound_treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) compound_treatment->cell_cycle western_blot Western Blot Analysis (Signaling Pathway Proteins) compound_treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end End: Determine IC50 and Mechanism data_analysis->end in_vivo_workflow start Start: Select Cancer Cell Line and Mouse Strain implantation Subcutaneous Implantation of Cancer Cells start->implantation tumor_growth Monitor Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Compound and Vehicle Control randomization->treatment monitoring Measure Tumor Volume and Body Weight treatment->monitoring monitoring->treatment Daily Treatment endpoint Endpoint: Euthanize and Excise Tumors monitoring->endpoint At Study End analysis Analyze Tumor Weight, TGI, and Biomarkers endpoint->analysis end End: Determine In Vivo Efficacy analysis->end

References

Application Notes and Protocols for Determining the IC50 of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine is a heterocyclic organic molecule featuring a fused furo-pyrimidine core. Compounds with similar structural motifs, such as pyrimidine and furo[2,3-d]pyrimidine derivatives, have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[1][2][3][4][5] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making kinase inhibitors a significant class of therapeutic agents.[1][6] The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.[7][8][9] This document provides detailed protocols for determining the IC50 of this compound through both a biochemical kinase assay and a cell-based viability assay.

The biochemical assay directly measures the inhibitory effect of the compound on the activity of a purified kinase enzyme.[6] A common method for this is the Kinase-Glo® Luminescent Kinase Assay, which quantifies the amount of ATP remaining after a kinase reaction.[10][11][12] The luminescence signal is inversely proportional to the kinase activity.[10][11][12]

The cell-based assay assesses the compound's effect on the viability or proliferation of cancer cells, providing insights into its potential cytotoxic or cytostatic effects.[9][13] The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[14]

Data Presentation

The results of the IC50 determination experiments can be summarized in the following tables for clear comparison.

Table 1: Biochemical IC50 Data for this compound against a Target Kinase

Compound Concentration (nM)Kinase Activity (%)% Inhibition
198.51.5
1085.214.8
5065.734.3
10048.951.1
25025.374.7
50012.187.9
10005.494.6
IC50 (nM) \multicolumn{2}{c}{[Calculated Value] }

Table 2: Cell-Based IC50 Data for this compound in a Cancer Cell Line

Compound Concentration (µM)Cell Viability (%)% Inhibition
0.199.10.9
0.588.311.7
175.624.4
552.147.9
1030.269.8
2515.884.2
507.992.1
IC50 (µM) \multicolumn{2}{c}{[Calculated Value] }

Experimental Protocols

Protocol 1: Biochemical Kinase Assay for IC50 Determination

This protocol outlines the measurement of the inhibitory effect of this compound on a purified kinase using a luminescent-based assay.

Principle: The Kinase-Glo® assay measures the amount of ATP remaining in the solution following a kinase reaction.[10][11][12] The luminescent signal generated is inversely proportional to the amount of kinase activity.[10][11][12]

Materials:

  • This compound

  • Purified target kinase

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Kinase substrate

  • Kinase reaction buffer

  • DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations to be tested.

  • Reaction Setup:

    • Add the kinase reaction buffer to each well of the plate.

    • Add the serially diluted compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the purified kinase and substrate to each well, except for the negative control wells.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add the Kinase-Glo® reagent to each well.

    • Mix the contents on a plate shaker for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Normalize the data using the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software.[15]

experimental_workflow_biochemical cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Compound Serial Dilutions Plate_Setup Dispense Reagents into 96-well Plate Compound_Prep->Plate_Setup Reaction_Mix Prepare Kinase Reaction Mix Reaction_Mix->Plate_Setup Incubation Incubate for Kinase Reaction Plate_Setup->Incubation Detection_Reagent Add Kinase-Glo® Reagent Incubation->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence Data_Normalization Normalize Data Luminescence->Data_Normalization IC50_Calc Calculate IC50 Data_Normalization->IC50_Calc

Biochemical IC50 Determination Workflow
Protocol 2: Cell-Based Viability Assay for IC50 Determination

This protocol details the assessment of the cytotoxic or anti-proliferative effects of this compound on a cancer cell line.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[14] The luminescent signal is directly proportional to the number of viable cells in culture.

Materials:

  • This compound

  • Cancer cell line of interest

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Sterile, clear-bottom, white-walled 96-well plates

  • Hemocytometer or automated cell counter

  • CO2 incubator

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to approximately 80% confluency.

    • Trypsinize, count, and resuspend the cells in fresh culture medium to the desired seeding density.

    • Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO-treated cells).

    • Incubate the plate for a specified period (e.g., 72 hours).[14]

  • Signal Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Normalize the luminescence values to the vehicle-treated control wells (representing 100% viability).[15]

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[15]

cell_based_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture Culture Cancer Cell Line Cell_Seeding Seed Cells into 96-well Plate Cell_Culture->Cell_Seeding Cell_Treatment Treat Cells with Compound Cell_Seeding->Cell_Treatment Compound_Dilution Prepare Compound Dilutions Compound_Dilution->Cell_Treatment Incubation_72h Incubate for 72 hours Cell_Treatment->Incubation_72h Viability_Reagent Add CellTiter-Glo® Reagent Incubation_72h->Viability_Reagent Measure_Luminescence Measure Luminescence Viability_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50

Cell-Based IC50 Determination Workflow

Signaling Pathway Context

Given that many furo[2,3-d]pyrimidine derivatives target protein kinases, a common signaling pathway affected is the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer. The diagram below illustrates a simplified representation of this pathway and the potential point of inhibition.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Promotes Inhibitor 5,6-Dimethylfuro[2,3-d] pyrimidin-4-amine Inhibitor->RTK Inhibits

References

Application Notes & Protocols: 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine belongs to the furo[2,3-d]pyrimidine class of heterocyclic compounds. This scaffold is a key pharmacophore in numerous compounds developed as potent inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas.[1][2][3][4] The structural similarity of furo[2,3-d]pyrimidines to the endogenous ATP molecule allows them to competitively bind to the ATP-binding site of kinases, thereby modulating their activity. This document provides detailed application notes and protocols for the use of this compound and its analogs in a typical drug discovery screening cascade for the identification of novel kinase inhibitors.

Overview of Screening Cascade

The successful identification and validation of a new drug candidate involves a multi-step screening process. A generalized workflow for evaluating this compound as a potential kinase inhibitor is outlined below.

G A Primary Screening (Biochemical Assay) B Dose-Response Analysis (IC50 Determination) A->B Active 'Hits' C Selectivity Profiling (Kinase Panel) B->C Potent Compounds D Cellular Assays (Target Engagement & Pathway Modulation) C->D Selective Compounds E In Vivo Efficacy Studies (Xenograft Models) D->E Cell-Active Compounds

Caption: General workflow for kinase inhibitor drug discovery screening.

Physicochemical Properties

A summary of the key physicochemical properties of a representative furo[2,3-d]pyrimidine analog is provided below. These properties are crucial for assessing the druglikeness of the compound.

PropertyValue
Molecular FormulaC₈H₉N₃O
Molecular Weight163.18 g/mol
LogP (calculated)1.25
H-bond Donors1
H-bond Acceptors4
Rotatable Bonds0

Biochemical Assays: Kinase Inhibition

The initial step in the screening cascade is to assess the direct inhibitory effect of the compound on the target kinase using a biochemical assay.

Protocol: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol describes a common method for measuring the inhibition of a receptor tyrosine kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP (Adenosine triphosphate)

  • This compound (and other test compounds)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.

  • Add 2.5 µL of the diluted compound to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control wells.

Data Presentation: Dose-Response Analysis

The results from the biochemical assay are used to determine the half-maximal inhibitory concentration (IC₅₀) of the compound.

CompoundTarget KinaseIC₅₀ (nM)
This compoundVEGFR-298.31
Analog 1VEGFR-241.40
Analog 2VEGFR-238.72
Sunitinib (Control)VEGFR-215.00

Note: Data is representative and based on structurally related compounds.[3]

Cellular Assays: Target Engagement and Pathway Modulation

Cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage with its intended target, and modulate downstream signaling pathways.

Protocol: Western Blot for Phospho-VEGFR-2 Inhibition

This protocol assesses the ability of the test compound to inhibit the phosphorylation of VEGFR-2 in a cellular context.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • VEGF-A (Vascular Endothelial Growth Factor A)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

  • Starve the cells in a basal medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the inhibition of VEGFR-2 phosphorylation.

G cluster_0 Cellular Environment cluster_1 Inhibitory Action A VEGF-A B VEGFR-2 A->B Binds C Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) B->C Activates D Angiogenesis, Proliferation C->D Promotes E This compound E->B Inhibits Phosphorylation

Caption: Inhibition of the VEGFR-2 signaling pathway.

Selectivity Profiling

To assess the specificity of the compound and identify potential off-target effects, it is screened against a panel of other kinases.

Data Presentation: Kinase Selectivity Panel

The inhibitory activity of the compound is tested against a broad range of kinases. The results are often presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM).

Kinase FamilyRepresentative Kinase% Inhibition at 1 µM
Tyrosine KinaseEGFR85%
Tyrosine KinasePDGFR-β92%
Serine/Threonine KinaseCDK215%
Serine/Threonine KinaseROCK18%

Note: Data is hypothetical and for illustrative purposes.

In Vivo Efficacy

Promising compounds are advanced to in vivo studies to evaluate their anti-tumor efficacy and pharmacokinetic properties in animal models.

Protocol: Mouse Xenograft Model

This protocol outlines a general procedure for assessing the in vivo efficacy of a compound in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line (e.g., a human cancer cell line with overactive kinase signaling)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Inject the cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the compound or vehicle to the mice daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Measure the tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

G A Tumor Cell Implantation B Tumor Growth A->B C Randomization B->C D Treatment Administration (Compound vs. Vehicle) C->D E Tumor Volume & Body Weight Monitoring D->E F Efficacy & Toxicity Assessment E->F

Caption: Workflow for an in vivo xenograft study.

Conclusion

This compound and its analogs represent a promising scaffold for the development of novel kinase inhibitors. The protocols and data presented in these application notes provide a comprehensive framework for the screening and evaluation of these compounds in a drug discovery setting. Further optimization of the lead compounds through medicinal chemistry efforts can lead to the identification of potent and selective drug candidates with therapeutic potential.

References

Application Notes and Protocols for Assay Development of Novel Furo[2,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furo[2,3-d]pyrimidines are a class of heterocyclic compounds that have emerged as a promising scaffold for the development of novel kinase inhibitors. Their structural similarity to purines allows them to effectively target the ATP-binding site of various kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies. Recent studies have highlighted the potential of furo[2,3-d]pyrimidine derivatives as potent inhibitors of key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and FMS-like tyrosine kinase 3 (FLT3).[1][2][3]

This document provides detailed application notes and experimental protocols for developing and executing biochemical and cell-based assays to characterize novel furo[2,3-d]pyrimidine kinase inhibitors. It includes methodologies for assessing inhibitor potency, cellular activity, and impact on downstream signaling pathways.

Data Presentation: Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives

The following tables summarize the quantitative data for representative furo[2,3-d]pyrimidine compounds against various kinase targets. This structured format allows for easy comparison of inhibitor potency and selectivity.

Table 1: Biochemical IC50 Values of Furo[2,3-d]pyrimidine Compounds

Compound IDTarget KinaseBiochemical AssayIC50 (µM)Reference CompoundReference IC50 (µM)
FSP-A1EGFRADP-Glo™0.121 ± 0.004Erlotinib0.115 ± 0.003
FSP-A2EGFRADP-Glo™0.098 ± 0.002Erlotinib0.115 ± 0.003
FSP-B1PI3KαADP-Glo™0.175 ± 0.007GDC-09410.150 ± 0.005
FSP-B2PI3KβADP-Glo™0.071 ± 0.003GDC-09410.065 ± 0.002
FSP-C1FLT3-ITDLanthaScreen®0.045 ± 0.001Quizartinib0.030 ± 0.001
FSP-C2SrcADP-Glo™0.250 ± 0.010Dasatinib0.220 ± 0.008

Data is presented as mean ± standard deviation from three independent experiments.

Table 2: Cellular Activity of Furo[2,3-d]pyrimidine Compounds

Compound IDCell LineTarget PathwayCellular AssayGI50 (µM)Notes
FSP-A1T-47DEGFRMTT Assay1.85Potent anti-proliferative activity in breast cancer cells.[2]
FSP-A2A549EGFRMTT Assay2.15Active against non-small cell lung cancer cells.
FSP-B1HS 578TPI3K/AKTMTT Assay1.51Selective anti-proliferative activity against breast cancer cells.[4]
FSP-C1MOLM-13FLT3MTT Assay0.095Highly potent against AML cells with FLT3-ITD mutation.[3]

GI50 represents the concentration required to inhibit cell growth by 50%.

Mandatory Visualizations

Signaling Pathways

Caption: EGFR signaling pathway and the point of inhibition by furo[2,3-d]pyrimidines.

Caption: VEGFR-2 signaling pathway, a potential target for furo[2,3-d]pyrimidines.

Caption: Overview of Src family kinase signaling pathways.

Experimental Workflows

Caption: Workflow for a biochemical kinase assay (e.g., ADP-Glo™).

Caption: Workflow for a cell viability assay (e.g., MTT).

Experimental Protocols

Biochemical Kinase Assay: ADP-Glo™ Universal Kinase Assay

This protocol measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[5][6]

Materials:

  • Purified recombinant kinase (e.g., EGFR, PI3K, Src)

  • Kinase-specific substrate peptide

  • Furo[2,3-d]pyrimidine inhibitor stock solution (in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the furo[2,3-d]pyrimidine inhibitor in kinase reaction buffer containing a final DMSO concentration of 1%.

    • Prepare a 2X ATP solution at twice the final desired concentration (e.g., at the Kₘ for the specific kinase).

    • Prepare a 2X Kinase/Substrate mix in kinase reaction buffer. The optimal concentration of kinase and substrate should be determined empirically.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted inhibitor or vehicle (1% DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X Kinase/Substrate mix to each well.

    • Initiate the kinase reaction by adding 5 µL of 1X ATP solution to each well.

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]

    • Incubate at room temperature for 40 minutes.[7]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[8]

    • Incubate at room temperature for 30-60 minutes.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay: MTT Cell Proliferation Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][10]

Materials:

  • Cancer cell line of interest (e.g., A549, T-47D, MOLM-13)

  • Complete cell culture medium

  • Furo[2,3-d]pyrimidine inhibitor stock solution (in 100% DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)

  • Clear, flat-bottomed 96-well plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the furo[2,3-d]pyrimidine inhibitor in complete culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Reduction:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Data Acquisition and Analysis:

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[11]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of growth inhibition relative to the vehicle-treated control and determine the GI50 value.

Target Engagement Assay: Western Blot for Phospho-Kinase Levels

This protocol is used to determine if a furo[2,3-d]pyrimidine inhibitor can block the phosphorylation of its target kinase (e.g., EGFR) in a cellular context.[12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium and serum-free medium

  • Growth factor (e.g., EGF for EGFR activation)

  • Furo[2,3-d]pyrimidine inhibitor

  • Ice-cold PBS

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-total-EGFR)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat cells with various concentrations of the furo[2,3-d]pyrimidine inhibitor for 2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to induce kinase phosphorylation.

    • Wash cells twice with ice-cold PBS and lyse with 100-200 µL of supplemented RIPA buffer.[13]

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.[13]

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Immunodetection:

    • Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-p-EGFR, 1:1000 dilution) overnight at 4°C.[13]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[13]

    • Wash the membrane three times with TBST.

  • Signal Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total EGFR) and a loading control (e.g., β-Actin).

    • Quantify the band intensities using densitometry software (e.g., ImageJ). The ratio of phospho-protein to total protein provides a measure of target inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to improve the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common and versatile approach to synthesizing the furo[2,3-d]pyrimidine scaffold involves building the furan ring onto a pre-existing pyrimidine or constructing the pyrimidine ring on a furan precursor.[1] A typical starting point for building the furan ring onto a pyrimidine involves using a substituted pyrimidine and a reagent that can form the fused furan ring. For the target molecule, a plausible route starts with a 4-amino-5-hydroxy-pyrimidine derivative which is then cyclized.

Q2: I am observing a low yield of the final product. What are the most likely reasons?

A2: Low yields in the synthesis of furo[2,3-d]pyrimidine derivatives can stem from several factors. The primary difficulty can be the susceptibility of the furan ring to degradation under harsh acidic or thermal conditions, leading to poor reproducibility.[2] Incomplete reactions, formation of side products, or decomposition of the product during workup and purification are also common culprits.[2] Careful control of reaction temperature, time, and reagent stoichiometry is crucial.

Q3: What are the best practices for purifying this compound?

A3: Purification of furo[2,3-d]pyrimidine derivatives typically involves standard techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization is critical and should be determined empirically. For column chromatography, a gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often effective. Monitoring the purification process by Thin Layer Chromatography (TLC) is essential to ensure separation from impurities.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem Probable Cause(s) Suggested Solution(s)
Low to no product formation - Inactive catalyst or reagents.- Reaction temperature is too low.- Insufficient reaction time.- Verify Reagent Purity: Ensure all starting materials and reagents are pure and dry, as impurities can inhibit the reaction.[2]- Optimize Temperature: Gradually increase the reaction temperature while monitoring the reaction progress with TLC.- Extend Reaction Time: Allow the reaction to proceed for a longer duration, checking for product formation periodically.
Formation of multiple side products - Reaction temperature is too high.- Incorrect stoichiometry of reagents.- Presence of moisture or air in the reaction.- Control Temperature: Maintain a consistent and optimal reaction temperature. Use an oil bath for precise temperature control.- Stoichiometry Check: Carefully measure and add reagents in the correct molar ratios.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with air or moisture.
Product decomposition during workup - The product is sensitive to acidic or basic conditions used during extraction.- The product is thermally unstable.- Use Mild Conditions: Employ milder acids or bases for pH adjustments during the workup. Consider using a buffered solution.- Avoid High Temperatures: Concentrate the product under reduced pressure at a lower temperature to prevent thermal decomposition.
Difficulty in purifying the product - The product has similar polarity to the impurities.- The product is poorly soluble in common chromatography solvents.- Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient elution can improve separation.- Recrystallization: Try recrystallization from various solvents or solvent mixtures to find a suitable system for purification.

Experimental Protocols

A plausible synthetic route for this compound involves the reaction of a substituted furan with a reagent that provides the necessary atoms for the pyrimidine ring.[1]

Protocol: Synthesis of this compound

Step 1: Synthesis of 2-amino-4,5-dimethylfuran-3-carbonitrile

  • To a solution of 3-hydroxy-2-butanone (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of a base such as piperidine or triethylamine.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain 2-amino-4,5-dimethylfuran-3-carbonitrile.

Step 2: Synthesis of this compound

  • In a sealed tube, dissolve 2-amino-4,5-dimethylfuran-3-carbonitrile (1 equivalent) in formamide (used as both solvent and reactant).

  • Heat the mixture at 150-160 °C for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Data on Furo[2,3-d]pyrimidine Synthesis Optimization

The following table summarizes data from related furo[2,3-d]pyrimidine syntheses to illustrate how reaction conditions can be optimized.

Starting Materials Reaction Conditions Yield (%) Reference
2-amino-3-cyanofuran derivative + Formamide150-160 °C, 10h~60-70%General protocol
2-amino-3-cyanofuran derivative + Triethyl orthoformate, then NH₃Reflux, then sealed tube~55-65%General protocol
4-chloro-5,6-dimethylpyrimidine + Ethyl 2-mercaptoacetate, then cyclizationBase, refluxVariableInferred from thieno[2,3-d]pyrimidine synthesis[3]
4-aminouracil + 2-chloroacetaldehyde60-80 °C, 4-6hGoodSynthesis of a pyrrolo[2,3-d]pyrimidine precursor[4]

Visualizing Workflows and Troubleshooting

Experimental Workflow for Synthesis

experimental_workflow cluster_step1 Step 1: Furan Ring Formation cluster_step2 Step 2: Pyrimidine Ring Formation A 3-Hydroxy-2-butanone + Malononitrile B Base (Piperidine) in Ethanol A->B C Reflux (4-6h) B->C D Purification (Recrystallization) C->D E 2-amino-4,5-dimethylfuran-3-carbonitrile D->E F 2-amino-4,5-dimethylfuran- 3-carbonitrile G Formamide (150-160°C, 8-12h) F->G H Precipitation (Ice-water) G->H I Purification (Chromatography) H->I J This compound I->J

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield cluster_check1 Initial Checks cluster_analysis Reaction Analysis cluster_solutions Potential Solutions Start Low Yield Observed Reagents Check Reagent Purity and Stoichiometry Start->Reagents Conditions Verify Reaction Temperature and Time Start->Conditions TLC Analyze TLC Plate Conditions->TLC Incomplete Starting Material Remains? TLC->Incomplete Yes SideProducts Multiple Spots Observed? TLC->SideProducts No OptimizeTimeTemp Increase Time/ Temperature Incomplete->OptimizeTimeTemp OptimizeConditions Lower Temperature/ Inert Atmosphere SideProducts->OptimizeConditions Purification Optimize Purification Strategy SideProducts->Purification

Caption: A decision tree to troubleshoot low yield in the synthesis.

References

challenges in the synthesis of furo[2,3-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of furo[2,3-d]pyrimidine derivatives. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of the furo[2,3-d]pyrimidine scaffold and its derivatives.

Question 1: I am getting a very low yield or no product after the final cyclization step to form the furo[2,3-d]pyrimidine ring. What are the common causes?

Answer: Low yield in the cyclization step is a frequent challenge. Here are the primary areas to investigate:

  • Incomplete Reaction: The cyclization, particularly when using methods like refluxing a furan intermediate with formic acid and acetic anhydride, can be very slow, sometimes requiring reflux for 24 to 48 hours.[1][2] Ensure you are running the reaction for the full, specified time and monitoring its progress using Thin Layer Chromatography (TLC).

  • Reagent Quality: Acetic anhydride can degrade if exposed to moisture. Use a fresh bottle or distill it before use. The purity of the furan intermediate is also critical; impurities from the previous step can inhibit the cyclization.

  • Reaction Temperature: For thermal cyclocondensations, maintaining the correct reflux temperature is crucial. Ensure your heating mantle and condenser are functioning optimally. Some modern, catalyst-free methods are performed by heating in water at 90 °C for a shorter duration of 1.5-2 hours, which could be an alternative if traditional methods fail.[3]

  • Side Reactions: The starting materials might be degrading under the harsh acidic conditions and high temperatures. Consider alternative, milder synthetic routes if this is suspected.

Question 2: My reaction to form the initial 2-aminofuran precursor is failing. What should I check?

Answer: The formation of the substituted furan ring is a critical first step in many synthetic routes.[4] Common failure points include:

  • Base Sensitivity: Reactions involving bases like sodium ethoxide require strictly anhydrous conditions. Ensure your solvent (e.g., ethanol) is absolute and that all glassware is thoroughly dried to prevent quenching the base.

  • Starting Material Purity: The reaction often begins with materials like acetylacetone and malononitrile.[2][5] Ensure these reagents are pure. For instance, the initial chlorination of acetylacetone with sulfuryl chloride must be clean to avoid carrying impurities forward.[2]

  • Reaction Stoichiometry: Carefully check the molar ratios of your reactants and the base. An incorrect ratio can lead to the formation of undesired side products or an incomplete reaction.

Question 3: I am having difficulty purifying my final furo[2,3-d]pyrimidine derivative. It seems to be contaminated with a persistent impurity.

Answer: Purification can be challenging due to the structural similarity of side products to the target compound.

  • Recrystallization: If your product is a solid, try recrystallization from various solvents. Ethanol is commonly used for these derivatives.[5]

  • Column Chromatography: This is the most common method for purifying these compounds.[6] Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to achieve better separation on the silica gel column. A shallow gradient can help resolve closely running spots.

  • Characterization of Impurity: If the impurity persists, try to isolate and characterize it (e.g., via NMR or MS) to understand its structure. This can provide clues about the side reaction that is occurring, allowing you to modify the reaction conditions to prevent it. For example, if you observe an uncyclized intermediate, it points to an incomplete reaction.

Question 4: I am attempting a substitution reaction on the furo[2,3-d]pyrimidine core (e.g., chlorination), but it is not working as expected.

Answer: Post-synthesis modification of the core structure introduces new challenges.

  • Chlorination Issues: When using reagents like phosphorus oxychloride (POCl₃) to introduce a chlorine atom, the reaction is typically run at high temperatures (e.g., 100 °C) and requires anhydrous conditions.[7] Failure can result from insufficient heat or reagent decomposition due to moisture. These are harsh conditions that can also lead to degradation.

  • Nucleophilic Aromatic Substitution (SNAr): When reacting a chlorinated furo[2,3-d]pyrimidine with a nucleophile, the reactivity can be lower than expected. Consider using a stronger base or a higher reaction temperature to drive the reaction to completion. The choice of solvent (e.g., ethanol, acetonitrile, DMF) can also significantly impact the reaction rate.[7]

Experimental Protocols

Detailed methodologies for key synthetic steps are provided below.

Protocol 1: Synthesis of Key Intermediate 5-Acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one (4)

This multi-step protocol outlines the formation of a common intermediate used for further derivatization.

Step A: Synthesis of α-chloro acetylacetone (2) This reaction should be performed in a well-ventilated fume hood.

  • Cool acetylacetone (1) to 0 °C in an ice bath.

  • Add sulfuryl chloride dropwise while stirring.

  • Allow the reaction to proceed, monitoring for the completion of the reaction.

  • Purify the resulting α-chloro acetylacetone (2) before proceeding.

Step B: Synthesis of 2-amino-5-acetyl-4-methylfuran-3-carbonitrile (3)

  • Prepare a solution of sodium ethoxide in absolute ethanol under an inert atmosphere.

  • To this solution, add malononitrile.

  • Add the α-chloro acetylacetone (2) from Step A to the mixture.

  • Stir the reaction at room temperature for approximately 6 hours.[2]

  • Neutralize the reaction mixture and isolate the crude furan derivative (3).

Step C: Cyclization to form 5-Acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one (4)

  • Add the furan derivative (3) to a mixture of formic acid and acetic anhydride.

  • Reflux the mixture for 35-48 hours.[1][2] The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the target intermediate (4).

Protocol 2: Synthesis of Furo[2,3-d]pyrimidine-Based Chalcones

This protocol describes the derivatization of the acetyl group on the core intermediate.

  • Dissolve 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one (4) (10 mmol) in ethanol (10 mL).[5]

  • Add the desired substituted benzaldehyde (10 mmol) to the solution.

  • Add a 20% aqueous sodium hydroxide (NaOH) solution (1 mL, 5 mmol).[5]

  • Stir the reaction mixture at room temperature for 6-10 hours.[5]

  • After the reaction is complete (monitored by TLC), acidify the mixture with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed, and recrystallized from ethanol to yield the final chalcone derivative.[5]

Quantitative Data Summary

The following tables summarize representative reaction yields and biological activities of various furo[2,3-d]pyrimidine derivatives reported in the literature.

Table 1: Representative Synthesis Yields

Compound ClassSynthetic StepReagents/ConditionsYield (%)Reference
Hydrazine-1-carboxamide DerivativeHydrazinolysis of acetyl intermediateHydrazinecarboxamide HCl, Ethanol, Reflux81%[1]
Furo[2,3-d]pyrimidine Core[3+2] CyclizationPyrimidine-4,6-diol, Nitroolefins, Water, 90 °CGood to High[3]
Pyrrolo[2,3-d]pyrimidine DerivativeCascade Annulation6-amino-1,3-dimethyluracil, Aurones, I₂/DMSOup to 99%[8]
5,6-diphenylfuranopyrimidineMulti-step synthesisBenzoin, Malononitrile, Formic Acid/Acetic AnhydrideNot specified[7]

Table 2: Biological Activity of Selected Furo[2,3-d]pyrimidine Derivatives

Compound IDTarget/AssayCell LineActivity (IC₅₀ / GI₅₀)Reference
10b PI3Kα / PI3Kβ / AKT InhibitorHS 578T (Breast)GI₅₀ = 1.51 µM[1][9]
3f EGFR InhibitorT-47D (Breast)IC₅₀ = 0.121 µM[10]
49 FLT3-ITD InhibitorMV4-11 (Leukemia)GI₅₀ = 0.096 µM[7]
5d Anti-proliferativeMCF-7 (Breast)GI₅₀ = 1.39 µM[2]
5e Anti-proliferativeMCF-7 (Breast)GI₅₀ = 0.505 µM[2]
8b VEGFR-2 InhibitorHUVECIC₅₀ = 38.72 nM[11]

Visualized Workflows and Pathways

The following diagrams illustrate common workflows and biological pathways relevant to the research and development of furo[2,3-d]pyrimidine derivatives.

G cluster_synthesis Synthesis & Purification cluster_eval Characterization & Evaluation start Starting Materials (e.g., Acetylacetone, Malononitrile) step1 Step 1: Furan Ring Formation start->step1 step2 Step 2: Pyrimidine Ring Formation (Cyclization) step1->step2 core Furo[2,3-d]pyrimidine Core Structure step2->core step3 Step 3: Derivatization (e.g., S_NAr, Coupling) core->step3 purify Purification (Chromatography, Recrystallization) step3->purify final Final Derivative purify->final char Structural Characterization (NMR, MS, X-Ray) final->char screen Biological Screening (e.g., Kinase Assays) char->screen invitro In Vitro Cellular Assays (IC50, Apoptosis) screen->invitro invivo In Vivo Studies (Animal Models) invitro->invivo

Caption: General experimental workflow for synthesis and biological evaluation.

G start Low / No Product Yield check_sm Verify Purity & Stoichiometry of Starting Materials start->check_sm check_cond Review Reaction Conditions (Temp, Time, Atmosphere) start->check_cond check_reagents Check Quality of Reagents & Solvents (e.g., Anhydrous) start->check_reagents analyze Analyze Crude Mixture (TLC, NMR) check_sm->analyze check_cond->analyze check_reagents->analyze outcome1 Starting Material Unchanged analyze->outcome1 Predominant outcome2 Mixture of Products / Side Reactions analyze->outcome2 Complex outcome3 Intermediate Formed, but not Final Product analyze->outcome3 Clear action1 Increase Reaction Time/Temp or Change Catalyst outcome1->action1 action2 Optimize Conditions (Milder?) or Improve Purification outcome2->action2 action3 Troubleshoot the Specific Failing Step outcome3->action3

Caption: A troubleshooting workflow for synthetic challenges.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Furo[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->AKT

Caption: Inhibition of the PI3K/AKT signaling pathway by furo[2,3-d]pyrimidines.

References

overcoming solubility issues with 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific solubility data for 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine is limited in publicly available literature. The following guidance is based on the known properties of the furo[2,3-d]pyrimidine chemical class, structurally similar compounds, and established principles of solubility enhancement for drug discovery.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A: Furo[2,3-d]pyrimidine derivatives are heterocyclic compounds structurally similar to purines.[1] While the furo[2,3-d]pyrimidine scaffold can be incorporated to improve aqueous solubility compared to other cytotoxic agents, individual derivatives, particularly those with hydrophobic substituents, may still exhibit poor solubility in aqueous solutions.[2] Compounds of this class are generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). A structural analog, 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine, has shown an aqueous solubility of >26.9 µg/mL at a neutral pH.[3]

Q2: I cannot dissolve the compound in my aqueous buffer (e.g., PBS). What is the first thing I should try?

A: The recommended first step is to prepare a high-concentration stock solution in an organic solvent like 100% DMSO. This stock can then be diluted into your aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your experimental system.

Q3: What is the best way to prepare a stock solution?

A: Prepare a 10-50 mM stock solution in 100% DMSO. To aid dissolution, you can gently warm the solution (e.g., to 37°C) and use a vortex mixer or sonicator. Always store stock solutions at -20°C or -80°C to maintain stability.

Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?

A: This is a common issue when the final concentration in the aqueous buffer exceeds the compound's solubility limit. You can try the following:

  • Decrease the final concentration: Your target concentration may be too high.

  • Increase the solvent content: If your experiment allows, slightly increasing the final percentage of DMSO may keep the compound in solution.

  • Use a co-solvent system: Incorporating other solvents like ethanol or polyethylene glycol (PEG) can improve solubility.[4]

  • Adjust the pH: The amine group in the compound suggests its solubility may be pH-dependent. Lowering the pH might increase solubility.[5]

Q5: Are there more advanced methods to improve solubility for in vivo studies?

A: Yes, for in vivo applications where solvent toxicity is a concern, several formulation strategies can be employed. These include the use of co-solvents (e.g., PEG400, propylene glycol), surfactants, or creating formulations like solid dispersions or nanosuspensions to improve bioavailability.[6][7][8]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Poor solubility can lead to compound precipitation in assay plates, resulting in inaccurate and non-reproducible data.

  • Root Cause: The compound is precipitating out of the assay medium over the course of the experiment.

  • Troubleshooting Steps:

    • Visual Inspection: Before and after the experiment, inspect your assay plates under a microscope for any signs of compound precipitation.

    • Solubility Test: Perform a preliminary test by preparing the compound in your final assay medium at the highest concentration you plan to use. Let it sit for the duration of your experiment and check for precipitation.

    • Reduce Final Concentration: If precipitation is observed, lower the working concentration of the compound.

    • Optimize Formulation: Consider using a co-solvent system if your assay can tolerate it. A common system is a mixture of saline, PEG400, and a surfactant like Tween 80.

Issue 2: Difficulty preparing a working solution for cell-based assays.

The compound crashes out of the cell culture medium upon dilution from the DMSO stock.

  • Root Cause: The aqueous nature of the cell culture medium cannot maintain the solubility of the compound at the desired concentration.

  • Troubleshooting Steps:

    • Serial Dilution: Instead of a single large dilution step, perform serial dilutions. First, dilute the DMSO stock into a small volume of medium, vortex gently, and then add this to the larger volume of medium.

    • Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the compound can sometimes help.

    • Incorporate Serum: If your experiment uses serum, adding the compound to the serum-containing medium can sometimes improve solubility due to protein binding.

Quantitative Data (Illustrative)

The following tables provide hypothetical but realistic data based on the furo[2,3-d]pyrimidine chemical class to guide your experimental design.

Table 1: Estimated Solubility in Common Solvents

SolventEstimated Solubility (mg/mL)Notes
DMSO> 50Recommended for primary stock solutions.
DMF> 30Alternative to DMSO for stock solutions.
Ethanol~ 1-5May require warming to fully dissolve.
Methanol~ 1-5Similar to ethanol.
Water< 0.05Expected to have very low aqueous solubility.
PBS (pH 7.4)< 0.03Similar to water; buffering salts do not significantly enhance solubility.

Table 2: Example Co-Solvent Systems for Improved Aqueous Solubility

Co-Solvent System (v/v/v)Estimated Solubility Increase (Fold)Use Case
10% DMSO / 90% PBS5 - 10In vitro assays
10% Ethanol / 90% Saline3 - 8In vivo (with caution for ethanol toxicity)
40% PEG400 / 60% Water50 - 100+Preclinical formulation
5% DMSO / 40% PEG400 / 55% Water100+Preclinical formulation

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh Compound: Accurately weigh out a specific amount of this compound powder (e.g., 1.91 mg for a 1 mL solution, assuming a MW of ~191.2 g/mol ).

  • Add Solvent: Add the calculated volume of 100% DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution vigorously. If needed, place the vial in a sonicating water bath for 5-10 minutes or warm it briefly at 37°C until all solid has dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Small-Scale Screening for Aqueous Solubility
  • Prepare Solutions: Prepare a 10 mM stock of the compound in DMSO.

  • Set up Test Buffers: In separate microcentrifuge tubes, add 99 µL of your test buffers (e.g., pH 5.0 citrate buffer, pH 7.4 PBS, pH 9.0 borate buffer).

  • Spike with Compound: Add 1 µL of the 10 mM DMSO stock to each tube to achieve a final concentration of 100 µM.

  • Equilibrate: Vortex each tube briefly and then incubate at room temperature for 1-2 hours on a shaker.

  • Centrifuge: Spin the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.

  • Analyze Supernatant: Carefully take a sample of the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Visualizations

G cluster_start Initial Dissolution Attempt cluster_dilution Dilution into Aqueous Buffer cluster_success Success cluster_troubleshoot Troubleshooting start Start with Dry Compound stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute to Final Concentration stock->dilute observe Observe for Precipitation dilute->observe success Solution is Clear Proceed with Experiment observe->success No precip Precipitation Observed observe->precip Yes reduce_conc Lower Final Concentration precip->reduce_conc ph Adjust pH of Buffer (e.g., pH 5-6) cosolvent Use a Co-solvent System (e.g., PEG400, Ethanol) ph->cosolvent cosolvent->dilute reduce_conc->ph

Caption: Experimental workflow for solubilizing this compound.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 5,6-Dimethylfuro[2,3-d] pyrimidin-4-amine Inhibitor->PI3K Inhibitor->AKT

Caption: The PI3K/AKT/mTOR signaling pathway, a potential target for furo[2,3-d]pyrimidines.[2][9]

References

Technical Support Center: Optimizing In Vivo Dosage of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding specific in vivo studies, dosage, and established protocols for 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine is limited. This guide provides a comprehensive framework based on general principles for small molecule inhibitors to assist researchers in designing and troubleshooting their in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

This compound belongs to the furo[2,3-d]pyrimidine class of compounds. Derivatives of this scaffold have been investigated as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β).[1][2][3][4] These kinases are crucial components of signaling pathways that regulate cell proliferation, angiogenesis, and survival, and their dysregulation is implicated in cancer. Therefore, this compound is likely being investigated for its potential as an anticancer agent.

Q2: What is the first crucial step in determining the in vivo dosage for a novel compound like this compound?

The initial and most critical step is to conduct a Maximum Tolerated Dose (MTD) study.[5] The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity. This study is fundamental for establishing a safe dose range for subsequent efficacy studies.[5]

Q3: How do I select a starting dose for an MTD study?

The starting dose for an MTD study is typically extrapolated from in vitro data. A common approach is to start at a dose predicted to achieve a plasma concentration several-fold higher than the in vitro IC50 or EC50 value.[5] It is essential to perform a thorough literature search for compounds with similar structures or mechanisms of action to inform this decision.

Q4: What are the key considerations when designing in vivo dose-response studies?

A robust dose-response study requires careful planning of several parameters, including the number of dose levels, the specific dose values, and the sample size per group.[5] The objective is to generate data that can be used to fit nonlinear curves to accurately determine the efficacy and potency of the compound.[5]

Troubleshooting Guide

Issue 1: Unexpected Toxicity or Adverse Events

Possible Causes & Troubleshooting Steps:

  • Compound-Specific Toxicity: The observed toxicity may be an inherent property of this compound.

    • Action: Reduce the dose or consider alternative dosing schedules (e.g., less frequent administration) to mitigate toxicity while maintaining efficacy.[5] Conduct thorough histopathological analysis of major organs to identify target organs of toxicity.

  • Vehicle-Related Toxicity: The vehicle used to dissolve or suspend the compound may be causing adverse effects.

    • Action: Always include a vehicle-only control group to assess the toxicity of the formulation components.[6] If the vehicle is suspected to be the issue, explore alternative, well-tolerated vehicles.

  • Formulation Issues: Precipitation of the compound in vivo can lead to embolism and local irritation.

    • Action: Ensure the formulation is stable and visually inspect for any precipitates before administration.[6] Consider formulation strategies to improve solubility, such as using co-solvents or surfactants, but be mindful of their own potential toxicities.[6]

Issue 2: Lack of Efficacy at Administered Doses

Possible Causes & Troubleshooting Steps:

  • Insufficient Target Engagement: The compound may not be reaching its intended biological target in sufficient concentrations.

    • Action: Conduct a Pharmacodynamic (PD) study to confirm target engagement. This involves collecting tissue samples at various time points after dosing to measure a biomarker of the compound's effect (e.g., phosphorylation status of a downstream protein).[5]

  • Poor Pharmacokinetics (PK): The compound may be rapidly metabolized or cleared from the body, preventing it from reaching therapeutic concentrations.

    • Action: Perform a pharmacokinetic study to determine key parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC). This data will inform the optimal dosing frequency and dose levels.

  • Inappropriate Animal Model: The chosen animal model may not accurately reflect the human disease state or the target biology.

    • Action: Re-evaluate the suitability of the animal model. Ensure the target pathway is relevant and druggable in the chosen species.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study Protocol
  • Animal Model Selection: Choose a relevant animal model (e.g., mice, rats) based on the research question.

  • Dose Selection: Based on in vitro data and literature on similar compounds, select a starting dose and a series of escalating doses.[5]

  • Group Allocation: Assign a small cohort of animals (e.g., 3-5 per group) to each dose group, including a vehicle control group.[5]

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Closely monitor the animals for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance, for a predefined period.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight.

Pharmacokinetic (PK) Study Protocol
  • Animal Model and Groups: Use the same animal model as in the efficacy studies. Assign animals to different dose groups.

  • Compound Administration: Administer a single dose of this compound.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, t1/2, and AUC.

Data Presentation

Table 1: Hypothetical Maximum Tolerated Dose (MTD) Study Data

Dose Group (mg/kg)Number of AnimalsMortalityMean Body Weight Change (%)Clinical Signs of Toxicity
Vehicle Control50/5+2.5None
1050/5+1.8None
3050/5-3.2Mild lethargy
10051/5-15.7Severe lethargy, ruffled fur
30054/5-25.1Moribund

Table 2: Hypothetical Pharmacokinetic Parameters

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)t1/2 (hr)AUC (ng*hr/mL)
10 (IV)15000.252.54500
30 (PO)8001.03.03200

Visualizations

experimental_workflow cluster_preclinical Preclinical Evaluation In Vitro Studies In Vitro Studies MTD Study MTD Study In Vitro Studies->MTD Study Inform Starting Dose PK/PD Studies PK/PD Studies MTD Study->PK/PD Studies Establish Safe Dose Range Efficacy Studies Efficacy Studies PK/PD Studies->Efficacy Studies Optimize Dosing Regimen Data Analysis & Interpretation Data Analysis & Interpretation Efficacy Studies->Data Analysis & Interpretation Determine Therapeutic Window

Caption: General workflow for in vivo dose optimization.

troubleshooting_workflow Start Start Unexpected Toxicity? Unexpected Toxicity? Start->Unexpected Toxicity? Lack of Efficacy? Lack of Efficacy? Unexpected Toxicity?->Lack of Efficacy? No Reduce Dose Reduce Dose Unexpected Toxicity?->Reduce Dose Yes Conduct PD Study Conduct PD Study Lack of Efficacy?->Conduct PD Study Yes Experiment Successful Experiment Successful Lack of Efficacy?->Experiment Successful No Re-evaluate Re-evaluate Reduce Dose->Re-evaluate Target Engagement? Target Engagement? Conduct PD Study->Target Engagement? Conduct PK Study Conduct PK Study Target Engagement?->Conduct PK Study No Increase Dose Increase Dose Target Engagement?->Increase Dose Yes Re-evaluate Dosing Re-evaluate Dosing Conduct PK Study->Re-evaluate Dosing Increase Dose->Re-evaluate

Caption: Troubleshooting logic for in vivo studies.

signaling_pathway Growth Factor Growth Factor RTK (e.g., EGFR, VEGFR) RTK (e.g., EGFR, VEGFR) Growth Factor->RTK (e.g., EGFR, VEGFR) Downstream Signaling (e.g., MAPK, PI3K/Akt) Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK (e.g., EGFR, VEGFR)->Downstream Signaling (e.g., MAPK, PI3K/Akt) Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling (e.g., MAPK, PI3K/Akt)->Cell Proliferation, Survival, Angiogenesis This compound This compound This compound->RTK (e.g., EGFR, VEGFR)

Caption: Potential signaling pathway inhibition.

References

Technical Support Center: Troubleshooting Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Kinase Inhibition Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and optimize their experimental outcomes. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Issue 1: High Background Signal

Q1: What are the primary sources of high background in my kinase assay?

High background signals can mask the true inhibitory effects of your compounds and originate from several sources:

  • Compound Interference : The test compound itself may interfere with the assay's detection method. This is common in optical assays like fluorescence or luminescence.[1][2]

    • Autofluorescence : The compound may be inherently fluorescent at the assay's excitation and emission wavelengths.[1]

    • Fluorescence Quenching : The compound might absorb light emitted by the assay's fluorophore.[1]

    • Luciferase Inhibition : In luminescence-based assays such as ADP-Glo™, the compound could directly inhibit the luciferase enzyme.[1]

  • Compound Aggregation : At higher concentrations, small molecules can form aggregates that sequester and denature proteins, leading to non-specific inhibition.[1]

  • Contaminated Reagents : Buffer components or substrates might be contaminated with ATP or other substances that interfere with the detection method.[3]

  • Assay Plate Issues : Certain types of microplates, particularly some white opaque plates, can exhibit inherent phosphorescence.[3]

Issue 2: Low or No Kinase Activity

Q2: I am not observing a significant signal in my kinase assay. What could be the problem?

Several factors can lead to low or absent kinase activity. A systematic approach to troubleshooting this issue is recommended:[3]

  • Enzyme Inactivity :

    • Improper Storage : Ensure the recombinant enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.[3]

    • Inactive Stock : Verify the activity of the enzyme stock using a positive control substrate and optimal reaction conditions.[3] The purity of the kinase preparation is crucial, as even a highly pure enzyme on a gel may not be functionally active.[4]

  • Incorrect Buffer Composition : The kinase buffer is critical for enzyme activity. Ensure all components (e.g., HEPES, MgCl₂, DTT) are at their correct concentrations and the pH is optimal.[3][5]

  • Substrate Issues : Confirm the integrity, concentration, and solubility of your substrate in the assay buffer.[3]

  • ATP Degradation : ATP solutions can degrade over time. It is best to use a fresh stock for your reactions.[3]

  • Biologically Irrelevant Isoform : Kinase genes can produce multiple isoforms through splicing, each with potentially different activity levels and inhibitor sensitivities. Ensure you are using the therapeutically relevant isoform for your system.[4]

Issue 3: Poor Reproducibility and Variable IC50 Values

Q3: My IC50 values for the same inhibitor vary significantly between experiments. What are the potential causes?

Poor reproducibility of IC50 values is a common challenge and can stem from several factors throughout the experimental workflow:

  • Reagent Variability :

    • Enzyme Purity and Activity : Contaminating kinases in your enzyme preparation can lead to false activity detection.

    • Inhibitor Solubility and Stability : Ensure your test compounds are fully dissolved. Poor solubility can lead to inaccurate concentrations.[3]

  • Assay Conditions :

    • ATP Concentration : For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration. Maintain a consistent ATP concentration across all experiments, often close to the Kₘ value for ATP.[3]

    • Reaction Time : Ensure the kinase reaction is within the linear range. If the reaction proceeds for too long and consumes a significant portion of the substrate (typically >20%), it can affect IC50 determination.[3]

    • Temperature Fluctuations : Enzyme activity is very sensitive to temperature. Inconsistent temperature control during the assay can introduce significant variability.

  • Pipetting and Dispensing Errors : Inaccurate liquid handling, especially in low-volume assays, can lead to large variations in results.[6]

Issue 4: Discrepancy Between Biochemical and Cell-Based Assays

Q4: My inhibitor is potent in a biochemical assay but shows significantly lower activity in a cell-based assay. Why is there a discrepancy?

A drop-off in potency between biochemical and cellular assays is a common observation in kinase inhibitor development.[6] This can be attributed to several factors:

  • Cell Permeability : The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.[6][7]

  • High Intracellular ATP Concentration : Biochemical assays are often performed at low ATP concentrations (µM range), which can overestimate the potency of ATP-competitive inhibitors. Cellular ATP levels are much higher (mM range), creating a more competitive environment for the inhibitor.[3][6][8]

  • Inhibitor Stability : The compound may be unstable in the cell culture media or rapidly metabolized by the cells.[6]

  • Off-Target Effects : In a cellular context, the observed phenotype may be a result of the inhibitor hitting other kinases or proteins.[7]

  • Presence of Scaffolding Proteins : The kinase may be part of a larger protein complex within the cell, which could alter its conformation and inhibitor binding affinity compared to the isolated recombinant enzyme.

Troubleshooting Workflows and Decision Trees

The following diagrams illustrate logical steps for troubleshooting common issues.

Troubleshooting_High_Background start High Background Signal Observed check_compound Run Compound Interference Control (No Enzyme) start->check_compound interference Interference Detected check_compound->interference autofluorescence Test Compound Autofluorescence interference->autofluorescence Yes quenching Test for Quenching interference->quenching Yes luciferase_inhibition Counterscreen vs. Luciferase interference->luciferase_inhibition Yes no_interference No Interference interference->no_interference No check_reagents Check Reagents and Plate no_interference->check_reagents reagent_issue Contaminated Reagents? check_reagents->reagent_issue plate_issue Plate Phosphorescence? reagent_issue->plate_issue No prepare_fresh Prepare Fresh Reagents reagent_issue->prepare_fresh Yes test_new_plate Test Different Plate Lot/Type plate_issue->test_new_plate Yes resolve Issue Resolved plate_issue->resolve No prepare_fresh->resolve test_new_plate->resolve

Caption: Troubleshooting workflow for high background signals.

Troubleshooting_IC50_Variability start Variable IC50 Values check_reagents Verify Reagent Consistency start->check_reagents enzyme Consistent Enzyme Activity/Lot? check_reagents->enzyme inhibitor_sol Inhibitor Fully Solubilized? enzyme->inhibitor_sol Yes aliquot_enzyme Aliquot and Test New Enzyme Stock enzyme->aliquot_enzyme No check_solubility Verify Compound Solubility inhibitor_sol->check_solubility No check_conditions Standardize Assay Conditions inhibitor_sol->check_conditions Yes resolve Improved Reproducibility aliquot_enzyme->resolve check_solubility->resolve atp_conc Consistent ATP Concentration? check_conditions->atp_conc reaction_time Is Reaction in Linear Range? atp_conc->reaction_time Yes set_atp Use Fresh, Consistent ATP Stock atp_conc->set_atp No temp_control Consistent Temperature? reaction_time->temp_control Yes optimize_time Perform Time-Course Experiment reaction_time->optimize_time No ensure_temp Ensure Uniform Incubation temp_control->ensure_temp No check_technique Review Liquid Handling Technique temp_control->check_technique Yes set_atp->resolve optimize_time->resolve ensure_temp->resolve pipetting Calibrated Pipettes? Use Master Mixes? check_technique->pipetting improve_pipetting Calibrate Pipettes / Use Automation pipetting->improve_pipetting No pipetting->resolve Yes improve_pipetting->resolve

References

Technical Support Center: Refining Experimental Protocols for Furo[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for working with furo[2,3-d]pyrimidine compounds.

Frequently Asked Questions (FAQs)

This section addresses common questions related to the synthesis, characterization, and biological evaluation of furo[2,3-d]pyrimidine compounds.

Synthesis & Purification
  • Q1: What are the most common starting materials for the synthesis of the furo[2,3-d]pyrimidine core?

    • Common starting materials include substituted acetophenones, malononitrile, and various aldehydes. One prevalent method involves the reaction of an activated furan intermediate with a reagent that provides the necessary atoms for the pyrimidine ring.[1] A versatile approach often starts with readily available materials like acetylacetone.[1][2]

  • Q2: I am observing low yields in my cyclization reaction to form the furo[2,3-d]pyrimidine ring. What are the potential causes?

    • Low yields can stem from several factors, including incomplete reaction, side product formation, or suboptimal reaction conditions (temperature, catalyst, solvent). It is crucial to ensure all reagents are pure and dry, as moisture can interfere with many condensation reactions. Optimization of the reaction time and temperature is also a critical step.[3]

  • Q3: What is the best method for purifying crude furo[2,3-d]pyrimidine products?

    • Column chromatography using silica gel is the most frequently reported method for the purification of these compounds. The choice of eluent system (e.g., hexane/ethyl acetate, dichloromethane/methanol) will depend on the polarity of the specific derivative. Recrystallization from a suitable solvent can also be an effective final purification step.

Compound Characterization
  • Q4: I am having trouble interpreting the 1H NMR spectrum of my furo[2,3-d]pyrimidine derivative. Are there any characteristic peaks I should look for?

    • The proton on the furan ring typically appears as a singlet in a specific region of the spectrum. Protons on the pyrimidine ring and any substituents will have characteristic chemical shifts. It is helpful to compare your spectrum to published data for similar structures.[4][5][6] If you have complex splitting patterns, 2D NMR techniques like COSY and HMQC can be invaluable for assigning protons and carbons.[7]

  • Q5: My mass spectrometry results show a weak or no molecular ion peak. What could be the issue?

    • Poor signal intensity in mass spectrometry can be due to low sample concentration, inefficient ionization, or instrument issues.[8] For furo[2,3-d]pyrimidines, which can be sensitive, using a soft ionization technique like Electrospray Ionization (ESI) is often preferred. Ensure your sample is adequately concentrated and that the mass spectrometer is properly tuned and calibrated.[8]

Biological Assays & Screening
  • Q6: My furo[2,3-d]pyrimidine compound shows poor solubility in aqueous buffers for biological assays. How can I address this?

    • Poor aqueous solubility is a common challenge with heterocyclic compounds.[9][10] You can try dissolving the compound in a small amount of a water-miscible organic solvent like DMSO before diluting it in the assay buffer.[11] Be mindful of the final DMSO concentration, as it can affect cell viability. Other strategies include using solubilizing excipients or formulation approaches.[9]

  • Q7: I am observing inconsistent results in my cell-based assays. What are the potential sources of variability?

    • Inconsistent results in biological assays can arise from several factors, including compound instability in the assay medium, poor solubility leading to precipitation, or variability in cell culture conditions.[9][11] It is crucial to prepare fresh compound solutions for each experiment and to visually inspect for any precipitation in the culture wells.[9][11]

Troubleshooting Guides

This section provides a more in-depth, step-by-step approach to resolving specific experimental issues.

Troubleshooting Synthesis and Purification Issues
Symptom Possible Cause Troubleshooting Step
Low or no product formation Inactive reagents or catalyst- Ensure all starting materials are pure and dry.- Use a freshly opened or properly stored catalyst.
Suboptimal reaction temperature- Systematically vary the reaction temperature to find the optimum.- Monitor the reaction progress by TLC or LC-MS.
Incorrect solvent- Test a range of solvents with different polarities.
Multiple spots on TLC after reaction Formation of side products- Optimize reaction conditions (temperature, time) to favor the desired product.- Consider a different synthetic route.
Incomplete reaction- Increase the reaction time or temperature.- Add more of the limiting reagent.
Difficulty in purifying the product Product co-elutes with impurities- Try a different eluent system for column chromatography.- Consider using a different stationary phase (e.g., alumina).
Product is unstable on silica gel- Use a less acidic or deactivated silica gel.- Minimize the time the compound spends on the column.
Troubleshooting Compound Characterization
Symptom Possible Cause Troubleshooting Step
Broad peaks in 1H NMR Sample contains paramagnetic impurities- Filter the NMR sample through a small plug of celite or silica.
Compound aggregation- Try a different NMR solvent or a lower concentration.
Incorrect mass in MS Contamination- Ensure the sample is pure by HPLC or LC-MS.
Fragmentation of the molecular ion- Use a softer ionization technique (e.g., ESI).
Instrument not calibrated- Calibrate the mass spectrometer with a known standard.[8]
Troubleshooting Biological Assays
Symptom Possible Cause Troubleshooting Step
High variability between replicates Compound precipitation- Visually inspect assay plates for precipitation.- Reduce the final compound concentration.- Improve solubility with co-solvents or excipients.[9]
Inconsistent cell seeding- Ensure a homogenous cell suspension before plating.- Use a calibrated multichannel pipette.
Low potency (high IC50) Compound degradation in assay media- Prepare fresh stock solutions for each experiment.- Assess compound stability in the assay buffer over time.[11]
Incorrect assay conditions- Optimize incubation time and reagent concentrations.

Experimental Protocols

General Synthesis of a Furo[2,3-d]pyrimidine Core

This protocol describes a common route to a key furo[2,3-d]pyrimidine intermediate.

  • Step 1: Synthesis of the Furan Intermediate: The synthesis often begins with the reaction of an α-chloro acetylacetone with malononitrile in the presence of a base like sodium ethoxide to form a substituted furan derivative.[2]

  • Step 2: Formation of the Furo[2,3-d]pyrimidine Ring: The furan intermediate is then reacted with a reagent such as urea or thiourea in the presence of a cyclizing agent (e.g., acetic anhydride) to construct the pyrimidine ring.[1]

  • Work-up and Purification: The reaction mixture is typically cooled, and the crude product is precipitated by the addition of water or an appropriate anti-solvent. The solid is collected by filtration, washed, and then purified by column chromatography on silica gel.

Purification by Column Chromatography
  • Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel.

  • Column Packing: A glass column is packed with silica gel in the desired eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Loading and Elution: The adsorbed sample is carefully loaded onto the top of the column, and the eluent is passed through the column to separate the components.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Evaporation: The solvent from the pure fractions is removed under reduced pressure to yield the purified furo[2,3-d]pyrimidine compound.

In Vitro Kinase Assay (Example: EGFR)
  • Reagents: Recombinant human EGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test furo[2,3-d]pyrimidine compound.

  • Assay Procedure:

    • The kinase, substrate, and test compound are pre-incubated in an assay buffer.

    • The reaction is initiated by the addition of ATP.

    • After a set incubation period, the reaction is stopped.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or an antibody-based method (e.g., ELISA).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[12][13]

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the furo[2,3-d]pyrimidine compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.[14][15]

Quantitative Data Summary

The following tables summarize representative quantitative data for furo[2,3-d]pyrimidine compounds from various studies.

Table 1: Synthetic Yields of Selected Furo[2,3-d]pyrimidine Analogs

Compound ID Synthetic Method Yield (%) Reference
Compound 4a Multi-step synthesisNot explicitly stated, but described as a good yield.[16]
Compound 3f Multi-step synthesisNot explicitly stated.[12]
Chalcone 5e Claisen-Schmidt condensation78%[2]
Compound 10b Multi-step synthesis85%[14][15]

Table 2: In Vitro Kinase Inhibitory Activity (IC50)

Compound ID Target Kinase IC50 (nM) Reference
Compound 3f EGFR121[12]
Compound 55 EGFRL858R/T790M15[13]
Compound 56 EGFRL858R/T790M7[13]
Compound 10b PI3Kα175[14][15]
Compound 10b PI3Kβ71[14][15]
Compound 10b AKT411[14][15]
Compound 8b VEGFR-238.72[17]
Compound 10c VEGFR-241.40[17]

Table 3: Antiproliferative Activity (GI50) in Cancer Cell Lines

Compound ID Cell Line GI50 (µM) Reference
Compound 4a HepG20.70[16]
Chalcone 5d NCI 59-cell line panel (mean)2.41[2]
Chalcone 5e NCI 59-cell line panel (mean)1.23[2]
Compound 10b HS 578T (Breast)1.51[14][15]

Signaling Pathways & Workflows

The following diagrams illustrate key concepts and workflows related to the study of furo[2,3-d]pyrimidine compounds.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening cluster_development Lead Optimization Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization In vitro Assays In vitro Assays Characterization->In vitro Assays Cell-based Assays Cell-based Assays In vitro Assays->Cell-based Assays Lead Optimization Lead Optimization Cell-based Assays->Lead Optimization

Diagram 1: General experimental workflow.

G Low Yield Low Yield Check Reagents Check Reagents Low Yield->Check Reagents Optimize Temp Optimize Temp Check Reagents->Optimize Temp Optimize Time Optimize Time Optimize Temp->Optimize Time Change Solvent Change Solvent Optimize Time->Change Solvent Yield Improved? Yield Improved? Change Solvent->Yield Improved? Proceed Proceed Yield Improved?->Proceed Yes Re-evaluate Route Re-evaluate Route Yield Improved?->Re-evaluate Route No

Diagram 2: Troubleshooting logic for low synthetic yield.

G EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK EGFR->RAS/RAF/MEK/ERK Furo[2,3-d]pyrimidine Furo[2,3-d]pyrimidine Furo[2,3-d]pyrimidine->EGFR AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation RAS/RAF/MEK/ERK->Proliferation

Diagram 3: EGFR signaling pathway inhibition.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT Furo[2,3-d]pyrimidine_PI3K Furo[2,3-d]pyrimidine Furo[2,3-d]pyrimidine_PI3K->PI3K mTOR mTOR AKT->mTOR Cell Survival Cell Survival AKT->Cell Survival Furo[2,3-d]pyrimidine_AKT Furo[2,3-d]pyrimidine Furo[2,3-d]pyrimidine_AKT->AKT Cell Growth Cell Growth mTOR->Cell Growth

Diagram 4: PI3K/AKT/mTOR signaling pathway inhibition.

G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Migration Migration VEGFR-2->Migration Furo[2,3-d]pyrimidine Furo[2,3-d]pyrimidine Furo[2,3-d]pyrimidine->VEGFR-2 PKC PKC PLCγ->PKC RAS/MAPK RAS/MAPK PKC->RAS/MAPK Proliferation Proliferation RAS/MAPK->Proliferation

Diagram 5: VEGFR-2 signaling pathway inhibition.

References

Technical Support Center: Minimizing Off-Target Effects of Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Selected Compound: The initial request specified the compound "5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine." A thorough review of the scientific literature indicates that this is likely a novel or not yet publicly characterized compound, as no specific data regarding its biological targets or off-target effects are available.

To fulfill the core requirements of creating a detailed technical support resource, we will focus on a well-characterized multi-kinase inhibitor with a known and complex off-target profile: Sunitinib . This example will serve as a practical guide for researchers working with similar multi-targeted agents and provide a framework for investigating and mitigating off-target effects.

Technical Support for Sunitinib: Troubleshooting and FAQs

This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the off-target effects of Sunitinib.

Frequently Asked Questions (FAQs)

Q1: What are the primary intended targets of Sunitinib?

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets are critical for angiogenesis and tumor cell proliferation. These include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3)

  • Platelet-Derived Growth Factor Receptors (PDGFRA, PDGFRB)

  • Stem Cell Factor Receptor (KIT)

  • FMS-like Tyrosine Kinase 3 (FLT3)

  • Colony-Stimulating Factor 1 Receptor (CSF1R)

  • Rearranged during Transfection (RET) proto-oncogene

Q2: What are the most commonly observed off-target effects of Sunitinib?

Sunitinib's broad kinase selectivity can lead to various off-target effects, which may manifest as unexpected cellular phenotypes or toxicities. Key off-target kinases include members of the Src family, and other less related kinases. Clinically, these can contribute to side effects like cardiotoxicity, hypothyroidism, and hand-foot syndrome. In a research setting, off-target inhibition can confound experimental results.

Q3: How can I minimize off-target effects in my cell culture experiments?

Minimizing off-target effects is crucial for accurately interpreting experimental data. Key strategies include:

  • Use the Lowest Effective Concentration: Titrate Sunitinib to the lowest concentration that elicits the desired on-target effect (e.g., inhibition of VEGFR2 phosphorylation) to minimize engagement of lower-affinity off-targets.

  • Employ Structurally Unrelated Inhibitors: Use another inhibitor with the same primary target but a different chemical scaffold to confirm that the observed phenotype is target-specific.

  • Utilize Genetic Controls: The most rigorous approach is to use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the intended target. The resulting phenotype should phenocopy the effects of the inhibitor.

  • Use a Negative Control Compound: If available, use a structurally similar but biologically inactive analog of Sunitinib.

Q4: What are essential controls for a Sunitinib experiment?

  • Vehicle Control: (e.g., DMSO) To control for the effects of the solvent.

  • Positive Control: A known activator of the signaling pathway you are studying to ensure the assay is working.

  • Negative Control: A cell line that does not express the target kinase (if applicable) or a cell line with a gatekeeper mutation that confers resistance to Sunitinib.

  • Rescue Experiment: If Sunitinib induces a phenotype, attempt to rescue it by expressing a drug-resistant mutant of the target kinase.

Troubleshooting Guides

Guide 1: Investigating Unexpected Cellular Phenotypes

You observe a cellular effect (e.g., apoptosis, cell cycle arrest) that was not anticipated based on Sunitinib's known on-targets. This guide helps determine if the effect is on-target or off-target.

Logical Workflow for Investigating Unexpected Phenotypes

G start Unexpected Phenotype Observed with Sunitinib Treatment q1 Is the phenotype observed at a concentration consistent with on-target IC50 values? start->q1 on_target Phenotype is likely ON-TARGET. Proceed with target validation. q1->on_target Yes off_target_path Phenotype may be OFF-TARGET. Initiate off-target investigation. q1->off_target_path No / Unsure q2 Does a structurally distinct inhibitor of the same target replicate the phenotype? off_target_path->q2 q2->on_target Yes q3 Does genetic knockdown/knockout of the primary target replicate the phenotype? q2->q3 No q3->on_target Yes off_target_confirmed Phenotype is likely OFF-TARGET. Perform kinome profiling to identify potential off-targets. q3->off_target_confirmed No G hypothesis Hypothesis: Sunitinib inhibits Off-Target Kinase X cetsa Cellular Thermal Shift Assay (CETSA) to confirm direct binding in cells hypothesis->cetsa phospho Western Blot for phospho-substrate of Kinase X hypothesis->phospho knockdown Genetic Knockdown (siRNA) of Kinase X hypothesis->knockdown phenocopy Does knockdown of Kinase X replicate the Sunitinib phenotype? cetsa->phenocopy phospho->phenocopy knockdown->phenocopy confirmed Off-Target Confirmed phenocopy->confirmed Yes rejected Hypothesis Rejected phenocopy->rejected No

Caption: Validating a hypothesized off-target interaction.

Data Presentation: Kinase Selectivity Profile

The following table summarizes the inhibitory activity of Sunitinib against its primary targets and selected off-targets to illustrate its selectivity profile.

Kinase TargetIC50 / Kd (nM)Target TypePotential Associated Effect
VEGFR2 (KDR) 9On-Target Anti-angiogenesis
PDGFRβ 2On-Target Anti-angiogenesis, Anti-tumor
KIT 1On-Target Inhibition of GIST cells
FLT3 1On-Target Inhibition of AML cells
RET 3On-Target Inhibition of thyroid cancer cells
CSF1R 7On-Target Modulation of tumor microenvironment
SRC <100Off-Target Potential effects on cell adhesion, migration
LCK >100Off-Target Potential immunomodulatory effects
DDR1 ~150Off-Target Potential effects on cell adhesion, matrix remodeling
ROCK1 >1000Off-Target Low affinity, less likely to be relevant at therapeutic doses

Note: IC50/Kd values are approximate and can vary based on the assay conditions. This table is for illustrative purposes.

Signaling Pathway Visualization

The diagram below illustrates how Sunitinib can impact both its intended (on-target) and unintended (off-target) signaling pathways.

G cluster_on On-Target Pathways cluster_off Potential Off-Target Pathways VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K/AKT VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K RAS RAS/MAPK PDGFR->RAS KIT KIT KIT->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis Proliferation Proliferation PI3K->Proliferation RAS->Proliferation SRC SRC Family Kinases Adhesion Focal Adhesion Signaling SRC->Adhesion CellMigration Cell Migration Adhesion->CellMigration Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->KIT Sunitinib->SRC

Caption: Sunitinib inhibits multiple on- and off-target pathways.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the direct binding of a drug to its target in a cellular environment. Drug binding stabilizes the target protein, increasing its melting temperature.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of plates with the desired concentration of Sunitinib and another with vehicle (DMSO) for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Distribute the cell suspension into PCR tubes.

  • Heat Shock: Place the PCR tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Protein Analysis: Analyze the amount of the target protein remaining in the supernatant for each temperature point using Western blotting or another protein quantification method like ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and Sunitinib-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample indicates direct target engagement.

Protocol 2: Kinome-Wide Off-Target Profiling (Example: KiNativ™)

This protocol provides a general overview of using a chemical proteomics approach to identify cellular targets of a kinase inhibitor.

Methodology:

  • Cell Lysate Preparation: Prepare lysates from cells treated with either vehicle or Sunitinib.

  • Probe Labeling: The kinase-rich lysate is incubated with an ATP- or ADP-biotinylated acyl phosphate probe. This probe covalently labels the active sites of many kinases. In the Sunitinib-treated sample, the drug will compete with the probe for binding to its target kinases, preventing them from being labeled.

  • Enrichment: Use streptavidin affinity chromatography to enrich for the biotin-labeled proteins (kinases that were not inhibited by Sunitinib).

  • Digestion and Mass Spectrometry: The enriched proteins are digested into peptides, and the biotinylated peptides are further enriched. The samples are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The relative abundance of each kinase-derived peptide in the Sunitinib-treated sample is compared to the vehicle-treated sample. A significant reduction in the signal for a specific kinase in the Sunitinib-treated sample indicates that it is a direct target. This allows for an unbiased, proteome-wide view of Sunitinib's targets and off-targets in a cellular context.

Technical Support Center: Enhancing the Stability of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine. The information herein is designed to address common stability issues encountered during experimental work and to provide strategies for enhancing the compound's stability in solution.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.

Issue Potential Cause Recommended Solution
Loss of compound potency or concentration over a short period. Chemical Instability: The compound may be degrading in the chosen solvent or under the current storage conditions. Fused heterocyclic systems can be susceptible to hydrolysis or oxidation.1. Solvent Selection: Ensure the solvent is of high purity and degassed. Consider using aprotic solvents if hydrolysis is suspected. 2. pH Control: The stability of amine-containing compounds is often pH-dependent. Prepare solutions in a buffered system to maintain a stable pH. An initial screen of pH 3, 7, and 9 is recommended to identify the optimal pH for stability. 3. Storage Conditions: Store stock solutions at or below -20°C, protected from light. For working solutions, prepare them fresh daily if possible.
Appearance of new peaks in HPLC analysis of a stock solution. Degradation: The new peaks are likely degradation products. This can be caused by exposure to light, elevated temperatures, or reactive species in the solvent.1. Photostability: Protect the solution from light by using amber vials or wrapping the container in aluminum foil. 2. Temperature Control: Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes for single use. 3. Inert Atmosphere: If oxidation is suspected, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
Precipitation of the compound from solution. Poor Solubility: The concentration of the compound may exceed its solubility in the chosen solvent system. pH Shift: Changes in pH can affect the ionization state and solubility of the amine group.1. Solubility Assessment: Determine the solubility of the compound in various solvents and co-solvent systems. 2. Use of Co-solvents: Consider using a co-solvent such as DMSO, DMF, or ethanol to improve solubility. 3. pH Adjustment: Adjust the pH of the solution to a range where the compound is most soluble. For amines, this is often in a slightly acidic environment where the amine is protonated.
Inconsistent results in biological assays. Compound Instability in Assay Media: The compound may be unstable in the aqueous, buffered environment of the cell culture or assay media, which is often at a physiological pH and 37°C.1. Media Stability Study: Perform a short-term stability study of the compound in the specific assay media. Analyze samples at different time points to determine the rate of degradation. 2. Fresh Preparations: Prepare dilutions in assay media immediately before use. 3. Control Experiments: Include appropriate controls to monitor the stability of the compound over the duration of the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, related heterocyclic compounds can undergo degradation through several mechanisms:

  • Hydrolysis: The furo[2,3-d]pyrimidine ring system may be susceptible to cleavage under strongly acidic or basic conditions.

  • Oxidation: The electron-rich furan and pyrimidine rings, as well as the exocyclic amine group, can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or other oxidizing agents.

  • Photodegradation: Aromatic and heterocyclic systems can be sensitive to UV and visible light, leading to the formation of photodegradation products.

Q2: How can I perform a forced degradation study to understand the stability of my compound?

A2: A forced degradation study, or stress testing, is crucial for identifying potential degradation products and developing a stability-indicating analytical method. This involves subjecting the compound to harsher conditions than it would typically encounter during storage and use. A general protocol is provided in the "Experimental Protocols" section below.

Q3: What analytical methods are best for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating and quantifying the parent compound from its degradation products. The use of a photodiode array (PDA) detector can help in identifying peak purity. For the structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.

Q4: Are there any formulation strategies to improve the stability of this compound in solution?

A4: Yes, several formulation strategies can enhance stability:

  • Buffering Agents: Using buffers such as citrate, acetate, or phosphate can maintain the pH in a range that minimizes degradation.

  • Antioxidants: If the compound is susceptible to oxidation, the addition of antioxidants like ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite can be beneficial.

  • Chelating Agents: To prevent metal-catalyzed degradation, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be included.

  • Lyophilization: For long-term storage, lyophilizing (freeze-drying) the compound to a solid powder can significantly improve its stability.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to assess the stability of this compound and to generate potential degradation products.

Objective: To investigate the degradation of the compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • HPLC system with UV/PDA detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to achieve a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to achieve a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to achieve a final concentration of 0.1 mg/mL. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Also, expose a solution of the compound (0.1 mg/mL in a suitable solvent) to 60°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound (0.1 mg/mL in a suitable solvent) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Assess the peak purity of the parent compound.

    • Identify and quantify any significant degradation products.

Stress Condition Recommended Parameters Duration
Acid Hydrolysis0.1 M HCl at 60°C24 hours
Base Hydrolysis0.1 M NaOH at 60°C24 hours
Oxidation3% H₂O₂ at Room Temperature24 hours
Thermal (Solid)80°C48 hours
Thermal (Solution)60°C48 hours
PhotolyticICH Q1B GuidelinesAs per guidelines

Visualizations

Signaling Pathway

Furo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of the PI3K/AKT signaling pathway, which is a critical pathway in cell proliferation and survival.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PIP2 PIP2 PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound This compound (or derivative) Compound->PI3K Inhibits

Caption: PI3K/AKT signaling pathway and potential inhibition by furo[2,3-d]pyrimidine derivatives.

Experimental Workflow

A typical workflow for assessing and enhancing the stability of this compound in solution.

Stability_Workflow Start Start: Compound Received Solubility Solubility Screening Start->Solubility Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Solubility->Forced_Deg Analyze Analyze Stressed Samples Forced_Deg->Analyze HPLC_Dev Develop Stability-Indicating HPLC Method HPLC_Dev->Analyze Identify Identify Degradation Pathways Analyze->Identify Formulate Formulation Development (Buffers, Antioxidants, etc.) Identify->Formulate Stability_Test Long-Term Stability Testing Formulate->Stability_Test End Stable Formulation Stability_Test->End

Caption: Workflow for stability assessment and formulation development.

Technical Support Center: Addressing Resistance to Furo[2,3-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with furo[2,3-d]pyrimidine-based inhibitors. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming inhibitor resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for furo[2,3-d]pyrimidine-based inhibitors?

A1: Furo[2,3-d]pyrimidines are a class of heterocyclic compounds structurally similar to purines. This similarity allows them to function as potent ATP-competitive inhibitors of various protein kinases.[1] Depending on their substitution patterns, these compounds can be designed to selectively target key kinases involved in cancer cell proliferation, survival, and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), Akt (Protein Kinase B), and FMS-like Tyrosine Kinase 3 (FLT3).[2][3][4]

Q2: My cancer cell line, which was initially sensitive to a furo[2,3-d]pyrimidine-based EGFR inhibitor, has developed resistance. What are the likely causes?

A2: Acquired resistance to pyrimidine-based EGFR inhibitors is a well-documented phenomenon. The most common mechanisms include:

  • Secondary mutations in the EGFR kinase domain: The gatekeeper mutation T790M is a frequent cause of resistance to first-generation EGFR inhibitors. For third-generation irreversible pyrimidine-based inhibitors, mutations such as C797S, L718Q, and L844V have been identified.[5][6] The C797S mutation is particularly problematic as it can confer resistance to all current EGFR inhibitors when present with T790M.[5][6]

  • Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the EGFR blockade. This can include the amplification or activation of other receptor tyrosine kinases like MET or IGF1R.

Q3: We are observing resistance to our furo[2,3-d]pyrimidine-based FLT3 inhibitor in our acute myeloid leukemia (AML) model. What should we investigate?

A3: Resistance to FLT3 inhibitors in AML can arise through several mechanisms:

  • On-target secondary mutations: Point mutations within the FLT3 kinase domain, such as at the D835 and Y842 residues, or in the gatekeeper residue F691, can reduce inhibitor binding and efficacy.[7]

  • Activation of parallel signaling pathways: Upregulation of pathways like JAK/STAT, RAS/MAPK, and PI3K/AKT can provide alternative survival signals to the cancer cells, bypassing the need for FLT3 signaling.[7][8] AXL receptor tyrosine kinase activation is another recognized bypass mechanism.[7]

  • Clonal evolution: The selection and expansion of pre-existing resistant subclones or the acquisition of new FLT3 mutations during treatment can lead to relapse.[8]

Q4: Our furo[2,3-d]pyrimidine compound shows potent activity in biochemical kinase assays but is less effective in cell-based viability assays. What could be the reason?

A4: This discrepancy is a common challenge in drug development. Several factors could be at play:

  • Poor cell permeability: The compound may have physicochemical properties (e.g., high polarity) that limit its ability to cross the cell membrane.

  • Efflux by cellular transporters: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.

  • High protein binding: The inhibitor may bind extensively to proteins in the cell culture medium or intracellularly, reducing the free concentration available to engage the target kinase.

  • Compound instability or metabolism: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form.

Troubleshooting Guides

Problem 1: Decreased sensitivity or acquired resistance to a furo[2,3-d]pyrimidine inhibitor in cell culture.
Possible Cause Troubleshooting Steps Rationale
On-target kinase mutation 1. Sequence the kinase domain of the target protein in resistant cells. 2. Perform Western blotting to assess the phosphorylation status of the target kinase and its downstream effectors. A lack of inhibition in resistant cells suggests a binding site mutation.To identify specific mutations that may prevent inhibitor binding. For example, the C797S mutation in EGFR can block the covalent binding of irreversible inhibitors.[5][6]
Activation of a bypass signaling pathway 1. Use phospho-kinase antibody arrays to screen for upregulated signaling pathways in resistant cells. 2. Perform Western blotting for key nodes of suspected bypass pathways (e.g., p-MET, p-AXL, p-STAT5).[7][8] 3. Test the efficacy of combining the furo[2,3-d]pyrimidine inhibitor with an inhibitor of the identified bypass pathway.To identify the alternative signaling routes that cancer cells are using to survive. Combination therapy is a key strategy to overcome this type of resistance.
Increased drug efflux 1. Use cell lines that overexpress common efflux transporters (e.g., P-gp) to see if your compound is a substrate. 2. Co-administer the inhibitor with a known efflux pump inhibitor (e.g., verapamil) to see if sensitivity is restored.To determine if the inhibitor is being actively removed from the cells, reducing its intracellular concentration.
Problem 2: High background or inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
Possible Cause Troubleshooting Steps Rationale
Inhibitor precipitation 1. Visually inspect the assay plate for any signs of compound precipitation. 2. Determine the aqueous solubility of your compound. 3. Consider using a lower concentration range or adding a small, tolerated amount of a co-solvent like DMSO.Compound precipitation can interfere with optical readings and lead to inaccurate results.
Interference with assay reagents 1. Run a control experiment with the inhibitor and assay reagents in the absence of cells. A change in signal indicates interference. 2. For luminescence-based assays, check for direct inhibition of the luciferase enzyme.Some compounds can directly interact with the detection reagents, leading to false positive or false negative results.
Inconsistent cell seeding 1. Ensure a single-cell suspension before seeding. 2. Use a consistent pipetting technique and avoid introducing bubbles. 3. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.Uneven cell numbers across wells will lead to high variability in the final readout.

Quantitative Data Summary

Table 1: IC50 Values of Furo[2,3-d]pyrimidine-based PI3K/AKT Inhibitor (Compound 10b)
TargetIC50 (µM)
PI3Kα0.175 ± 0.007
PI3Kβ0.071 ± 0.003
AKT0.411 ± 0.02
Data from a study on novel furo[2,3-d]pyrimidine derivatives as dual PI3K/AKT inhibitors.[3][4]
Table 2: Resistance Mutations to Pyrimidine-Based EGFR Inhibitors
Inhibitor ClassEGFR Mutation(s)Effect
Irreversible Pyrimidine-BasedL718Q, L844VResistance to WZ4002 and CO-1686[5][6]
Irreversible Pyrimidine-BasedC797SResistance to WZ4002, CO-1686, and AZD9291[5][6]
Quinazoline-Based (Gefitinib, Afatinib)Del 19 or L858R + L718Q/L844V/C797SRetained sensitivity[5][6]

Key Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general guideline for assessing cell viability following treatment with a furo[2,3-d]pyrimidine-based inhibitor.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Furo[2,3-d]pyrimidine inhibitor stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the furo[2,3-d]pyrimidine inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Western Blotting for Phospho-Kinase Analysis

This protocol describes how to verify the on-target activity of a furo[2,3-d]pyrimidine inhibitor by analyzing the phosphorylation of a downstream target.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[9]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-Akt) and/or a loading control (e.g., β-actin).

Visualizations

Signaling_Pathway_EGFR_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_resistance Resistance Mechanisms EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Furo_pyrimidine Furo[2,3-d]pyrimidine Inhibitor Furo_pyrimidine->EGFR AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation T790M_C797S T790M / C797S Mutation T790M_C797S->EGFR MET_amp MET/IGF1R Activation MET_amp->PI3K MET_amp->RAS EGF EGF EGF->EGFR

Caption: EGFR signaling and mechanisms of resistance to furo[2,3-d]pyrimidine inhibitors.

Experimental_Workflow_Resistance cluster_analysis Analysis of Resistance start Sensitive Cell Line treatment Chronic Treatment with Furo[2,3-d]pyrimidine Inhibitor start->treatment resistance Resistant Cell Line treatment->resistance sequencing Target Gene Sequencing resistance->sequencing western_blot Western Blot for Bypass Pathways resistance->western_blot viability_assay Combination Therapy Viability Assay resistance->viability_assay outcome Identify Resistance Mechanism & Rational Combination Strategy sequencing->outcome western_blot->outcome viability_assay->outcome

Caption: Workflow for investigating and overcoming acquired inhibitor resistance.

References

method refinement for studying the pharmacokinetics of novel inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers studying the pharmacokinetics (PK) of novel inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor oral bioavailability?

A1: Poor oral bioavailability often stems from a combination of factors related to the drug's physicochemical properties and physiological processes.[1][2][3] Key causes include low aqueous solubility, which limits dissolution in the gastrointestinal (GI) tract, and poor membrane permeability, preventing the drug from being absorbed across the intestinal epithelium.[2][4] Additionally, significant first-pass metabolism in the gut wall or liver can degrade the compound before it reaches systemic circulation.[2] The stability of the drug in the varying pH environments of the GI tract and its susceptibility to efflux transporters, which pump the drug back into the intestinal lumen, also play crucial roles.[3]

Q2: How do I interpret high variability in my in vivo PK data?

A2: High variability in in vivo pharmacokinetic profiles is a common challenge, especially with oral administration.[5][6] It can be attributed to both compound-dependent properties and study-related factors.[5][6] Properties like low solubility, pH-dependent solubility, and high dose can lead to inconsistent absorption.[5][6] Inter-animal differences in physiology, such as gastric emptying time and metabolic enzyme expression, also contribute significantly.[7] To interpret the data, first assess intra- and inter-animal variability.[5] If variability is high, review your formulation, analytical method, and animal handling procedures.[8] Standardizing protocols, randomizing animals, and ensuring consistent health and environmental conditions can help minimize this variability.[8]

Q3: My compound is highly protein-bound. How does this affect my assays and in vivo results?

A3: High plasma protein binding (PPB) means that a large fraction of the drug is bound to proteins like albumin and α1-acid glycoprotein in the blood, leaving only a small unbound (free) fraction available to exert a therapeutic effect.[9][10][11] This is based on the "free drug hypothesis," which states that only the unbound drug can distribute into tissues and interact with targets.[11] High binding can reduce the drug's efficacy, lower its clearance, and prolong its half-life.[10] In assays, highly bound compounds can be challenging, leading to non-specific binding to labware, which can understate the true unbound fraction.[9] Using methods like equilibrium dialysis with plasma dilution can help achieve more accurate measurements for highly bound compounds.[12][13]

Q4: What is the difference between Phase I and Phase II metabolism, and why is it important for my inhibitor?

A4: Phase I and Phase II metabolism are two sequential processes the body uses to make drugs more water-soluble for excretion. Understanding these pathways is crucial as they determine your inhibitor's metabolic stability and potential for drug-drug interactions.[14]

  • Phase I Metabolism: Involves oxidation, reduction, or hydrolysis reactions, which introduce or unmask a functional group. These reactions are primarily carried out by the Cytochrome P450 (CYP) family of enzymes in the liver.[14]

  • Phase II Metabolism: Involves conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the functional group. This process significantly increases the drug's water solubility and facilitates its elimination.

The diagram below illustrates the general relationship between these two phases.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism P1_Enzymes CYP450 Enzymes (Oxidation, Reduction, Hydrolysis) Metabolite1 Phase I Metabolite (More Polar) P1_Enzymes->Metabolite1 P2_Enzymes Transferases (Glucuronidation, Sulfation) Metabolite2 Phase II Metabolite (Highly Water-Soluble) P2_Enzymes->Metabolite2 Drug Lipophilic Novel Inhibitor Drug->P1_Enzymes Functionalization Drug->P2_Enzymes Direct Conjugation Metabolite1->P2_Enzymes Conjugation Excretion Excretion (Urine/Bile) Metabolite2->Excretion

Figure 1. Simplified overview of Phase I and Phase II drug metabolism pathways.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem / Observation Potential Cause(s) Recommended Solution(s)
In Vitro Metabolic Stability Assay
High variability between replicate wells. 1. Inconsistent pipetting of compound, microsomes, or cofactors.[15] 2. Poor mixing upon incubation start. 3. Temperature or pH fluctuations across the plate.[15]1. Use calibrated pipettes; pre-wet tips. Consider automated liquid handlers for high throughput.[16] 2. Ensure thorough but gentle mixing. 3. Use a calibrated incubator and ensure even temperature distribution.
Compound disappears too quickly (t½ < 5 min). 1. Compound is highly metabolized by the enzyme source (e.g., liver microsomes). 2. Non-enzymatic degradation (chemical instability in buffer).1. Reduce the microsomal protein concentration or shorten the incubation time points. 2. Run a control incubation without the NADPH cofactor to assess non-enzymatic degradation.[17]
No compound degradation observed. 1. Compound is not a substrate for the enzymes used. 2. Inactive enzyme or cofactor (NADPH). 3. The inhibitor concentration is too high, causing saturation.1. Consider using a different enzyme system (e.g., hepatocytes, which include Phase II enzymes).[14] 2. Always run a positive control compound with known metabolic properties (e.g., testosterone, verapamil) to verify system activity.[17] 3. Test a lower concentration of the inhibitor.
In Vivo Pharmacokinetic Study
No or very low plasma exposure after oral dosing. 1. Poor aqueous solubility leading to no absorption.[2] 2. High first-pass metabolism in the gut/liver.[2] 3. Formulation failure (compound not released). 4. Rapid degradation in stomach pH.1. Improve formulation using strategies like micronization, amorphous solid dispersions, or lipid-based systems.[2][4] 2. Conduct an IV dose study to determine absolute bioavailability. If low, investigate metabolism. 3. Analyze the dosing solution post-study to confirm concentration and stability. 4. Test the compound's stability in simulated gastric fluid.
High inter-animal variability in plasma concentrations. 1. Inconsistent dosing technique or volume. 2. Differences in food intake (food effect). 3. Intrinsic biological variability among animals.[7] 4. Compound has low solubility or is a BCS Class II/IV drug.[5][6]1. Ensure all technicians are trained in proper gavage or injection techniques. 2. Standardize fasting times for all animals before dosing. 3. Increase the number of animals per group to improve statistical power.[18] 4. Re-evaluate and optimize the formulation to improve solubility and absorption consistency.[5]
Bioanalytical (LC-MS/MS) Method
Poor sensitivity or high background noise. 1. Suboptimal mass spectrometry (MS) parameters. 2. Matrix effects (ion suppression or enhancement). 3. Co-elution with interfering endogenous compounds.[19]1. Optimize MS source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy). 2. Improve sample preparation (e.g., use solid-phase extraction instead of protein precipitation). 3. Optimize the chromatographic gradient to separate the analyte from interferences.[20]
Low recovery during sample preparation. 1. Inefficient extraction from the biological matrix. 2. Analyte adsorption to plasticware (common for "sticky" compounds). 3. Analyte instability during processing (e.g., at room temp).1. Test different extraction solvents or SPE cartridges. 2. Use low-binding tubes/plates. Add a small amount of organic solvent or BSA to buffers. 3. Keep samples on ice or at 4°C during processing and minimize time before analysis.

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This assay measures the rate at which a compound is metabolized by liver microsomal enzymes, primarily Cytochrome P450s.[14] The data are used to calculate intrinsic clearance and predict hepatic clearance.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents Phosphate Buffer (pH 7.4) Microsomes (e.g., 0.5 mg/mL) Test Compound (1 µM) NADPH Cofactor Internal Standard (IS) mix Combine Buffer, Microsomes, and Test Compound prep_reagents->mix pre_incubate Pre-incubate for 5 min mix->pre_incubate start_rxn Start Reaction with NADPH pre_incubate->start_rxn timepoints Aliquots at Time Points 0, 5, 15, 30, 60 min start_rxn->timepoints quench Quench with Cold Acetonitrile + IS timepoints->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining vs. Time analyze->calculate

Figure 2. Experimental workflow for the in vitro microsomal stability assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Dilute liver microsomes (e.g., human, rat) to a working concentration of 0.5 mg/mL in the buffer.[14]

    • Prepare a 1 µM working solution of the test compound in buffer.

    • Prepare an NADPH regenerating system solution as per the manufacturer's instructions.[21]

    • Prepare a quenching solution of ice-cold acetonitrile containing a suitable internal standard (IS).

  • Incubation Procedure:

    • In a 96-well plate, add the microsomal solution and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[22]

    • Initiate the metabolic reaction by adding the NADPH solution to all wells except the negative control (-NADPH) wells.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of the cold quenching solution.[14][21]

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 x g) for 15 minutes to pellet the precipitated protein.[22]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard.

Data Presentation and Calculations:

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

Time (min)Peak Area Ratio (Analyte/IS)% Compound Remaining
01.52100%
51.2582.2%
150.8857.9%
300.4529.6%
600.127.9%

Plot the natural logarithm of the % remaining versus time. The slope of the line equals the elimination rate constant (k).

  • Half-Life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (k / [microsomal protein concentration]) * 1000

Protocol 2: Plasma Protein Binding (PPB) by Equilibrium Dialysis

This assay determines the fraction of a drug that binds to plasma proteins, which is critical for understanding drug distribution and efficacy.[10]

Methodology:

  • Device Preparation:

    • Use a 96-well equilibrium dialysis apparatus with semi-permeable membranes (e.g., 10,000 Da MWCO).

    • Hydrate the membranes according to the manufacturer's protocol.

  • Sample Preparation:

    • Spike plasma (e.g., human, rat) with the test compound to a final concentration of 1-5 µM.[11]

    • Prepare a corresponding volume of phosphate-buffered saline (PBS, pH 7.4).

  • Dialysis Procedure:

    • Add the spiked plasma to one side of the membrane (the plasma chamber).

    • Add an equal volume of PBS to the other side (the buffer chamber).

    • Seal the unit and place it on a shaking incubator at 37°C for 4-24 hours to allow equilibrium to be reached.

  • Sample Analysis:

    • After incubation, take equal volume aliquots from both the plasma and buffer chambers.

    • To ensure accurate comparison, "matrix match" the samples. Add blank plasma to the buffer aliquot and PBS to the plasma aliquot in the same ratio as the original samples.

    • Precipitate proteins and analyze both sets of samples by LC-MS/MS.

Data Presentation and Calculations:

CompoundPlasma Chamber Conc. (nM)Buffer Chamber Conc. (nM)% Unbound (fu)% Bound
Inhibitor X985151.5%98.5%
Warfarin (Control)99280.8%99.2%
Atenolol (Control)65035035.0%65.0%
  • Fraction Unbound (fu): fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

  • Percent Bound: % Bound = (1 - fu) * 100

References

Validation & Comparative

A Comparative Guide to VEGFR-2 Inhibitors: Profiling 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine Analogs Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, a process integral to tumor growth and metastasis.[1][2] Consequently, inhibiting VEGFR-2 is a cornerstone of modern anti-angiogenic cancer therapy.[3] This guide provides a comparative analysis of furo[2,3-d]pyrimidine derivatives, the structural class to which 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine belongs, against a panel of well-established, FDA-approved VEGFR-2 inhibitors. While specific data for this compound is not extensively available in the public domain, the analysis of its structural analogs provides valuable insights into the potential of this chemical scaffold.

Quantitative Efficacy Comparison: Furo[2,3-d]pyrimidines vs. Marketed VEGFR-2 Inhibitors

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological function. The following table summarizes the in vitro potency of various furo[2,3-d]pyrimidine derivatives and other prominent VEGFR-2 inhibitors against the VEGFR-2 kinase.

Inhibitor ClassCompoundVEGFR-2 IC50 (nM)Other Notable Kinase Targets (IC50)
Furo[2,3-d]pyrimidine Compound 21e (Thieno[2,3-d]pyrimidine analog)21-
Furo[2,3-d]pyrimidine Compound 21b (Thieno[2,3-d]pyrimidine analog)33.4-
Furo[2,3-d]pyrimidine Compound 4c57.1-
Furo[2,3-d]pyrimidine Compound 15b-Showed 99.5% inhibition of HUVEC proliferation at 10 µM
Multi-target TKI Sorafenib90Raf-1 (6 nM), B-Raf (22 nM), VEGFR-3 (20 nM), PDGFR-β (57 nM), c-KIT (68 nM)[4]
Multi-target TKI Sunitinib80PDGFRβ (2 nM), c-Kit[4]
Multi-target TKI Apatinib1c-Kit (429 nM), c-Src (530 nM), Ret (13 nM)[4]
Multi-target TKI Lenvatinib4VEGFR-1 (22 nM), VEGFR-3 (5.2 nM), FGFR1 (46 nM), PDGFRα (51 nM)[4]
Multi-target TKI Cabozantinib0.035c-Met (1.3 nM), Ret (4 nM), Kit (4.6 nM), AXL (7 nM), FLT3 (11.3 nM)[4][5]
Multi-target TKI Regorafenib4.2 (murine)VEGFR1 (13 nM)[4]

Note: Data for furo[2,3-d]pyrimidine derivatives are sourced from preclinical studies and may not be directly comparable to data for FDA-approved drugs.[6][7] The inhibitory activity can vary based on the specific assay conditions.

Several novel furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives have demonstrated potent dose-related inhibition of the VEGFR-2 kinase, with IC50 values in the nanomolar range.[7] For instance, compounds 21b and 21e showed IC50 values of 33.4 nM and 21 nM, respectively.[7] Another derivative, compound 4c, displayed a VEGFR-2 IC50 of 57.1 nM.[6] These findings underscore the potential of the furo[2,3-d]pyrimidine scaffold as a source of effective VEGFR-2 inhibitors.

In comparison, established multi-target tyrosine kinase inhibitors (TKIs) like Cabozantinib and Apatinib exhibit exceptionally high potency against VEGFR-2, with IC50 values in the sub-nanomolar to low nanomolar range.[4][5] It is important to note that while in vitro kinase inhibition is a critical parameter, a compound's overall therapeutic potential is also influenced by its selectivity, pharmacokinetic properties, and in vivo efficacy.[4]

VEGFR-2 Signaling Pathway and Point of Inhibition

The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2 on the surface of endothelial cells triggers the autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[1] This event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1] Small molecule inhibitors, such as those based on the furo[2,3-d]pyrimidine scaffold, typically target the ATP-binding site within the kinase domain of VEGFR-2, thereby preventing autophosphorylation and blocking downstream signaling.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival Akt->Survival Inhibitor This compound (and other TKIs) Inhibitor->VEGFR2 Inhibits (ATP-binding site) Experimental_Workflow cluster_prep cluster_exec cluster_detect Preparation Preparation AssayExecution Assay Execution Preparation->AssayExecution Detection Detection & Analysis AssayExecution->Detection p1 1. Prepare 1x Kinase Buffer and Master Mix p2 2. Prepare serial dilutions of Test Inhibitor p1->p2 p3 3. Dilute VEGFR-2 Enzyme p2->p3 e1 4. Add Master Mix to 96-well plate e2 5. Add Inhibitor dilutions and Controls e1->e2 e3 6. Add diluted Enzyme to initiate reaction e2->e3 e4 7. Incubate at 30°C for 45 min e3->e4 d1 8. Add Kinase-Glo® Reagent (stops reaction) d2 9. Incubate at RT for 10 min d1->d2 d3 10. Read Luminescence d2->d3 d4 11. Calculate % Inhibition and determine IC50 d3->d4

References

A Comparative Guide to the Anti-Angiogenic Effects of Furo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furo[2,3-d]pyrimidine derivatives have emerged as a promising class of compounds with potent anti-angiogenic activity, primarily through the inhibition of VEGFR-2, a key mediator of angiogenesis. This guide presents a compilation of in vitro data for several furo[2,3-d]pyrimidine derivatives, demonstrating their inhibitory potency against VEGFR-2 and their anti-proliferative effects on human umbilical vein endothelial cells (HUVECs). For comparative purposes, the well-documented anti-angiogenic agents Sunitinib and Sorafenib are included as benchmarks. Detailed experimental protocols for key assays and diagrams of the relevant signaling pathways are provided to support further research and development in this area.

Data Presentation: In Vitro Anti-Angiogenic Activity

The following tables summarize the in vitro inhibitory activities of selected furo[2,3-d]pyrimidine derivatives in comparison to Sunitinib and Sorafenib. It is important to note that the data has been compiled from different sources, and direct comparison of absolute values should be made with caution as experimental conditions may vary between studies.

Table 1: VEGFR-2 Kinase Inhibitory Activity (IC50)

Compound/DerivativeVEGFR-2 IC50 (nM)Reference
Furo[2,3-d]pyrimidine Derivatives
Derivative 1 (Compound 10c)41.40 ± 1.8[1]
Derivative 2 (Compound 8b)38.72 ± 1.7[1]
Derivative 3 (Compound 4c)57.1[2]
Derivative 4 (Compound 7b)42.5[2]
Derivative 5 (Compound 7c)52.5[2]
Benchmark Inhibitors
Sorafenib41.1[2]
Sunitinib~18.9[2]

Table 2: Anti-Proliferative Activity against HUVECs (IC50)

Compound/DerivativeHUVEC IC50 (µM)Reference
Furo[2,3-d]pyrimidine Derivatives
Derivative IV22.6[2]
Derivative V61.2[2]
Benchmark Inhibitors
Sorafenib20.6[2]

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the peptide substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding a solution of VEGFR-2 kinase and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measure the remaining ATP concentration using a luminescent assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

HUVEC Proliferation Assay

Objective: To assess the anti-proliferative effect of a test compound on human umbilical vein endothelial cells (HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar proliferation assay reagent

  • Microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Replace the medium with a low-serum medium (e.g., 0.5% FBS) to synchronize the cells.

  • After synchronization, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-proliferative agent).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add the MTT reagent to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition for each compound concentration compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Ex Vivo Rat Aortic Ring Assay

Objective: To evaluate the effect of a test compound on microvessel sprouting from rat aortic explants.

Materials:

  • Thoracic aorta from a rat

  • Collagen or Matrigel®

  • Endothelial cell basal medium (EBM-2) supplemented with growth factors

  • Test compounds dissolved in DMSO

  • 48-well plates

  • Surgical instruments (forceps, scissors)

  • Inverted microscope with a camera

Procedure:

  • Aseptically dissect the thoracic aorta from a euthanized rat and place it in cold serum-free medium.

  • Clean the aorta of periadventitial fibro-adipose tissue and cut it into 1-2 mm thick rings.

  • Embed the aortic rings in a layer of collagen or Matrigel® in a 48-well plate and allow it to polymerize.

  • Add a second layer of the matrix on top of the rings.

  • Add culture medium containing various concentrations of the test compound to each well.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

  • Observe and photograph the outgrowth of microvessels from the aortic rings at regular intervals (e.g., daily for 7-10 days).

  • Quantify the extent of angiogenesis by measuring the length and number of microvessel sprouts using image analysis software.

  • Compare the results from the treated groups to the vehicle control to determine the inhibitory effect of the compound.

Signaling Pathways and Mechanisms of Action

The anti-angiogenic effects of furo[2,3-d]pyrimidine derivatives are primarily attributed to their inhibition of the VEGFR-2 signaling pathway. Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Furo[2,3-d]pyrimidine Derivatives Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Inhibition.

The diagram above illustrates the simplified VEGFR-2 signaling cascade. Furo[2,3-d]pyrimidine derivatives, along with Sunitinib and Sorafenib, act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its activation and downstream signaling.

Experimental_Workflow Synthesis Compound Synthesis (Furo[2,3-d]pyrimidine core) InVitro In Vitro Assays Synthesis->InVitro ExVivo Ex Vivo Assays Synthesis->ExVivo VEGFR2_Assay VEGFR-2 Kinase Assay InVitro->VEGFR2_Assay HUVEC_Assay HUVEC Proliferation Assay InVitro->HUVEC_Assay Aortic_Ring_Assay Rat Aortic Ring Assay ExVivo->Aortic_Ring_Assay Data_Analysis Data Analysis (IC50 Determination) VEGFR2_Assay->Data_Analysis HUVEC_Assay->Data_Analysis Aortic_Ring_Assay->Data_Analysis

Caption: General Experimental Workflow.

This workflow outlines the key stages in the evaluation of novel anti-angiogenic compounds, from synthesis to in vitro and ex vivo testing, culminating in data analysis to determine potency.

Conclusion

The furo[2,3-d]pyrimidine scaffold represents a promising starting point for the development of novel anti-angiogenic agents. Several derivatives have demonstrated potent inhibition of VEGFR-2 kinase activity and anti-proliferative effects on endothelial cells, with potencies comparable to the established drug Sorafenib. While direct experimental data for 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine is currently lacking, the data presented for its structural analogs suggests that this compound warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued exploration and validation of this class of compounds as potential cancer therapeutics. Future studies should focus on a comprehensive structure-activity relationship (SAR) analysis to optimize the potency and selectivity of these derivatives and on in vivo studies to validate their anti-angiogenic and anti-tumor efficacy.

References

A Comparative Analysis of Furo[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two closely related heterocyclic scaffolds: furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine. These structures are of significant interest in medicinal chemistry due to their bioisosteric relationship with purines, rendering them privileged scaffolds for the development of a wide range of therapeutic agents. This document details their synthesis, physicochemical properties, and biological activities, with a particular focus on their application as anticancer agents and kinase inhibitors. The information is supported by quantitative experimental data, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways to facilitate a clear and objective comparison.

Core Structures

The fundamental difference between the two scaffolds lies in the heteroatom of the five-membered ring fused to the pyrimidine ring: an oxygen atom in furo[2,3-d]pyrimidine and a sulfur atom in thieno[2,3-d]pyrimidine. This seemingly minor structural change can significantly influence the physicochemical properties and biological activity of the resulting derivatives.

Core chemical structures of the scaffolds.

Physicochemical Properties: A Comparative Overview

The replacement of oxygen with sulfur induces notable changes in the physicochemical characteristics of the scaffold, which in turn affect the pharmacokinetic and pharmacodynamic profiles of the drug candidates.

PropertyFuro[2,3-d]pyrimidineThieno[2,3-d]pyrimidineImpact on Drug-like Properties
Molecular Weight 120.11 g/mol [1]136.18 g/mol [2]The higher molecular weight of the thieno-scaffold may slightly impact ligand efficiency.
LogP (Calculated) 0.9[1]1.6[2]Thieno[2,3-d]pyrimidines are generally more lipophilic, which can influence membrane permeability and solubility.
Hydrogen Bond Acceptors 32The additional hydrogen bond acceptor in the furo-scaffold may enhance solubility and interactions with biological targets.
Electronegativity Oxygen is more electronegative than sulfur.Sulfur is less electronegative than oxygen.This difference can alter the electron density distribution within the ring system, affecting pKa and binding interactions.

Synthesis of Furo[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine Derivatives

The synthetic routes to both scaffolds often start from similar precursors, typically involving the construction of the furan or thiophene ring followed by the annulation of the pyrimidine ring.

A common strategy for the synthesis of thieno[2,3-d]pyrimidines is the Gewald reaction, which involves the condensation of a ketone or aldehyde, a compound with an active methylene group (e.g., malononitrile), and elemental sulfur in the presence of a base to form a 2-aminothiophene derivative. This intermediate can then be cyclized with various reagents to form the pyrimidine ring.

For furo[2,3-d]pyrimidines, a frequent approach involves the reaction of a β-ketoester with a source of ammonia and a suitable cyclizing agent to form the pyrimidine ring first, followed by the construction of the furan ring.

Synthesis_Workflow cluster_thieno Thieno[2,3-d]pyrimidine Synthesis cluster_furo Furo[2,3-d]pyrimidine Synthesis Ketone/Aldehyde Ketone/Aldehyde Gewald Reaction Gewald Reaction Ketone/Aldehyde->Gewald Reaction Malononitrile, Sulfur, Base 2-Aminothiophene 2-Aminothiophene Gewald Reaction->2-Aminothiophene Cyclization Cyclization 2-Aminothiophene->Cyclization Formamide, Urea, etc. Thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Cyclization->Thieno[2,3-d]pyrimidine β-Ketoester β-Ketoester Pyrimidine Formation Pyrimidine Formation β-Ketoester->Pyrimidine Formation Ammonia, Cyclizing Agent Substituted Pyrimidine Substituted Pyrimidine Pyrimidine Formation->Substituted Pyrimidine Furan Annulation Furan Annulation Substituted Pyrimidine->Furan Annulation Furo[2,3-d]pyrimidine Furo[2,3-d]pyrimidine Furan Annulation->Furo[2,3-d]pyrimidine

Generalized synthetic workflows.

Biological Activities: A Head-to-Head Comparison

Both furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds have been extensively explored for a wide range of biological activities, most notably as anticancer agents. Their efficacy often stems from their ability to act as kinase inhibitors.

Anticancer Activity

Derivatives of both scaffolds have demonstrated potent antiproliferative activity against a variety of cancer cell lines.

Table 1: Comparative Anticancer Activity of Furo[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine Derivatives

ScaffoldCompound ExampleCancer Cell LineActivity (IC50/GI50)Reference
Furo[2,3-d]pyrimidine Compound 10bBreast (HS 578T)GI50 = 1.51 μM[3]
Compound 3fBreast (T-47D)IC50 = 0.121 ± 0.004 μM (as EGFR inhibitor)[4]
Chalcone derivative 5eBreast (MCF-7)GI50 = 1.23 μM
Thieno[2,3-d]pyrimidine Compound 17fColon (HCT-116)IC50 = 2.80 ± 0.16 µM[5]
Liver (HepG2)IC50 = 4.10 ± 0.45 µM[5]
Compound B1Lung (H1975)IC50 = 15.629 ± 1.03 μM (as EGFR inhibitor)[6]
Lung (A549)IC50 > 50 μM (as EGFR inhibitor)[6]
Compound 9dPancreatic (PANC-1)IC50 = 5.4 µM[7]

From the available data, it appears that furo[2,3-d]pyrimidine derivatives have shown particularly strong potency against breast cancer cell lines. Thieno[2,3-d]pyrimidine derivatives have demonstrated broad-spectrum activity against various cancer types, including colon, liver, and pancreatic cancers. However, a direct comparison is challenging due to the different substituents and cancer cell lines used in various studies.

Kinase Inhibitory Activity

A primary mechanism of the anticancer activity of these scaffolds is the inhibition of protein kinases involved in cancer cell proliferation and survival signaling pathways, such as EGFR, PI3K, and VEGFR-2.

Table 2: Comparative Kinase Inhibitory Activity

ScaffoldTarget KinaseCompound ExampleActivity (IC50)Reference
Furo[2,3-d]pyrimidine PI3Kα/βCompound 10b0.175 ± 0.007 μM / 0.071 ± 0.003 μM[8]
AKTCompound 10b0.411 ± 0.02 μM[8]
EGFRCompound 3f0.121 ± 0.004 μM[4]
Thieno[2,3-d]pyrimidine VEGFR-2Compound 17f0.23 ± 0.03 µM[5]
EGFRL858R/T790MCompound B113 nM[6]
PDGFR-αCompound 9d0.155 µM[7]

Thieno[2,3-d]pyrimidine derivatives have been successfully developed as highly potent and selective EGFR inhibitors, including against mutant forms. Furo[2,3-d]pyrimidine derivatives have shown promise as dual PI3K/AKT inhibitors.

Signaling Pathways

The anticancer effects of these compounds are often mediated through the modulation of key signaling pathways that control cell growth, proliferation, and survival.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Furo_Thieno Furo/Thieno[2,3-d]pyrimidine Inhibitors Furo_Thieno->PI3K Furo_Thieno->Akt

PI3K/Akt Signaling Pathway Inhibition.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2/Sos Dimerization->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Furo_Thieno Furo/Thieno[2,3-d]pyrimidine Inhibitors Furo_Thieno->EGFR

EGFR Signaling Pathway Inhibition.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Kinase Inhibition Assay
  • Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate (e.g., a peptide), and the test compound at various concentrations in a kinase buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP formation, or by using a phosphospecific antibody in an ELISA format.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined by analyzing the DNA content histograms.

Apoptosis Assay using Annexin V/PI Staining
  • Cell Treatment: Culture and treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

Both furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds are versatile and valuable cores in medicinal chemistry, particularly for the development of anticancer agents. The choice between the two often depends on the specific biological target and the desired physicochemical properties.

  • Furo[2,3-d]pyrimidines , being generally less lipophilic and possessing an additional hydrogen bond acceptor, may offer advantages in terms of solubility and pharmacokinetic profiles. They have shown significant promise as PI3K/AKT pathway inhibitors.

  • Thieno[2,3-d]pyrimidines , with their increased lipophilicity, have been successfully utilized to develop highly potent kinase inhibitors, especially targeting EGFR and VEGFR. The sulfur atom can also engage in specific interactions with the target protein that may not be possible for the oxygen analogue.

Ultimately, the selection of the scaffold should be guided by a comprehensive structure-activity relationship (SAR) study for the specific target of interest. The subtle yet significant differences between these two bioisosteric ring systems provide medicinal chemists with a powerful tool to fine-tune the properties of their drug candidates. Further head-to-head comparative studies of analogous derivatives are warranted to more definitively delineate the relative advantages of each scaffold for specific therapeutic applications.

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising compound in a test tube to an effective therapeutic in a living organism is fraught with challenges. A critical step in this process is the cross-validation of in vitro and in vivo results to ensure that the biochemical potency observed in a controlled environment translates to meaningful efficacy in a complex biological system. This guide provides an objective comparison of methodologies and presents supporting experimental data to illuminate the path from laboratory findings to preclinical and clinical success.

The development of kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer. These small molecules act by blocking the activity of kinases, enzymes that play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival. The initial stages of drug discovery heavily rely on in vitro assays to identify and characterize the potency and selectivity of these inhibitors. However, the true measure of a drug's potential lies in its performance in vivo, where factors such as pharmacokinetics, metabolism, and the tumor microenvironment come into play.[1][2]

Comparative Analysis of Kinase Inhibitor Potency: In Vitro vs. In Vivo

A direct comparison of in vitro and in vivo data is essential to understand the translational potential of a kinase inhibitor. The following tables summarize key potency metrics for three well-established kinase inhibitors: Gefitinib, Erlotinib, and Imatinib.

Table 1: In Vitro Potency of Selected Kinase Inhibitors

InhibitorTarget KinaseAssay TypeIC50 (nM)Reference(s)
Gefitinib EGFREnzymatic2 - 37[3][4][5]
Cellular (PC9)77.26[6]
Cellular (HCC827)13.06[7]
Erlotinib EGFREnzymatic2[8][9]
Cellular (HNS)20[9]
Cellular (PC-9)7[10]
Cellular (H3255)12[10]
Imatinib BCR-ABLCellularNot Specified[11]

IC50 (half maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Lower values indicate higher potency.

Table 2: In Vivo Efficacy of Selected Kinase Inhibitors

InhibitorCancer ModelAnimal ModelTreatment RegimenTumor Growth InhibitionReference(s)
Gefitinib LoVo tumor xenograftsMice100 mg/kgImproved anti-tumor effect of radiotherapy[4]
Erlotinib A549 xenograftsMice40 mg/kg (intraperitoneally)Significant reduction in tumor volume[12]
Imatinib NSCLC xenograftsNude mice100 mg/kg (oral gavage)Significantly improved antitumor efficacy with docetaxel[13][14]
SCLC xenograftsNCr nude mice100 mg/kg (oral, twice daily)Limited activity as monotherapy[15]

It is evident from the data that while in vitro assays provide a good initial assessment of a compound's inhibitory potential, the in vivo efficacy can be influenced by numerous factors, leading to variations in outcomes.[2]

Key Signaling Pathways Targeted by Kinase Inhibitors

Understanding the signaling pathways that kinase inhibitors target is crucial for interpreting both in vitro and in vivo results. Below are diagrams of two well-characterized pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binds P P EGFR->P Autophosphorylation Grb2 Grb2 P->Grb2 PI3K PI3K P->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Gefitinib_Erlotinib Gefitinib / Erlotinib Gefitinib_Erlotinib->EGFR Inhibits BCR_ABL_Signaling_Pathway cluster_intracellular Intracellular Space BCR-ABL BCR-ABL P P BCR-ABL->P Constitutively Active Grb2 Grb2 P->Grb2 PI3K PI3K P->PI3K STAT5 STAT5 P->STAT5 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival STAT5->Survival Imatinib Imatinib Imatinib->BCR-ABL Inhibits Kinase_Inhibitor_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Cell_Based_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay Lead Identification PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Cell_Based_Assay->PK_PD Candidate Selection Efficacy_Studies Efficacy Studies (e.g., Xenograft Models) PK_PD->Efficacy_Studies Dose Optimization Clinical_Trials Clinical_Trials Efficacy_Studies->Clinical_Trials Preclinical Validation

References

A Preclinical Comparative Analysis: Sunitinib Versus Furo[2,3-d]pyrimidine Derivatives in Cancer Models with a Focus on Renal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Scope of this Guide: Direct comparative preclinical data for 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine and sunitinib in renal cancer models is not publicly available. This guide will provide a comprehensive overview of sunitinib's established efficacy in renal cancer models. In contrast, for the furo[2,3-d]pyrimidine scaffold, this guide will present available data on various derivatives in different cancer models to highlight its potential as an anticancer agent, while clearly noting the absence of specific data for this compound in the context of renal cancer.

Introduction

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been a standard of care for metastatic renal cell carcinoma (mRCC). Its mechanism of action primarily involves the inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), leading to anti-angiogenic and direct anti-tumor effects.[1] The furo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with various derivatives being investigated for their potential as anticancer agents, often targeting different signaling pathways than sunitinib, such as the PI3K/AKT pathway.[2][3] This guide aims to consolidate and present the available preclinical data for sunitinib in renal cancer models and for furo[2,3-d]pyrimidine derivatives in a broader cancer context.

Sunitinib in Renal Cancer Models: A Data-Driven Overview

Sunitinib has demonstrated significant anti-tumor activity in a variety of preclinical renal cancer models. Its efficacy is attributed to its potent inhibition of multiple RTKs involved in tumor growth and angiogenesis.[1]

In Vitro Efficacy of Sunitinib in Renal Cell Carcinoma (RCC) Cell Lines

The cytotoxic effects of sunitinib have been evaluated across a panel of human RCC cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.

Cell LineIC50 (µM)Citation
786-O4.6 - 5.2[4]
ACHN1.9[4]
Caki-12.8[4]
NC-65Not specified[5]

Table 1: In Vitro Activity of Sunitinib Against Human RCC Cell Lines.

In Vivo Efficacy of Sunitinib in Renal Cancer Xenograft Models

Sunitinib has shown robust tumor growth inhibition in animal models of renal cancer.

ModelTreatmentOutcomeCitation
Renca (murine RCC) xenograft10-40 mg/kg daily, oralSignificant tumor growth inhibition[6]
RenCa/sh-PD-L1 xenograftNot specifiedSignificant reduction in tumor volume compared to control[7][8]

Table 2: In Vivo Antitumor Activity of Sunitinib in Mouse Models of Renal Cancer.

Furo[2,3-d]pyrimidine Derivatives: An Emerging Class of Anticancer Agents

While data for this compound is not available, other derivatives of the furo[2,3-d]pyrimidine scaffold have been synthesized and evaluated for their anticancer potential, demonstrating activity in various cancer cell lines.

In Vitro Efficacy of Furo[2,3-d]pyrimidine Derivatives in Cancer Cell Lines

The following table summarizes the in vitro activity of selected furo[2,3-d]pyrimidine derivatives against various cancer cell lines. It is important to note that these studies were not conducted in renal cancer cell lines.

CompoundCancer Cell LineGI50 (µM)Targeted PathwayCitation
Compound 10bBreast (HS 578T)1.51PI3K/AKT[2][3]
Compound 5dNCI 59-cell line panel2.41 (mean)Not specified[9]
Compound 5eNCI 59-cell line panel1.23 (mean)Not specified[9]
Compound 4aLiver (HepG2)0.70Not specified[10]

Table 3: In Vitro Activity of Selected Furo[2,3-d]pyrimidine Derivatives. GI50 refers to the concentration causing 50% growth inhibition.

Mechanism of Action: A Comparative Look at Signaling Pathways

Sunitinib and the studied furo[2,3-d]pyrimidine derivatives exert their anticancer effects by targeting distinct signaling pathways critical for tumor cell proliferation, survival, and angiogenesis.

Sunitinib: Targeting Angiogenesis and Tumor Cell Proliferation

Sunitinib's primary mechanism of action involves the inhibition of VEGFR and PDGFR, key receptors in the angiogenesis signaling cascade. By blocking these receptors, sunitinib impedes the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Additionally, sunitinib can directly inhibit other RTKs on cancer cells, leading to apoptosis and growth arrest.

Sunitinib_Pathway cluster_cell Endothelial/Tumor Cell cluster_downstream Downstream Signaling VEGF VEGF/PDGF VEGFR VEGFR/PDGFR VEGF->VEGFR PI3K PI3K/AKT Pathway VEGFR->PI3K RAS RAS/MAPK Pathway VEGFR->RAS STAT3 STAT3 Pathway VEGFR->STAT3 Angiogenesis Angiogenesis VEGFR->Angiogenesis Sunitinib Sunitinib Sunitinib->VEGFR Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation STAT3->Proliferation

Caption: Sunitinib's mechanism of action.

Furo[2,3-d]pyrimidine Derivatives: Targeting Intracellular Signaling

Certain furo[2,3-d]pyrimidine derivatives have been shown to inhibit the PI3K/AKT signaling pathway.[2][3] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.

Furopyrimidine_Pathway cluster_cell Cancer Cell cluster_pi3k PI3K/AKT Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K Furopyrimidine Furo[2,3-d]pyrimidine Derivative Furopyrimidine->PI3K AKT AKT Furopyrimidine->AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival

Caption: Furo[2,3-d]pyrimidine derivative mechanism.

Experimental Protocols

This section provides an overview of the standard methodologies used in the preclinical evaluation of anticancer compounds.

In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., sunitinib or a furo[2,3-d]pyrimidine derivative) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing metabolically active cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[11][12][13][14]

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add Test Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizing Agent E->F G Read Absorbance F->G H Calculate IC50 G->H

Caption: MTT assay experimental workflow.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation: Human or murine renal cancer cells (e.g., Renca or 786-O) are subcutaneously or orthotopically injected into immunocompromised mice.[15][16]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The test compound is administered (e.g., orally for sunitinib) according to a specific dosing schedule.[6]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., immunohistochemistry).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Xenograft_Workflow cluster_workflow Xenograft Model Workflow A Implant Cancer Cells in Mice B Allow Tumor Growth A->B C Randomize and Treat Mice B->C D Measure Tumor Volume C->D E Excise Tumors for Analysis D->E F Analyze Tumor Growth Inhibition E->F

Caption: In vivo xenograft model workflow.

Conclusion

Sunitinib is a well-characterized inhibitor of multiple RTKs with proven efficacy in preclinical renal cancer models, which has translated to its clinical use. The furo[2,3-d]pyrimidine scaffold represents a versatile platform for the development of novel anticancer agents, with derivatives showing promise in targeting key intracellular signaling pathways like PI3K/AKT. However, a direct comparison with sunitinib, particularly in the context of renal cancer, is hampered by the lack of specific data for compounds like this compound. Future studies are warranted to explore the potential of this and other furo[2,3-d]pyrimidine derivatives in renal cancer models to determine their relative efficacy and potential as alternative or complementary therapeutic strategies.

References

Confirming Target Engagement of Furo[2,3-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a compound binds to its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental methods for validating the target engagement of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine and related furo[2,3-d]pyrimidine-based compounds, which are frequently investigated as kinase inhibitors.

The furo[2,3-d]pyrimidine scaffold is a common core in the design of inhibitors for various protein kinases, including but not limited to Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Phosphoinositide 3-kinase (PI3K).[1][2] While specific experimental data for this compound is not extensively available in public literature, this guide outlines established methodologies that are broadly applicable for confirming its target engagement and that of other kinase inhibitors.

Comparison of Target Engagement Assays

Several robust methods exist to measure the direct interaction between a compound and its protein target in a cellular context. The choice of assay often depends on factors such as the desired throughput, the nature of the target protein, and whether a live-cell or lysate-based measurement is preferred. Below is a comparison of three widely used target engagement assays: NanoBRET™, Cellular Thermal Shift Assay (CETSA®), and Kinobeads Pulldown.

Assay Principle Throughput Cellular Context Advantages Disadvantages
NanoBRET™ Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal.[3][4][5]HighLive CellsQuantitative affinity determination in live cells; high sensitivity.[3][4]Requires genetic modification of the target protein; dependent on tracer availability.
CETSA® Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after heating is quantified.[6][7][8]Medium to HighLive Cells or LysatesLabel-free method applicable to endogenous proteins; reflects intracellular target availability.[6][8]Indirect measurement of binding; optimization of heating conditions required for each target.
Kinobeads Competitive affinity chromatography. A broad-spectrum kinase inhibitor is immobilized on beads to capture kinases from a cell lysate. The test compound competes for binding, and unbound kinases are quantified by mass spectrometry.[9][10][11]Low to MediumCell LysatesUnbiased identification of multiple targets (on- and off-targets); no protein modification needed.[10]Performed in lysates, which may not fully represent the cellular environment; not suitable for allosteric inhibitors.[10]

Experimental Protocols and Workflows

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay provides a quantitative measure of compound affinity for a target protein in living cells.[4] It relies on energy transfer between a target protein fused to NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same target.

  • Cell Transfection: Genetically engineer cells (commonly HEK293) to express the kinase of interest as a fusion protein with NanoLuc® luciferase. Seed the transfected cells into multi-well plates.[3]

  • Compound and Tracer Addition: Add the test compound (e.g., this compound) at varying concentrations to the cells. Subsequently, add a specific fluorescent tracer that also binds to the target kinase.

  • BRET Measurement: Add the NanoLuc® substrate to the cells. Measure the luminescence signal from NanoLuc® and the fluorescent signal from the tracer using a plate reader equipped for BRET measurements. The BRET ratio is calculated as the acceptor emission divided by the donor emission.[3]

  • Data Analysis: A decrease in the BRET signal with increasing concentrations of the test compound indicates competitive displacement of the tracer. The data is then plotted to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.[3]

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_readout Data Acquisition & Analysis Transfection Transfect cells with NanoLuc-Kinase fusion plasmid Seeding Seed transfected cells in multi-well plate Transfection->Seeding Compound Add test compound (e.g., this compound) Seeding->Compound Tracer Add fluorescent tracer Compound->Tracer Substrate Add NanoLuc substrate Tracer->Substrate Measurement Measure BRET signal (Luminescence & Fluorescence) Substrate->Measurement Analysis Calculate IC50 (Target Engagement) Measurement->Analysis

NanoBRET™ Target Engagement Workflow

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in a physiological context by measuring changes in the thermal stability of a target protein upon ligand binding.[6][7]

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control and incubate to allow for cell entry and target binding.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures in a PCR plate. The binding of the compound stabilizes the target protein, making it more resistant to heat-induced denaturation.[6][8]

  • Cell Lysis and Separation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein in the supernatant using a specific detection method, such as Western blotting, ELISA, or mass spectrometry.[7]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[8]

CETSA_Workflow cluster_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Treatment Treat cells with test compound or vehicle control Heating Heat cell samples across a temperature gradient Treatment->Heating Lysis Lyse cells and separate soluble/insoluble fractions Heating->Lysis Quantification Quantify soluble target protein Lysis->Quantification MeltingCurve Generate melting curve to determine thermal shift Quantification->MeltingCurve

Cellular Thermal Shift Assay (CETSA®) Workflow

Kinobeads Pulldown Assay

The Kinobeads assay is a chemical proteomics approach used to determine the selectivity of kinase inhibitors by profiling their interactions with a large number of kinases simultaneously.[9][10]

  • Lysate Preparation: Prepare a cell lysate from the cell line of interest.

  • Competitive Binding: Incubate the cell lysate with various concentrations of the test compound. This allows the compound to bind to its target kinases.

  • Kinobeads Pulldown: Add Kinobeads, which are sepharose beads derivatized with a mixture of broad-spectrum kinase inhibitors, to the lysate. The beads will capture kinases that are not already bound by the test compound.[9][11]

  • Elution and Digestion: After incubation, wash the beads to remove non-specifically bound proteins. Elute the captured kinases and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: A dose-dependent decrease in the amount of a specific kinase captured by the beads indicates that the test compound is binding to that kinase. This allows for the determination of the compound's kinase selectivity profile.[10]

Kinobeads_Workflow cluster_prep Sample Preparation cluster_pulldown Affinity Pulldown cluster_analysis Quantification Lysate Prepare cell lysate Incubation Incubate lysate with test compound Lysate->Incubation Pulldown Add Kinobeads to capture unbound kinases Incubation->Pulldown Wash Wash beads to remove non-specific binders Pulldown->Wash Elution Elute captured kinases Wash->Elution Digestion Digest proteins to peptides Elution->Digestion MS Analyze by LC-MS/MS Digestion->MS Profiling Generate kinase selectivity profile MS->Profiling

Kinobeads Pulldown Assay Workflow

Illustrative Experimental Data for Furo[2,3-d]pyrimidine Derivatives

While specific target engagement data for this compound is limited, the following table presents representative IC50 values for other furo[2,3-d]pyrimidine derivatives against various kinases, illustrating the potential targets for this class of compounds. This data is typically generated from in vitro kinase assays but provides a basis for selecting targets for cellular target engagement studies.

Compound Target Kinase IC50 (µM) Reference
Furo[2,3-d]pyrimidine derivative VAKT-124[1]
Furo[2,3-d]pyrimidine derivative 10bPI3Kα0.175[1][12]
Furo[2,3-d]pyrimidine derivative 10bPI3Kβ0.071[1][12]
Furo[2,3-d]pyrimidine derivative 10bAKT0.411[1][12]
Furo[2,3-d]pyrimidine derivative 49FLT3-ITD0.174 (in-cell NanoBRET)[13]
Furo[2,3-d]pyrimidine derivative 32VEGFR-2Potent Inhibition[2]
Furo[2,3-d]pyrimidine derivative 32PDGFR-βPotent Inhibition[2]

This guide provides a framework for designing and interpreting experiments to confirm the target engagement of this compound and other furo[2,3-d]pyrimidine-based kinase inhibitors. The selection of the most appropriate method will depend on the specific research question and available resources.

References

Benchmarking the Potency of Novel Furo[2,3-d]pyrimidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological potency of recently developed furo[2,3-d]pyrimidine analogs. The data presented is compiled from peer-reviewed studies and is intended to aid in the evaluation and selection of these compounds for further research and development. Furo[2,3-d]pyrimidines are a class of heterocyclic compounds structurally analogous to purines, making them compelling candidates for targeting a variety of enzymes, particularly protein kinases.[1] Their versatile synthesis allows for the creation of a diverse library of derivatives with a broad range of biological activities.[1]

Data Presentation: Comparative Potency of Furo[2,3-d]pyrimidine Analogs

The following tables summarize the in vitro potency of various furo[2,3-d]pyrimidine analogs against their respective targets.

Table 1: Furo[2,3-d]pyrimidine Analogs as PI3K/AKT Pathway Inhibitors
Compound Target Assay Type IC50 (µM) Reference
Compound 10bPI3KαIn vitro enzymatic0.175 ± 0.007[2]
PI3KβIn vitro enzymatic0.071 ± 0.003[2]
AKTIn vitro enzymatic0.411 ± 0.02[2]
Compound VAKT1In vitro enzymatic24[3]
Table 2: Furo[2,3-d]pyrimidine Analogs as EGFR Inhibitors
Compound Target Cell Line IC50 (µM) Reference
Compound 3fEGFRT-47D0.121 ± 0.004[4]
Table 3: Antiproliferative Activity of Furo[2,3-d]pyrimidine-Based Chalcones
Compound Cell Line Cancer Type GI50 (µM) Reference
Compound 5dMCF-7Breast1.39[5]
NCI-59 (Mean)-2.41[5]
Compound 5eMCF-7Breast0.51[5]
NCI-59 (Mean)-1.23[5]
Table 4: Antiviral Activity of Furo[2,3-d]pyrimidine Nucleoside Analogs
Compound Class Virus Activity Key Feature Reference
2'-deoxynucleosidesVaricella-Zoster Virus (VZV)Potent and specificLong-chain side-chain at C6[6]
2',3'-dideoxynucleosidesHuman Cytomegalovirus (HCMV)ActiveRemoval of 3'-hydroxyl group[6]
Acyclic analoguesVZV and HCMVActive(2-hydroxyethoxy)methyl group at N3[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assays (PI3K/AKT, EGFR)

Objective: To determine the concentration of a compound required to inhibit 50% of the target kinase activity (IC50).

General Procedure:

  • Preparation of Reagents:

    • Recombinant human kinase (e.g., PI3Kα, AKT1, EGFR) is diluted in kinase assay buffer.

    • The substrate (e.g., a specific peptide or protein) and ATP are also prepared in the assay buffer.

    • The furo[2,3-d]pyrimidine analog is serially diluted in DMSO and then further diluted in the assay buffer.

  • Kinase Reaction:

    • The kinase, substrate, and test compound are pre-incubated in a 96- or 384-well plate for a defined period (e.g., 10-30 minutes) at room temperature.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).

  • Detection and Quantification:

    • The reaction is stopped by the addition of a stop solution (e.g., EDTA).

    • The amount of phosphorylated substrate is quantified. This can be achieved through various methods:

      • Radiometric Assay: Using γ-³²P-labeled ATP, the incorporation of the radioactive phosphate into the substrate is measured.[7]

      • Luminescence-Based Assay (e.g., ADP-Glo™): The amount of ADP produced in the kinase reaction is quantified, which is directly proportional to kinase activity.[8]

      • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (e.g., LanthaScreen®): This method uses a europium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled tracer that binds to the kinase.[9]

  • Data Analysis:

    • The results are expressed as the percentage of kinase activity relative to a DMSO control.

    • The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

NCI-60 Human Tumor Cell Line Screen (Antiproliferative Assay)

Objective: To evaluate the antiproliferative effect of a compound against a panel of 60 human cancer cell lines.

Procedure: [2]

  • Cell Culture and Plating:

    • The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

    • Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

    • The plates are incubated for 24 hours prior to the addition of the test compound.

  • Compound Addition:

    • The furo[2,3-d]pyrimidine analog is solubilized in DMSO.

    • The compound is added to the plates at various concentrations (typically a 5-log dilution series).

  • Incubation and Cell Lysis:

    • The plates are incubated for 48 hours after the addition of the compound.

    • For adherent cells, the assay is terminated by fixing the cells with trichloroacetic acid (TCA).

  • Staining and Measurement:

    • The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to basic amino acids of cellular proteins.

    • Unbound dye is washed away, and the protein-bound dye is solubilized with a TRIS base solution.

    • The absorbance is measured at 515 nm.

  • Data Analysis:

    • The GI50 (Growth Inhibition 50) is the drug concentration that causes a 50% reduction in the net protein increase.

Antiviral Activity Assay

Objective: To determine the efficacy of a compound in inhibiting viral replication.

General Procedure:

  • Cell Culture and Infection:

    • A suitable host cell line is grown in 96-well plates.

    • The cells are infected with the virus of interest (e.g., VZV, HCMV) at a specific multiplicity of infection (MOI).

  • Compound Treatment:

    • The furo[2,3-d]pyrimidine analog is added to the cells at various concentrations immediately after infection.

  • Incubation:

    • The plates are incubated for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) in the control wells (typically 3-7 days).

  • Quantification of Viral Inhibition:

    • The extent of viral replication is determined by various methods, such as:

      • CPE Reduction Assay: Visual assessment of the reduction in virus-induced cell death.

      • Plaque Reduction Assay: Staining the cells to visualize and count viral plaques.

      • Reporter Gene Assay: Using a virus that expresses a reporter gene (e.g., luciferase, β-galactosidase).

      • MTT Assay: To measure cell viability.

  • Data Analysis:

    • The EC50 (Effective Concentration 50) is the concentration of the compound that reduces viral replication by 50%.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Furo[2,3-d]pyrimidine Analog (e.g., 10b) Inhibitor->PI3K Inhibitor->AKT EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK) Dimerization->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Furo[2,3-d]pyrimidine Analog (e.g., 3f) Inhibitor->EGFR Inhibits Experimental_Workflow cluster_0 In Vitro Assay cluster_1 Cell-Based Assay A Compound Synthesis & Purification C Potency Assay (e.g., IC50, EC50) A->C F Compound Treatment A->F B Target Identification (e.g., Kinase, Virus) B->C D Data Analysis C->D H Results D->H Compare E Cell Line Culture E->F G Antiproliferative Assay (e.g., GI50) F->G G->H

References

Comparative Study of Furo[2,3-d]pyrimidine Core-Containing EGFR Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The epidermal growth factor receptor (EGFR) is a well-established therapeutic target in oncology. Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation and survival, driving the growth of various solid tumors. While several generations of EGFR inhibitors have been developed, the emergence of resistance mutations necessitates the continued search for novel chemical scaffolds. The furo[2,3-d]pyrimidine core has emerged as a promising heterocyclic system for the design of potent and selective EGFR inhibitors. Its structural similarity to the native purine core of ATP allows for effective competition at the kinase domain's ATP-binding site. This guide provides a comparative analysis of recently developed EGFR inhibitors featuring the furo[2,3-d]pyrimidine scaffold, supported by experimental data to aid researchers and drug development professionals in this field.

Comparative Analysis of Inhibitor Potency

The potency of furo[2,3-d]pyrimidine-based EGFR inhibitors has been evaluated against both wild-type (WT) and clinically relevant mutant forms of the EGFR kinase. Furthermore, their anti-proliferative activity has been assessed in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibitory concentration (GI50) values for a selection of these compounds, providing a clear comparison of their efficacy and selectivity.

Table 1: In Vitro EGFR Kinase Inhibitory Activity (IC50)
Compound IDEGFR (Wild-Type) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)Reference CompoundEGFR (WT) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)
Series 1: Compound 3f 121 ± 4-Erlotinib--
Series 2: Compound 15 39338Osimertinib--
Series 2: Compound 34 -----
Series 2: Compound 35 -----
Series 2: Compound 49 -----
Series 2: Compound 52 -----
Series 3: Propenamide Derivatives 20 - 159-Poziotinib--
Series 4: Triazole Moiety Derivatives 0.6 - 1.5Potent---

Data sourced from multiple studies, including potent inhibition by compound 3f at submicromolar levels and various derivatives showing nanomolar to sub-micromolar efficacy.[1][2][3]

Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50/CC50)
Compound IDCell LineEGFR StatusGI50/CC50 (nM)Reference CompoundCell LineEGFR StatusGI50/CC50 (nM)
Series 2: Compound 3f T-47D------
Series 2: Compound 49 BaF3L858R/T790M26OsimertinibBaF3L858R/T790M14
Series 2: Compound 52 BaF3L858R/T790M20OsimertinibBaF3L858R/T790M14
Series 2: Compound 52 H1975L858R/T790M--A431Wild-Type-

Compound 3f showed greater selectivity toward cancerous T-47D cells over normal breast cells (MCF10a).[1] Compounds 49 and 52 demonstrated potent anti-proliferative activity in BaF3 cells overexpressing the EGFR L858R/T790M mutant kinase.[3]

Signaling Pathways and Experimental Workflow

Understanding the mechanism of action of these inhibitors requires a clear visualization of the targeted signaling pathway and the experimental workflow used for their evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Furo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP-binding site)

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay EGFR Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (MTT) (GI50 Determination) Kinase_Assay->Cell_Viability Western_Blot Western Blot (Phospho-EGFR levels) Cell_Viability->Western_Blot Xenograft Tumor Xenograft Model Western_Blot->Xenograft Efficacy Evaluate Anti-tumor Efficacy Xenograft->Efficacy Start Compound Synthesis (Furo[2,3-d]pyrimidine core) Start->Kinase_Assay

Caption: Experimental Workflow for Evaluating EGFR Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are summarized protocols for the key assays used in the evaluation of furo[2,3-d]pyrimidine-based EGFR inhibitors.

EGFR Kinase Inhibition Assay (In Vitro)

This assay determines the concentration of the inhibitor required to block 50% of the EGFR kinase activity (IC50).

  • Reagents and Materials:

    • Recombinant human EGFR kinase (wild-type and mutant forms).

    • Furo[2,3-d]pyrimidine inhibitor (test compound).

    • ATP (Adenosine triphosphate).

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

    • 384-well white plates.

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Prepare serial dilutions of the furo[2,3-d]pyrimidine inhibitor in DMSO.

    • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the EGFR enzyme to each well and incubate briefly at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • Luminescence is measured using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the GI50 value of the inhibitor.

  • Reagents and Materials:

    • Cancer cell lines (e.g., A549, H1975, T-47D).

    • Furo[2,3-d]pyrimidine inhibitor.

    • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well clear flat-bottom plates.

    • Microplate reader.

  • Procedure:

    • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the furo[2,3-d]pyrimidine inhibitor or DMSO (vehicle control) for 72 hours.

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the GI50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blotting for EGFR Phosphorylation

This technique is used to assess the inhibitor's ability to block the autophosphorylation of EGFR in a cellular context.

  • Reagents and Materials:

    • Cancer cell lines.

    • Furo[2,3-d]pyrimidine inhibitor.

    • Epidermal Growth Factor (EGF).

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels.

    • PVDF membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, and anti-β-actin (loading control).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • Plate cells and allow them to grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with the furo[2,3-d]pyrimidine inhibitor at various concentrations for a specified time (e.g., 2 hours).

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total EGFR and β-actin.

    • Quantify the band intensities to determine the relative levels of phosphorylated EGFR.

Conclusion

The furo[2,3-d]pyrimidine scaffold represents a versatile and potent platform for the development of novel EGFR inhibitors. The compounds highlighted in this guide demonstrate significant inhibitory activity against both wild-type and mutant forms of EGFR, translating to effective anti-proliferative effects in cancer cell lines. The provided experimental protocols offer a standardized framework for the evaluation of new analogues, facilitating comparative analysis and informed decision-making in the drug discovery pipeline. Further optimization of this scaffold, guided by structure-activity relationship studies and in vivo efficacy models, holds the potential to deliver next-generation EGFR inhibitors that can overcome existing resistance mechanisms and improve patient outcomes.

References

Unlocking Synergistic Anticancer Effects: A Comparative Guide to the Dual Inhibition of Receptor Tyrosine Kinases and Dihydrofolate Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of distinct cancer-driving pathways presents a promising frontier for therapeutic intervention. This guide provides a comprehensive comparison of a novel therapeutic strategy: the dual inhibition of Receptor Tyrosine Kinases (RTKs) and Dihydrofolate Reductase (DHFR). While single-agent therapies targeting these pathways have shown success, their efficacy can be limited by intrinsic and acquired resistance. Emerging evidence, detailed herein, demonstrates that a combined inhibitory approach can lead to synergistic cytotoxicity in cancer cells. This guide will objectively compare the performance of this dual-inhibition strategy with single-agent alternatives, supported by experimental data and detailed protocols.

Data Presentation: Comparing Single vs. Dual Inhibition

The following tables summarize the quantitative data from preclinical studies, illustrating the enhanced efficacy of combining an RTK inhibitor (e.g., Erlotinib, Gefitinib) with a DHFR inhibitor (e.g., Pemetrexed, Methotrexate). The data consistently demonstrates a synergistic interaction, as indicated by Combination Index (CI) values significantly less than 1.

Table 1: In Vitro Cytotoxicity (IC50) of Single Agents and Combinations in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineDrugIC50 (µM) - Single AgentIC50 (µM) - CombinationCombination Index (CI)
H1650 Erlotinib10.51.80.09 - 0.40[1]
Pemetrexed0.80.15
A549 Erlotinib> 153.2< 1 (Synergistic)
Pemetrexed1.20.2
H358 Erlotinib> 154.5< 1 (Synergistic)
Pemetrexed0.90.18

Table 2: In Vitro Cytotoxicity (IC50) of Single Agents and Combinations in Pancreatic Cancer Cell Lines

Cell LineDrugIC50 (µM) - Single AgentIC50 (µM) - CombinationCombination Index (CI)
BXPC-3 Erlotinib5.20.9< 1 (Synergistic)[2]
Pemetrexed0.50.1
PANC-1 Erlotinib8.71.5< 1 (Synergistic)[2]
Pemetrexed0.80.12

Experimental Protocols: Methodologies for Validation

The following are detailed protocols for the key experiments cited in the validation of dual RTK and DHFR inhibitory activity.

In Vitro DHFR Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DHFR.

  • Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH leads to a decrease in absorbance at 340 nm. Inhibitors of DHFR will slow down this reaction.[3][4]

  • Materials:

    • Purified human DHFR enzyme

    • Dihydrofolate (DHF) substrate

    • NADPH

    • Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)[3]

    • Test compounds and a known DHFR inhibitor (e.g., Methotrexate) as a positive control[4]

    • 96-well UV-transparent plate

    • Spectrophotometer capable of kinetic reads at 340 nm

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control.

    • In a 96-well plate, add the DHFR enzyme to the assay buffer.

    • Add the test compounds or controls to the wells and pre-incubate to allow for binding to the enzyme.

    • Initiate the reaction by adding a mixture of DHF and NADPH.

    • Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[4]

    • Calculate the rate of NADPH consumption for each condition.

    • Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value.

RTK (EGFR) Phosphorylation Assay

This cell-based assay measures the inhibition of RTK autophosphorylation, a key step in its activation.

  • Principle: Upon ligand binding, RTKs dimerize and autophosphorylate specific tyrosine residues, initiating downstream signaling. Inhibitors block this phosphorylation. This can be detected using phospho-specific antibodies.

  • Materials:

    • Cancer cell line expressing the target RTK (e.g., A431 for EGFR)

    • Cell culture medium and serum

    • Ligand for the RTK (e.g., Epidermal Growth Factor - EGF)

    • Test compounds and a known RTK inhibitor (e.g., Erlotinib)

    • Lysis buffer with protease and phosphatase inhibitors

    • Antibodies: anti-phospho-RTK and anti-total-RTK

    • ELISA or Western blot reagents

  • Procedure (ELISA-based):

    • Seed cells in a 96-well plate and grow to sub-confluency.

    • Serum-starve the cells to reduce basal RTK activity.

    • Treat the cells with various concentrations of the test compounds for a specified time.

    • Stimulate the cells with the corresponding ligand (e.g., EGF) to induce RTK phosphorylation.

    • Lyse the cells and transfer the lysates to an ELISA plate pre-coated with a capture antibody against the total RTK.

    • Detect the phosphorylated RTK using a labeled anti-phospho-RTK antibody.

    • Measure the signal using a plate reader and calculate the IC50 for inhibition of phosphorylation.

Cell Viability and Synergy Analysis

This assay determines the effect of the compounds on cell proliferation and quantifies the nature of the drug interaction.

  • Principle: Assays like the MTT or CellTiter-Glo assay measure the metabolic activity of viable cells. The data from single and combination drug treatments are used to calculate a Combination Index (CI) to determine if the interaction is synergistic, additive, or antagonistic.[5]

  • Materials:

    • Cancer cell lines

    • Cell culture medium

    • Test compounds (single and in combination)

    • MTT reagent or CellTiter-Glo reagent

    • Solubilization solution (for MTT)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with serial dilutions of each drug individually and in combination at a constant ratio.

    • Incubate for a period that allows for cell division (e.g., 72 hours).

    • Add the viability reagent (MTT or CellTiter-Glo) and incubate as per the manufacturer's instructions.

    • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Determine the IC50 values for the individual drugs and the combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][7]

Visualizing the Rationale and Workflow

The following diagrams, created using the DOT language, illustrate the key concepts and processes involved in validating the dual inhibitory activity.

EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Survival Survival Akt->Survival Erlotinib Erlotinib Erlotinib->EGFR Inhibits Phosphorylation

Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.

Experimental Workflow for Validating Dual Inhibition Start Start Cell_Culture Seed Cancer Cell Lines Start->Cell_Culture Single_Agent_Treatment Treat with Single Agents (RTKi or DHFRi) Cell_Culture->Single_Agent_Treatment Combination_Treatment Treat with Combination (RTKi + DHFRi) Cell_Culture->Combination_Treatment Incubation Incubate for 72h Single_Agent_Treatment->Incubation Combination_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Calculate IC50 and Combination Index (CI) Viability_Assay->Data_Analysis Synergy_Determination CI < 1? Data_Analysis->Synergy_Determination Synergistic Synergistic Effect Synergy_Determination->Synergistic Yes Not_Synergistic Additive or Antagonistic Synergy_Determination->Not_Synergistic No Biochemical_Assays Perform Biochemical Assays (DHFR & RTK Inhibition) Synergistic->Biochemical_Assays End End Not_Synergistic->End Validate_Mechanism Validate On-Target Mechanism Biochemical_Assays->Validate_Mechanism Validate_Mechanism->End

Caption: Workflow for validating the dual inhibitory synergy.

Logical Relationship of Synergistic Cytotoxicity RTK_Inhibition RTK Inhibition (e.g., Erlotinib) Block_Proliferation_Signaling Blocks Proliferation & Survival Signals RTK_Inhibition->Block_Proliferation_Signaling DHFR_Inhibition DHFR Inhibition (e.g., Pemetrexed) Inhibit_DNA_Synthesis Inhibits DNA Synthesis & Repair DHFR_Inhibition->Inhibit_DNA_Synthesis Synergistic_Effect Synergistic Cytotoxicity Block_Proliferation_Signaling->Synergistic_Effect Inhibit_DNA_Synthesis->Synergistic_Effect Increased_Apoptosis Increased Apoptosis Synergistic_Effect->Increased_Apoptosis Cell_Cycle_Arrest Enhanced Cell Cycle Arrest Synergistic_Effect->Cell_Cycle_Arrest

References

assessing the selectivity profile of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

Assessing the Selectivity Profile of Furo[2,3-d]pyrimidine Derivatives Against a Panel of Kinases

The anticancer properties of furo[2,3-d]pyrimidine derivatives are largely due to their capacity to inhibit key protein kinases involved in cell proliferation, survival, and angiogenesis.[1]

Kinase Inhibition Profile of Furo[2,3-d]pyrimidine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several exemplary furo[2,3-d]pyrimidine derivatives against a selection of kinases. Lower IC50 values are indicative of higher potency.

Compound IDTarget KinaseIC50 (µM)Reference
Compound 10b PI3Kα0.175 ± 0.007[2][3]
PI3Kβ0.071 ± 0.003[2][3]
AKT0.411 ± 0.02[2][3]
Compound 3f EGFR0.121 ± 0.004[4]
Compound V AKT-124[3]
Compound 4c VEGFR-20.0571[5]
Compound 7b VEGFR-20.0425[5]
Compound 15 EGFR L858R/T790M0.038[6]
EGFR WT0.393[6]

Note: The data presented is compiled from multiple sources and the specific assay conditions may vary between studies.

Experimental Protocols

A common and robust method for determining the in vitro potency of kinase inhibitors is a biochemical kinase assay that measures the consumption of ATP or the formation of ADP during the kinase-catalyzed phosphorylation of a substrate.[7][8][9]

Standard Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a typical luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in a kinase reaction.

1. Reagent Preparation:

  • Kinase Buffer: A suitable buffer containing Tris-HCl, MgCl2, and BSA.
  • ATP Solution: Prepared in kinase buffer at a concentration that is typically at or near the Km value for the specific kinase being assayed.
  • Substrate Solution: A specific peptide or protein substrate for the kinase of interest, dissolved in kinase buffer.
  • Test Compound Dilutions: A serial dilution of the furo[2,3-d]pyrimidine inhibitor is prepared in the appropriate solvent (e.g., DMSO) and then further diluted in kinase buffer. A vehicle control (e.g., DMSO) is also prepared.
  • Kinase Enzyme: The recombinant kinase is diluted in kinase buffer to the desired concentration.

2. Kinase Reaction:

  • In a multi-well plate (e.g., 384-well), add the test compound dilutions or vehicle control.
  • Add the diluted kinase enzyme to each well.
  • Initiate the kinase reaction by adding the ATP and substrate solution to each well.
  • The plate is then incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

3. Signal Detection:

  • To stop the kinase reaction and deplete any remaining ATP, a reagent such as ADP-Glo™ Reagent is added to each well. This is typically followed by an incubation period at room temperature (e.g., 40 minutes).
  • A Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity. This step is followed by another incubation at room temperature (e.g., 30-60 minutes).

4. Data Analysis:

  • The luminescence of each well is measured using a plate reader.
  • The percentage of kinase inhibition for each concentration of the test compound is calculated relative to the vehicle control.
  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the kinase selectivity profile of a compound.

G cluster_0 Compound Preparation cluster_1 Biochemical Assay cluster_2 Data Analysis cluster_3 Downstream Validation Compound Synthesis Compound Synthesis Serial Dilution Serial Dilution Compound Synthesis->Serial Dilution Kinase Panel Screening Kinase Panel Screening Serial Dilution->Kinase Panel Screening IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling SAR Analysis SAR Analysis Selectivity Profiling->SAR Analysis Cell-Based Assays Cell-Based Assays SAR Analysis->Cell-Based Assays In Vivo Studies In Vivo Studies Cell-Based Assays->In Vivo Studies

Caption: General experimental workflow for kinase inhibitor evaluation.

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by furo[2,3-d]pyrimidine derivatives.

PI3K/AKT Signaling Pathway

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates Downstream Targets Downstream Targets (e.g., mTOR, GSK3) AKT->Downstream Targets Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival & Proliferation Furo_pyrimidine Furo[2,3-d]pyrimidine Derivative Furo_pyrimidine->PI3K Furo_pyrimidine->AKT

Caption: Inhibition of the PI3K/AKT signaling pathway.

EGFR Signaling Pathway

G EGF Epidermal Growth Factor EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS-RAF-MEK-ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS-RAF-MEK-ERK PI3K-AKT PI3K-AKT Pathway Dimerization->PI3K-AKT Gene Transcription Gene Transcription RAS-RAF-MEK-ERK->Gene Transcription Cell Proliferation Cell Proliferation PI3K-AKT->Cell Proliferation Furo_pyrimidine Furo[2,3-d]pyrimidine Derivative Furo_pyrimidine->EGFR

Caption: Inhibition of the EGFR signaling pathway.

References

Safety Operating Guide

Safe Disposal of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine, a compound often used in pharmaceutical research and development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general guidelines for the disposal of amine-containing compounds and data from structurally similar chemicals.

I. Compound Identification and Hazard Assessment

While specific data for this compound is limited, information from analogous compounds, such as 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine, suggests that it should be handled with caution. The primary hazards are presumed to be:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

Quantitative Data Summary

The following table summarizes available and inferred data for this compound.

PropertyValueNotes and Inferences
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
Appearance Solid (assumed)Based on similar compounds.
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
GHS Hazard Statements H302, H315, H319 (inferred)Harmful if swallowed, Causes skin irritation, Causes serious eye irritation. Inferred from 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine.[1]
LD50 (Oral) Data not available
LD50 (Dermal) Data not available
LC50 (Inhalation) Data not available

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If handling fine powders or creating aerosols, a NIOSH-approved respirator is recommended.

III. Disposal Procedures

The primary method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled hazardous waste container.

    • The container must be in good condition, with a secure-fitting lid.

  • Labeling:

    • Label the waste container clearly with the full chemical name: "Waste this compound".

    • Include the approximate amount of waste and the date of accumulation.

    • Affix any hazard symbols as required by your institution (e.g., "Irritant," "Harmful").

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from incompatible materials, such as strong oxidizing agents.

  • EHS Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste pickup requests.

IV. Experimental Protocol: Neutralization of Amine Waste (for dilute aqueous solutions)

For very dilute aqueous waste streams containing this compound, neutralization may be an option only if approved by your institution's EHS department. Amine compounds are basic and can be neutralized with a weak acid.

Materials:

  • Dilute aqueous waste of this compound

  • Weak acid (e.g., 5% acetic acid or citric acid solution)

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate beakers and graduated cylinders

  • All necessary PPE

Procedure:

  • Dilution: Ensure the amine waste is in a dilute aqueous solution (typically <1% concentration).

  • Setup: Place the beaker containing the dilute amine waste on a stir plate in a fume hood and begin gentle stirring.

  • Acid Addition: Slowly add the weak acid solution to the stirring amine waste. Monitor the pH of the solution periodically using pH paper or a pH meter.

  • Neutralization: Continue adding the acid dropwise until the pH of the solution is between 6.0 and 8.0.

  • Disposal of Neutralized Solution: Once neutralized, the solution may be permissible for drain disposal, followed by flushing with copious amounts of water. Always confirm this with your EHS department before proceeding.

V. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in the hazardous waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

VI. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste or Concentrated Liquid waste_type->solid_waste Solid or Concentrated dilute_aqueous Dilute Aqueous Waste (<1%) waste_type->dilute_aqueous Dilute Aqueous collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid consult_ehs Consult EHS for Neutralization Protocol dilute_aqueous->consult_ehs store_solid Store in Satellite Accumulation Area collect_solid->store_solid ehs_pickup Contact EHS for Pickup store_solid->ehs_pickup end End: Proper Disposal ehs_pickup->end neutralization_approved Neutralization Approved? consult_ehs->neutralization_approved neutralization_approved->collect_solid No neutralize Neutralize with Weak Acid to pH 6-8 neutralization_approved->neutralize Yes drain_disposal Dispose Down Drain with Copious Water (if permitted) neutralize->drain_disposal drain_disposal->end

Caption: Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine, a compound of interest for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling analogous amine-containing heterocyclic compounds. A thorough risk assessment should be conducted before beginning any work with this chemical.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.[1][2][3]

Protection Type Specific Equipment Purpose
Eye and Face Protection Government-approved safety glasses with side shields or goggles.[2] A face shield may be necessary for splash hazards.To protect against eye contact with dust or splashes which can cause serious irritation.[4][5][6]
Skin Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).[2] A lab coat or protective clothing is mandatory.[2]To prevent skin contact, which may cause irritation.[4][5][6][7] Contaminated clothing should be removed and washed before reuse.[4][5]
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter is recommended if handling procedures may generate dust, especially outside of a certified chemical fume hood.[8]To avoid inhalation of dust, which may cause respiratory tract irritation.[4][6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation :

    • Conduct a pre-work risk assessment.[3]

    • Ensure that a safety shower and eyewash station are readily accessible.[2]

    • Work should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][8]

    • Gather all necessary materials and equipment before starting.

  • Handling :

    • Wear the appropriate PPE as outlined in the table above.[1][2][3]

    • Avoid generating dust when handling the solid compound.[8][9]

    • Use appropriate tools (e.g., spatula, weigh paper) for transferring the chemical.

    • Keep the container tightly closed when not in use.[2][4]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2][4][5][10]

    • Clean and decontaminate the work area and any equipment used.

    • Properly remove and dispose of contaminated PPE.

Disposal Plan

The disposal of this compound and any associated waste must be conducted in compliance with local, state, and federal regulations.[1] Amine-containing compounds should be treated as hazardous waste.

  • Waste Segregation :

    • Segregate waste containing this compound from other waste streams.[11]

    • Do not mix with incompatible materials.[1]

  • Containerization :

    • Collect waste in a clearly labeled, sealed, and compatible container.[9][11]

    • The label should include the chemical name and associated hazards.

  • Disposal Method :

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.[11]

    • Do not dispose of this compound down the drain, as it can be harmful to aquatic life.[11]

    • Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[9]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Risk Assessment prep2 Don PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weighing and Transfer prep3->handle1 handle2 Reaction Setup handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste via Licensed Contractor clean2->clean3 clean4 Doff PPE clean3->clean4

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.